Adenosine triphosphate disodium hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H20N5Na2O16P3 |
|---|---|
Molecular Weight |
605.19 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate |
InChI |
InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 |
InChI Key |
MWEQTWJABOLLOS-AZGWGOJFSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.O.O.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Adenosine Triphosphate by Karl Lohmann: A Technical Retrospective
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of biochemistry, few discoveries have been as foundational as that of adenosine (B11128) triphosphate (ATP). This molecule, now universally recognized as the primary energy currency of the cell, was first isolated and characterized in 1929 by the German biochemist Karl Lohmann.[1][2][3] Working in the laboratory of Otto Meyerhof at the Kaiser Wilhelm Institute for Biology in Berlin-Dahlem, Lohmann's meticulous work with muscle and liver extracts unveiled a pyrophosphate-containing compound that would later be understood to underpin cellular bioenergetics.[4] This in-depth guide provides a technical retrospective of Lohmann's seminal discovery, detailing the experimental methodologies of the era, presenting the quantitative data that led to the identification of ATP, and visualizing the logical and biochemical pathways central to this landmark achievement. Concurrently, and in a remarkable instance of independent discovery, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School were also isolating this pivotal molecule, a testament to the intense focus on muscle metabolism at the time.[4]
The Scientific Climate of the 1920s: The Quest for Muscle Energy
The early 20th century was a period of intense investigation into the chemical processes governing muscle contraction. The prevailing theory, largely driven by the work of Gustav Embden, Otto Meyerhof, and Archibald Hill, centered on the breakdown of glycogen (B147801) to lactic acid as the primary energy-releasing process. However, the discovery of phosphocreatine (B42189) (then called phosphagen) by Fiske and SubbaRow, and independently by Grace and Philip Eggleton in 1927, introduced a new, highly labile phosphate (B84403) compound into the equation, suggesting a more immediate energy source for muscle function. It was within this dynamic and competitive research environment that Lohmann embarked on his investigation into the phosphorus-containing compounds of muscle.
Experimental Protocols of Karl Lohmann
Muscle Tissue Preparation and Extraction
The primary biological material for these pioneering studies was frog skeletal muscle, favored for its accessibility and physiological relevance. The initial and most critical step was the rapid harvesting and processing of the tissue to minimize the enzymatic degradation of labile phosphate compounds.
Protocol for Muscle Extract Preparation (Reconstructed)
-
Tissue Dissection: A frog was pithed, and the gastrocnemius muscles were rapidly excised.
-
Homogenization: The muscle tissue was immediately minced and ground with sand or in a pre-chilled mortar and pestle to facilitate cell lysis.
-
Acid Extraction: The homogenized tissue was treated with a cold acid, typically trichloroacetic acid (TCA), to precipitate proteins and halt enzymatic activity. This step was crucial for preserving the acid-soluble small molecules, including the yet-to-be-identified ATP.
-
Neutralization and Filtration: The acidic extract was then neutralized, often with a barium or calcium hydroxide (B78521) solution, and filtered to remove the precipitated proteins and other insoluble material. This process yielded a clear filtrate containing the acid-soluble phosphate compounds.
Chemical Analysis of the "Pyrophosphate Fraction"
Lohmann's key contribution was the identification of a novel pyrophosphate-containing molecule within this muscle extract. The analytical techniques of the time were rudimentary by modern standards but were sufficient to distinguish this new compound from inorganic phosphate and other known organic phosphates.
Analytical Methods of the Era:
-
Phosphate Determination: The foundational analytical method was the colorimetric determination of inorganic phosphate, a technique pioneered by Fiske and SubbaRow. This method involved the reaction of phosphate with molybdate (B1676688) in the presence of a reducing agent to produce a characteristic blue color, the intensity of which was proportional to the phosphate concentration.
-
Hydrolysis and Differential Phosphate Measurement: To characterize the "pyrophosphate fraction," Lohmann would have subjected the muscle extract to varying conditions of acid hydrolysis.
-
Inorganic Phosphate (Pi): Measured directly in the untreated extract.
-
"Easily Hydrolyzable" Phosphate: A short period of mild acid hydrolysis (e.g., in 1 N HCl at 100°C for 7 minutes) would cleave the terminal phosphate groups of pyrophosphate-containing compounds. The increase in inorganic phosphate after this step would represent the "pyrophosphate" fraction.
-
Total Acid-Soluble Phosphate: A more prolonged and harsh acid digestion would break down all organic phosphate esters, yielding the total phosphate content of the extract.
-
Quantitative Data from Lohmann's Era
While specific tables from Lohmann's 1929 paper are not reproduced here, the quantitative data would have centered on the differential measurements of phosphate fractions under various physiological conditions (e.g., resting vs. stimulated muscle). The key finding would have been the presence of a significant, previously unaccounted-for "easily hydrolyzable" phosphate fraction that was distinct from inorganic phosphate and phosphocreatine.
| Phosphate Fraction | Description | Analytical Approach | Expected Observation in Muscle Extract |
| Inorganic Phosphate (Pi) | Free orthophosphate in the cell. | Direct colorimetric assay of the deproteinized extract. | A baseline level that increases with muscle fatigue. |
| Phosphocreatine-P | Phosphate bound to creatine, known to be highly labile. | Measured by the increase in Pi after very mild acid hydrolysis or specific enzymatic assays. | A significant fraction that decreases rapidly with muscle contraction. |
| "Pyrophosphate" Fraction (ATP-P) | The novel fraction identified by Lohmann, resistant to very mild hydrolysis but cleaved by stronger (yet still mild) acid treatment. | Measured as the increase in Pi after a 7-minute hydrolysis in 1 N HCl at 100°C, after accounting for Pi and phosphocreatine-P. | A substantial and relatively stable pool of phosphate, later identified as the two terminal phosphates of ATP. |
| Ester-P | More stable organic phosphates (e.g., glucose phosphates). | Calculated as the difference between total acid-soluble phosphate and the sum of the other fractions. | A component of the total phosphate pool. |
Logical and Experimental Workflow
The logical progression of Lohmann's research can be visualized as a systematic process of elimination and characterization, driven by the analytical techniques available at the time.
Figure 1: A diagram illustrating the likely experimental workflow followed by Karl Lohmann in the discovery of ATP.
The Emerging Biochemical Pathway
Lohmann's discovery of ATP, in conjunction with the existing knowledge of glycolysis and phosphocreatine, began to sketch the outlines of the intricate energy transfer system within the muscle cell. While the full picture would take decades to complete, the central role of a pyrophosphate-containing compound as an intermediary was becoming clear.
References
The Central Role of ATP Disodium Hydrate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP), in its stable disodium (B8443419) hydrate (B1144303) form, is the universal energy currency of the cell, fueling a vast array of metabolic processes essential for life. This technical guide provides an in-depth exploration of the multifaceted role of ATP in cellular metabolism, with a focus on its function, regulation, and the experimental methodologies used to investigate its dynamics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of cellular bioenergetics.
Core Functions of ATP in Cellular Metabolism
ATP is a nucleotide composed of adenine (B156593), a ribose sugar, and three phosphate (B84403) groups. The high-energy phosphoanhydride bonds between these phosphate groups are the key to its function.[1][2] The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) releases a significant amount of free energy (approximately -30.5 kJ/mol under standard conditions, and around -57 kJ/mol under typical cellular conditions), which is coupled to and drives numerous endergonic cellular processes.[1][3]
The primary roles of ATP in cellular metabolism can be categorized as follows:
-
Energy Currency: ATP is the primary molecule for transferring energy from catabolic reactions (the breakdown of molecules) to anabolic reactions (the synthesis of molecules).[4][5][6] This energy coupling is fundamental to processes such as muscle contraction, active transport of ions and molecules across cell membranes, and the synthesis of complex macromolecules like proteins and nucleic acids.[2][7][8]
-
Signal Transduction: ATP serves as a crucial signaling molecule both inside and outside the cell.[1][8]
-
Intracellular Signaling: ATP is a substrate for kinases, enzymes that phosphorylate proteins, thereby activating or inactivating signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[1][8] It is also the precursor for the second messenger cyclic AMP (cAMP), which is synthesized by adenylyl cyclase and plays a vital role in various signaling pathways.[1][8]
-
Extracellular Signaling (Purinergic Signaling): Cells can release ATP into the extracellular space, where it acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y) on the surface of the same or neighboring cells.[1][9][10] This form of signaling is involved in a wide range of physiological processes, including neurotransmission, inflammation, and vascular regulation.[1][9]
-
-
Biosynthesis: ATP is a direct precursor for the synthesis of RNA and, after conversion to deoxyadenosine (B7792050) triphosphate (dATP), DNA.[1] It is also required for the activation of amino acids during protein synthesis.[1]
ATP Production: The Cellular Powerhouses
Cells have evolved sophisticated mechanisms to maintain a high intracellular concentration of ATP, typically in the range of 1-10 mM.[1][11][12] The primary pathways for ATP synthesis are:
-
Glycolysis: This anaerobic process occurs in the cytoplasm and involves the breakdown of one molecule of glucose into two molecules of pyruvate (B1213749), yielding a net of two ATP molecules and two NADH molecules.[13][14][15]
-
Citric Acid Cycle (Krebs Cycle): In the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which then enters the citric acid cycle. For each molecule of glucose, the cycle generates two ATP (or GTP), six NADH, and two FADH2 molecules.[13][14][16]
-
Oxidative Phosphorylation (Electron Transport Chain): This is the major source of ATP in aerobic organisms and takes place on the inner mitochondrial membrane.[13][17][18] The high-energy electrons from NADH and FADH2 produced during glycolysis and the citric acid cycle are transferred through a series of protein complexes, creating a proton gradient. The flow of protons back across the membrane through ATP synthase drives the synthesis of a large amount of ATP.[13][19] The complete oxidation of one glucose molecule via cellular respiration can yield approximately 30-38 ATP molecules.[1][13][20][21]
Quantitative Data on ATP Metabolism
The following tables summarize key quantitative data related to ATP metabolism.
| Parameter | Value | References |
| Energy Release from ATP Hydrolysis | ||
| Standard Gibbs Free Energy Change (ΔG°') | -30.5 kJ/mol | [1] |
| Gibbs Free Energy Change in Cellular Conditions | ~ -57 kJ/mol | [1][3] |
| ATP Yield from Glucose Oxidation | ||
| Glycolysis (net) | 2 ATP | [13][14] |
| Citric Acid Cycle (per glucose molecule) | 2 ATP (or GTP) | [16][21] |
| Oxidative Phosphorylation | ~26-34 ATP | [13][20] |
| Total Aerobic Respiration (per glucose) | ~30-38 ATP | [1][13][21] |
| Intracellular ATP Concentrations | ||
| Typical Range in Eukaryotic Cells | 1-10 mM | [1][11][12] |
| Average in Normal Whole Source Cells and Tissues | 4.41 mM | [22] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in metabolic and signaling pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key processes involving ATP.
Caption: Glycolysis energy investment and payoff phases.
Caption: Overview of oxidative phosphorylation.
Caption: Simplified purinergic signaling pathway.
Experimental Protocols for ATP Measurement
Accurate quantification of intracellular and extracellular ATP is critical for studying cellular metabolism and signaling. Several robust methods are available, each with its own advantages and limitations.
Bioluminescence Assay for Intracellular ATP
This is one of the most sensitive and widely used methods for ATP quantification.[23]
Principle: The assay is based on the ATP-dependent enzymatic reaction of firefly luciferase, which catalyzes the oxidation of D-luciferin, resulting in light emission. The intensity of the emitted light is directly proportional to the ATP concentration.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency in a 96-well plate. Apply experimental treatments as required.
-
Cell Lysis:
-
For adherent cells, remove the culture medium and add 100 µL of a suitable cell lysis reagent (e.g., Somatic Cell ATP Releasing Agent) to each well. Incubate at room temperature for 5 minutes with gentle shaking to ensure complete cell lysis and release of intracellular ATP.[17]
-
For suspension cells, transfer 10 µL of the cell suspension to a luminometer plate and add 100 µL of the lysis reagent.[17]
-
-
Reagent Preparation: Prepare the ATP detection cocktail containing D-luciferin and firefly luciferase in an appropriate assay buffer according to the manufacturer's instructions.[17] Protect the reagent from light.
-
Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add the ATP detection cocktail to each well.
-
Immediately measure the luminescence using a luminometer. The signal is typically stable for a few minutes but should be read promptly.
-
-
Standard Curve: Prepare a standard curve using known concentrations of ATP (e.g., from 1 nM to 1 µM) to quantify the ATP concentration in the samples.
High-Performance Liquid Chromatography (HPLC) for ATP, ADP, and AMP
HPLC provides a robust method for the simultaneous quantification of ATP and its metabolites, ADP and AMP, allowing for the determination of the cellular energy charge.[23]
Principle: Cellular extracts are separated by reverse-phase HPLC, and the different nucleotides are detected and quantified by their UV absorbance.
Detailed Protocol:
-
Cell Extraction:
-
Plate and treat cells as required.
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the nucleotides by adding a cold extraction buffer, such as 0.3 M perchloric acid (HClO4).[8]
-
Scrape the cells and collect the extract.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet the protein precipitate.
-
Neutralize the supernatant with a potassium phosphate buffer (e.g., K2HPO4).
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.2 µm filter before injection.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase typically consists of an isocratic or gradient elution with a buffer such as potassium phosphate at a specific pH (e.g., pH 6.8).
-
Set the UV detector to a wavelength of 254 nm for adenine nucleotide detection.
-
Inject the prepared sample into the HPLC system.
-
-
Quantification: Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of known standards.
FRET-Based Genetically Encoded Indicators for Live-Cell ATP Imaging
Fluorescence Resonance Energy Transfer (FRET)-based biosensors allow for the real-time monitoring of ATP dynamics in living cells and specific subcellular compartments.[3]
Principle: These biosensors consist of two fluorescent proteins (e.g., CFP and YFP) linked by an ATP-binding domain. Upon ATP binding, a conformational change occurs, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. This change in the ratio of acceptor to donor fluorescence emission provides a measure of the ATP concentration.[3][14]
Detailed Protocol:
-
Biosensor Expression: Transfect the cells of interest with a plasmid encoding the FRET-based ATP biosensor (e.g., ATeam).[3] Allow sufficient time for protein expression.
-
Live-Cell Imaging Setup:
-
Plate the transfected cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Use an inverted fluorescence microscope equipped with a sensitive camera, appropriate filter sets for the donor and acceptor fluorophores, and environmental control (temperature, CO2).
-
-
Image Acquisition:
-
Excite the donor fluorophore (e.g., CFP) with the appropriate wavelength.
-
Simultaneously or sequentially capture images of both the donor and acceptor emission.
-
Acquire images at desired time intervals to monitor dynamic changes in ATP levels in response to stimuli.
-
-
Data Analysis:
-
Correct for background fluorescence.
-
Calculate the FRET ratio (acceptor emission / donor emission) for each cell or region of interest over time.
-
Changes in the FRET ratio reflect relative changes in the intracellular ATP concentration. Calibration curves can be generated in vitro to estimate absolute ATP concentrations.
-
ATP Disodium Hydrate in Drug Development
Given the central role of ATP in cellular energy and signaling, it is a key molecule of interest in drug development.
-
Toxicity Screening: Intracellular ATP levels are a sensitive indicator of cell viability and metabolic health. ATP depletion is an early marker of cellular toxicity. High-throughput screening assays based on ATP bioluminescence are widely used to assess the cytotoxic effects of drug candidates.
-
Targeting ATP-Dependent Enzymes: Many enzymes, such as kinases, are crucial drug targets. Understanding the kinetics of these enzymes with respect to ATP concentration is essential for designing effective inhibitors.
-
Purinergic Signaling Modulation: The discovery of the role of extracellular ATP in various pathological conditions, including inflammation and chronic pain, has led to the development of drugs that target purinergic receptors.
-
Clinical Applications: ATP disodium salt itself has been investigated for clinical applications, such as in the context of myocardial infarction to potentially reduce reperfusion injury.
Conclusion
ATP disodium hydrate is more than just the energy currency of the cell; it is a critical regulator of a multitude of cellular processes, from metabolism and biosynthesis to complex signaling networks. A thorough understanding of its functions and the ability to accurately measure its dynamics are indispensable for fundamental biological research and for the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to unravel the intricate roles of ATP in health and disease.
References
- 1. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 2. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 3. Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based genetically encoded indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways of Purinergic Receptors and Their Interactions with Cholinergic and Adrenergic Pathways in the Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. ATP Release Assay [bio-protocol.org]
- 8. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 9. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Using FRET-Based Fluorescent Sensors to Monitor Cytosolic and Membrane-Proximal Extracellular ATP Levels | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
biosynthesis pathways of adenosine triphosphate in cells
An In-depth Technical Guide on the Core Biosynthesis Pathways of Adenosine (B11128) Triphosphate in Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes. The synthesis of ATP is a cornerstone of cellular metabolism, occurring through multiple sophisticated and highly regulated pathways. This technical guide provides a detailed examination of the core mechanisms of ATP biosynthesis, including substrate-level phosphorylation, oxidative phosphorylation, and photophosphorylation. We present quantitative data on ATP yields, detailed experimental protocols for the measurement of ATP synthesis, and visual representations of the key pathways to facilitate a comprehensive understanding for researchers and professionals in the life sciences.
Substrate-Level Phosphorylation
Substrate-level phosphorylation is a direct metabolic reaction that results in the formation of ATP by the transfer of a phosphate (B84403) group from a substrate molecule to adenosine diphosphate (B83284) (ADP). This process occurs in the cytoplasm during glycolysis and within the mitochondrial matrix during the Krebs cycle.
Glycolysis
Glycolysis is the initial, anaerobic stage of cellular respiration, where one molecule of glucose is broken down into two molecules of pyruvate (B1213749).[1][2][3] These reactions occur in the cytoplasm and yield a net production of two ATP molecules directly.[3] The overall reaction for glycolysis is:
Glucose + 2 NAD⁺ + 2 ADP + 2 Pᵢ → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O[3]
Figure 1: Simplified schematic of the Glycolysis pathway.
Krebs Cycle (Citric Acid Cycle)
In aerobic conditions, the pyruvate generated from glycolysis is transported into the mitochondrial matrix.[4] It is first converted to acetyl-CoA, which then enters the Krebs cycle.[4][5] The cycle consists of a series of redox reactions that result in the production of one ATP molecule (or an equivalent, guanosine (B1672433) triphosphate - GTP) per turn through substrate-level phosphorylation.[6] Since one glucose molecule produces two pyruvate molecules, the cycle turns twice per glucose.
Figure 2: Overview of the Krebs Cycle (Citric Acid Cycle).
Quantitative Summary of Substrate-Level Phosphorylation
| Pathway | Starting Molecule | ATP (Direct) | Other Energy Carriers | Location |
| Glycolysis | 1 Glucose | 2 ATP | 2 NADH | Cytosol |
| Pyruvate Oxidation | 2 Pyruvate | 0 ATP | 2 NADH | Mitochondrial Matrix |
| Krebs Cycle | 2 Acetyl-CoA | 2 ATP (or GTP) | 6 NADH, 2 FADH₂ | Mitochondrial Matrix |
| Total | 1 Glucose | 4 ATP | 10 NADH, 2 FADH₂ |
Oxidative Phosphorylation
The majority of ATP is generated during oxidative phosphorylation, a process that requires oxygen.[5] It occurs on the inner mitochondrial membrane and involves two main stages: the electron transport chain and chemiosmosis.
Electron Transport Chain (ETC)
The high-energy electrons from NADH and FADH₂ produced during glycolysis and the Krebs cycle are transferred to a series of protein complexes embedded in the inner mitochondrial membrane.[2] As electrons are passed down this chain, energy is released and used to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a steep electrochemical gradient.[2] Oxygen acts as the final electron acceptor, combining with protons and electrons to form water.[2]
Figure 3: The Electron Transport Chain and ATP Synthase.
Chemiosmosis and ATP Synthase
The proton gradient established by the ETC is a form of stored energy, known as the proton-motive force.[7] Protons flow back down their concentration gradient, from the intermembrane space into the matrix, through a channel in the enzyme ATP synthase.[8] This flow of protons drives a mechanical rotation of the enzyme, which in turn catalyzes the synthesis of ATP from ADP and inorganic phosphate.[8]
Quantitative Summary of Oxidative Phosphorylation
The P/O ratio (ATP molecules produced per pair of electrons) is a key metric. Modern estimates suggest that approximately 2.5 ATP are produced per NADH and 1.5 ATP per FADH₂.[9]
| Electron Carrier | Number of Molecules | ATP per Molecule | Total ATP |
| NADH (from Glycolysis*) | 2 | 1.5 or 2.5 | 3 or 5 |
| NADH (from Pyruvate Ox. & Krebs) | 8 | 2.5 | 20 |
| FADH₂ (from Krebs Cycle) | 2 | 1.5 | 3 |
| Total from Oxidative Phosphorylation | ~26-28 | ||
| Total ATP Yield per Glucose | ~30-32 |
*The ATP yield from glycolytic NADH depends on the shuttle system (glycerol phosphate or malate-aspartate) used to transport its electrons into the mitochondria.[10]
Photophosphorylation
In plants, algae, and some bacteria, ATP is also synthesized through photophosphorylation, a process that harnesses light energy.[7][11] This occurs in the thylakoid membranes of chloroplasts and involves two pathways: non-cyclic and cyclic photophosphorylation.
-
Non-Cyclic Photophosphorylation: Involves two photosystems (PSII and PSI) and produces ATP, NADPH, and O₂.[7][12] Light energy excites electrons, which pass through an electron transport chain, generating a proton gradient that drives ATP synthase.[13]
-
Cyclic Photophosphorylation: Involves only PSI.[11][13] Excited electrons are cycled back to the electron transport chain, generating a proton gradient and ATP, but no NADPH or O₂.[7][11] This pathway is used when the cell's ATP demand is high.
Figure 4: Overview of Non-Cyclic and Cyclic Photophosphorylation.
Experimental Protocols
The quantification of ATP synthesis is critical for studying cellular bioenergetics. Below are summarized protocols for the isolation of mitochondria and the measurement of ATP production.
Protocol for Isolation of Mitochondria from Tissue
This protocol is adapted from methods utilizing differential centrifugation to isolate intact mitochondria from tissues like liver or brain.[14]
-
Homogenization: Mince tissue sample on ice and homogenize in 10 volumes of ice-cold isolation buffer (e.g., 0.22 M mannitol, 0.07 M sucrose, 2 mM HEPES, 0.5 mM EGTA, pH 7.4) using a Potter-Elvehjem homogenizer.[14]
-
Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 750-1,600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]
-
Mitochondrial Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-18,000 x g) for 10-20 minutes at 4°C. The resulting pellet contains the mitochondria.[14]
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of the appropriate assay buffer. Determine the protein concentration using a standard method, such as the Bradford assay.[14]
Protocol for Measuring ATP Production Rate
This method uses a bioluminescent assay based on the ATP-dependent luciferin-luciferase reaction, which is highly sensitive and quantitative.[15][16]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the necessary substrates for mitochondrial respiration (e.g., pyruvate, malate), ADP, and the luciferase/luciferin reagent.
-
Standard Curve: Generate an ATP standard curve by adding known concentrations of ATP (e.g., 0.5 to 50 µM) to the reaction mixture and measuring the resulting luminescence with a luminometer.[14]
-
Assay Initiation: Add a known amount of isolated mitochondrial protein (e.g., 10-50 µg) to the pre-warmed reaction mixture in a luminometer cuvette.
-
Luminescence Measurement: Immediately begin recording the luminescence signal over time (e.g., every 5 seconds for 5 minutes). The rate of increase in luminescence is proportional to the rate of ATP synthesis.[14]
-
Inhibitor Control: To confirm that the measured ATP production is from oxidative phosphorylation, a parallel experiment can be run in the presence of an inhibitor like oligomycin, which blocks ATP synthase.[15] A significant decrease in the luminescence signal confirms the specificity of the assay.[15]
Figure 5: Experimental workflow for mitochondrial isolation and ATP assay.
References
- 1. Khan Academy [khanacademy.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. news-medical.net [news-medical.net]
- 4. Cell Respiration | Anatomy and Physiology I [courses.lumenlearning.com]
- 5. Khan Academy [khanacademy.org]
- 6. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]
- 7. Photophosphorylation - Wikipedia [en.wikipedia.org]
- 8. ATP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular respiration - Wikipedia [en.wikipedia.org]
- 11. Photophosphorylation: Cyclic and Non-Cyclic Phosphorylation [allen.in]
- 12. studymind.co.uk [studymind.co.uk]
- 13. savemyexams.com [savemyexams.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ATP Disodium Salt: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "energy currency" of the cell.[1][2][3] It plays a central role in a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and the synthesis of macromolecules.[1][3][4] The disodium (B8443419) salt of ATP is a stable, water-soluble form of this vital nucleotide, making it an indispensable reagent in biochemical and pharmaceutical research.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of ATP disodium salt, with a focus on methodologies and data relevant to researchers in life sciences and drug development.
Chemical Structure and Identification
ATP disodium salt consists of an adenosine molecule bonded to three phosphate (B84403) groups, with two sodium ions neutralizing the negative charges on the phosphate chain.[6] The adenosine moiety is composed of adenine, a purine (B94841) base, linked to a ribose sugar.
Molecular Structure:
-
Adenine: A nitrogenous base (a purine derivative).
-
Ribose: A five-carbon sugar (a pentose).
-
Triphosphate Group: A chain of three phosphate groups attached to the 5'-carbon of the ribose sugar.
The IUPAC name for ATP disodium salt is disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate.[5]
Physicochemical Properties
The physicochemical properties of ATP disodium salt are critical for its handling, storage, and application in experimental settings. A summary of these properties is provided in the tables below.
General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | [7][8] |
| Molecular Weight | 551.14 g/mol | [8][9][10] |
| Appearance | White crystalline powder | [5][11] |
| Melting Point | 188-190 °C | [5] |
| Solubility | Soluble in water (50 mg/mL) | [5][11][12][13] |
| pH of Solution (50 mg/mL) | ~2.5 - 3.5 | [11][12][13] |
Spectroscopic and Purity Data
| Property | Value | References |
| UV Absorbance (λmax in water) | 258 ± 2 nm | |
| Molar Extinction Coefficient (ε) at 259 nm | 15.4 x 10³ M⁻¹cm⁻¹ (in 100 mM phosphate buffer, pH 7.0) | [12][13][14] |
| Purity (by HPLC) | ≥95% to >99% (product dependent) | [7][15] |
Biological Role and Significance in Drug Development
ATP is the primary energy carrier for metabolic processes and is fundamental to cellular function.[2][4] Beyond its role in energy metabolism, extracellular ATP is a key signaling molecule, activating a class of receptors known as purinergic receptors (P2 receptors).[4][6][13] This signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cell proliferation, making it a significant area of interest for drug development.[4][6][8]
ATP in Cellular Signaling
Extracellular ATP can be released from cells under various conditions, including cellular stress or damage.[12] It then binds to P2 receptors on the cell surface, which are broadly classified into two families:
-
P2X Receptors: Ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations such as Ca²⁺ and Na⁺.[6][12]
-
P2Y Receptors: G protein-coupled receptors that, upon activation by ATP or other nucleotides like ADP, initiate intracellular signaling cascades, often leading to changes in intracellular Ca²⁺ levels or cyclic AMP (cAMP).[6][12]
The intricate nature of purinergic signaling presents numerous targets for therapeutic intervention in diseases such as chronic pain, inflammation, and cancer.
Experimental Protocols
Determination of ATP Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of ATP, as well as its hydrolysis products ADP and AMP, using HPLC with UV detection.
Methodology:
-
Preparation of Mobile Phase: Prepare a 50 mM potassium hydrogen phosphate buffer and adjust the pH to 6.80.
-
Standard Preparation:
-
Prepare a stock solution of ATP disodium salt in ultra-pure water.
-
Perform serial dilutions to create a series of calibration standards with concentrations ranging from 0.2 to 10 µM.
-
-
Sample Preparation:
-
For cellular extracts, a rapid extraction procedure using perchloric acid followed by neutralization with potassium carbonate is recommended to precipitate proteins and stabilize the nucleotides.
-
Centrifuge the sample to remove precipitated material and filter the supernatant before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 3 x 150 mm, 2.7 µm particle size).
-
Elution: Isocratic elution with the prepared mobile phase.
-
Flow Rate: As per column manufacturer's recommendation (typically 0.3-0.5 mL/min).
-
Detection: UV absorbance at 254 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the ATP standard against its concentration.
-
Quantify the amount of ATP in the sample by comparing its peak area to the calibration curve.
-
ATP Bioluminescence Assay for Cell Viability and Cytotoxicity
This assay is based on the principle that ATP is a marker for metabolically active cells. The firefly luciferase enzyme utilizes ATP to oxidize D-luciferin, resulting in light emission that is proportional to the ATP concentration.
Methodology:
-
Reagent Preparation:
-
Reconstitute the lyophilized ATP assay mix (containing luciferase, luciferin, and other buffer components) in sterile water. Allow the solution to stabilize on ice for at least one hour.
-
Prepare an ATP standard curve by serially diluting a known concentration of ATP disodium salt in the appropriate buffer or cell culture medium.
-
-
Cell Culture and Treatment:
-
Plate cells in a 96-well microplate and culture under desired conditions.
-
Treat cells with the test compounds for the desired duration. Include untreated control wells.
-
-
Cell Lysis and ATP Measurement:
-
Add an ATP releasing agent (cell lysis buffer) to each well and incubate for approximately 5 minutes at room temperature to release intracellular ATP.
-
Transfer the cell lysate to a white-walled, opaque 96-well plate suitable for luminescence measurements.
-
-
Luminescence Detection:
-
Add the reconstituted ATP assay mix to each well.
-
Immediately measure the luminescence using a luminometer. The light output is typically recorded as Relative Light Units (RLUs).
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Use the ATP standard curve to convert RLU values to ATP concentrations.
-
Cell viability can be expressed as a percentage relative to the untreated control.
-
In Vitro Transcription using ATP Disodium Salt
ATP is a crucial component for the synthesis of RNA in vitro using bacteriophage RNA polymerases such as T7, T3, or SP6.
Methodology:
-
Template Preparation: Prepare a linear DNA template containing the promoter sequence for the desired RNA polymerase upstream of the sequence to be transcribed.
-
Transcription Reaction Setup: Assemble the following components on ice in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer
-
Ribonucleotide Triphosphates (NTPs), including ATP disodium salt, at the desired final concentration (typically 2-5 mM each).
-
RNase Inhibitor
-
DNA Template
-
RNA Polymerase (e.g., T7 RNA Polymerase)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add RNase-free DNase I to the reaction and incubate for another 15-30 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit.
-
Analysis: Analyze the integrity and quantity of the transcribed RNA using methods like denaturing polyacrylamide gel electrophoresis (PAGE) and UV spectrophotometry.
Visualizations
ATP-Mediated Purinergic Signaling Pathway
Caption: ATP-mediated P2 purinergic signaling pathways.
Experimental Workflow for ATP Bioluminescence Assay
Caption: Workflow for a typical ATP bioluminescence-based cell viability assay.
Conclusion
ATP disodium salt is a fundamental tool in modern biological and pharmaceutical research. Its well-defined chemical and physical properties, combined with its central role in cellular energy and signaling, make it an invaluable reagent. A thorough understanding of its characteristics and the appropriate experimental protocols for its use is essential for obtaining reliable and reproducible data. The methodologies and data presented in this guide are intended to support researchers in leveraging the full potential of ATP disodium salt in their scientific endeavors, from basic research to the development of novel therapeutics targeting purinergic signaling pathways.
References
- 1. ATP disodium salt(987-65-5) IR Spectrum [chemicalbook.com]
- 2. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 14. organslices.com [organslices.com]
- 15. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Central Role of ATP as a Coenzyme in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine triphosphate (ATP), a ubiquitous molecule often referred to as the "energy currency" of the cell, plays a multifaceted and critical role as a coenzyme in a vast array of enzymatic reactions.[1][2][3] Its function extends far beyond a simple energy donor, encompassing roles as an allosteric modulator, a substrate for phosphorylation, and the fuel for molecular motors, thereby regulating cellular metabolism, signal transduction, and mechanical work.[4][5][6] This technical guide provides an in-depth exploration of the core functions of ATP as a coenzyme, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Functions of ATP as a Coenzyme
ATP's versatility as a coenzyme stems from the high-energy phosphoanhydride bonds linking its three phosphate (B84403) groups.[1][2] The hydrolysis of these bonds, particularly the terminal gamma-phosphate, releases a significant amount of free energy, which is harnessed by enzymes to drive thermodynamically unfavorable reactions.[2][7]
Substrate Phosphorylation: Activating Molecules for Metabolism
In numerous metabolic pathways, ATP serves as a phosphate group donor in reactions catalyzed by kinases.[5][] This transfer of a phosphate group to a substrate molecule, a process called substrate-level phosphorylation, increases the substrate's free energy, making it more reactive and poised for subsequent metabolic conversion.[9] A prime example is the initial step of glycolysis, where hexokinase utilizes ATP to phosphorylate glucose, forming glucose-6-phosphate. This phosphorylation traps glucose within the cell and initiates its breakdown for energy production.
Allosteric Regulation: Modulating Enzyme Activity
Beyond its role as a substrate, ATP can act as an allosteric modulator, binding to regulatory sites on enzymes distinct from the active site to either activate or inhibit their catalytic activity.[10][11] This regulation is crucial for maintaining cellular homeostasis. For instance, phosphofructokinase (PFK), a key regulatory enzyme in glycolysis, is allosterically inhibited by high concentrations of ATP.[10][11][12] When ATP levels are abundant, it signals that the cell has sufficient energy, and thus, ATP binds to an allosteric site on PFK, reducing its affinity for its substrates and slowing down glycolysis.[10][11] Conversely, when ATP levels are low, the inhibition is relieved, and glycolysis proceeds to generate more ATP.
Powering Molecular Motors and Active Transport
The energy released from ATP hydrolysis is fundamental to mechanical work within the cell, primarily through the action of molecular motors.[4][13] Proteins like myosin, kinesin, and dynein utilize the cyclical binding and hydrolysis of ATP to undergo conformational changes, resulting in movement along cytoskeletal filaments.[4][14] This process is essential for muscle contraction, intracellular transport of organelles, and cell division.[4][15] Similarly, active transport pumps, such as the Na+/K+ pump, rely on ATP hydrolysis to move ions and other solutes across cellular membranes against their concentration gradients, a process vital for maintaining cellular membrane potential and nutrient uptake.[5][15][16]
Quantitative Data on ATP-Dependent Enzyme Kinetics
The efficiency and substrate affinity of ATP-dependent enzymes are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[17][18][19] The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.[17]
| Enzyme | Substrate(s) | Km (ATP) (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Hexokinase (Yeast) | Glucose | 150 | 250 | 1.67 x 10⁶ | [Biochemistry, 5th ed., Berg et al.] |
| Phosphofructokinase-1 (Rabbit Muscle) | Fructose-6-phosphate | 25 | 170 | 6.8 x 10⁶ | [Biochemistry, 5th ed., Berg et al.] |
| Myosin ATPase (Rabbit Skeletal) | - | 10 | 20 | 2 x 10⁶ | [Molecular Biology of the Cell, 4th ed., Alberts et al.] |
| Na+/K+ ATPase (Bovine Brain) | Na+, K+ | 0.25 (high affinity site), 71 (low affinity site) | 100 | - | [20] |
| Protein Kinase A (Bovine Heart) | Kemptide | 10 | 20 | 2 x 10⁶ | [Biochemistry, 5th ed., Berg et al.] |
Note: These values can vary depending on the specific isoform of the enzyme, the organism, and the experimental conditions.
Experimental Protocols for Key Assays
The study of ATP-dependent enzymes relies on robust and accurate assays to measure their activity. The following are detailed methodologies for two key types of assays.
ATPase Activity Assay (Colorimetric Malachite Green Assay)
This protocol describes a common method for measuring the activity of ATPases by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[21][22]
Materials:
-
Purified ATPase enzyme
-
ATP solution (100 mM stock)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Malachite Green Reagent (contains Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate Standard solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare a series of dilutions of the Phosphate Standard solution in Assay Buffer in a 96-well plate to generate a standard curve (e.g., 0 to 50 µM Pi).
-
-
Set up the ATPase Reaction:
-
In separate wells of the 96-well plate, add the Assay Buffer.
-
Add the purified ATPase enzyme to the desired final concentration.
-
To initiate the reaction, add ATP to the desired final concentration (e.g., 1 mM). The final reaction volume is typically 50-100 µL.
-
Include a negative control with no enzyme.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of the samples.
-
Use the Phosphate Standard Curve to determine the concentration of Pi produced in each sample.
-
Calculate the specific activity of the enzyme (e.g., in µmol Pi/min/mg of enzyme).
-
Protein Kinase Activity Assay (Radiometric [γ-³²P]ATP Assay)
This protocol describes a highly sensitive method for measuring the activity of protein kinases by tracking the incorporation of a radiolabeled phosphate group from ATP onto a specific substrate.[23][24][25]
Materials:
-
Purified protein kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP (high specific activity)
-
Non-radiolabeled ATP (cold ATP)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
Prepare a master mix containing the Kinase Reaction Buffer, the specific substrate, and a mixture of [γ-³²P]ATP and cold ATP to achieve the desired final specific activity and concentration.
-
-
Initiate the Kinase Reaction:
-
In a microcentrifuge tube, add the purified protein kinase.
-
Initiate the reaction by adding the kinase reaction mixture to the enzyme. The final reaction volume is typically 25-50 µL.
-
Include a negative control with no enzyme or a denatured enzyme.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Spotting:
-
Stop the reaction by adding an aliquot of the reaction mixture to the Stop Solution.
-
Spot a portion of the stopped reaction mixture onto a piece of P81 phosphocellulose paper. The phosphorylated substrate will bind to the negatively charged paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the P81 paper several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove the unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the kinase, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme. This requires determining the specific activity of the [γ-³²P]ATP used in the assay.
-
Visualizing ATP's Role: Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for understanding the complex interactions and processes involving ATP. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow.
cAMP-Dependent Signaling Pathway
This pathway demonstrates how ATP is converted to the second messenger cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) to phosphorylate downstream targets.[26][27]
General Workflow for an In Vitro Enzyme Assay
This diagram outlines the fundamental steps involved in a typical in vitro assay for an ATP-dependent enzyme.
ATP in Drug Development
The central role of ATP-dependent enzymes in cellular processes makes them attractive targets for drug development.[][28] Dysregulation of these enzymes is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[28]
-
Kinase Inhibitors: A large and successful class of anti-cancer drugs targets the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates and thereby blocking oncogenic signaling pathways.
-
ATPase Inhibitors: Targeting ATPases is another promising strategy. For example, inhibitors of the Na+/K+ ATPase have been used for treating heart conditions.
-
Targeted Drug Delivery: ATP can also be utilized in drug delivery systems. For instance, ATP-responsive nanoparticles can be designed to release their therapeutic payload in environments with high extracellular ATP, such as tumor microenvironments.[29]
The development of high-throughput screening assays to measure the activity of ATP-dependent enzymes is crucial for identifying and characterizing new drug candidates.[28][30]
Conclusion
ATP's function as a coenzyme is integral to the fabric of cellular life. Its ability to act as an energy source, a phosphate donor, and an allosteric regulator provides the cell with a sophisticated mechanism for controlling a vast network of enzymatic reactions. A thorough understanding of the roles of ATP and the methodologies to study ATP-dependent enzymes is paramount for researchers and scientists in both basic and applied fields, particularly for the rational design and development of novel therapeutics. The continued exploration of the intricate ways in which ATP governs cellular function promises to uncover new insights into health and disease.
References
- 1. coconote.app [coconote.app]
- 2. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Molecular Motors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Coenzymes [ib.bioninja.com.au]
- 7. bio.libretexts.org [bio.libretexts.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. On the functioning mechanism of an ATP-driven molecular motor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. What are the functions of ATP? | AAT Bioquest [aatbio.com]
- 16. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]
- 17. biorxiv.org [biorxiv.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Allosteric effect of ATP on Na(+),K(+)-ATPase conformational kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Khan Academy [khanacademy.org]
- 27. What are some common signaling pathways? | AAT Bioquest [aatbio.com]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. nbinno.com [nbinno.com]
- 30. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide on ATP Disodium Hydrate as an Energy Source for Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is the principal molecule for storing and transferring energy in cells, earning it the title of the "energy currency" of life.[1][2] It is a nucleotide composed of adenine, ribose, and three phosphate (B84403) groups.[1] The significant amount of potential energy stored within its high-energy phosphoanhydride bonds is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP).[2][3] This energy release powers a vast array of cellular functions, including muscle contraction, active transport of molecules across cell membranes, and the synthesis of complex macromolecules.[4] ATP disodium (B8443419) hydrate (B1144303) is a stable, water-soluble salt form of ATP, making it an indispensable reagent in biochemical and physiological research.[5][6] This guide provides a technical overview of its properties, its central role in cellular bioenergetics, and its application in key experimental protocols.
Core Concepts of ATP in Bioenergetics
All living organisms, from single-celled bacteria to complex multicellular animals, utilize ATP to manage their energy needs. The process of cellular respiration in heterotrophs and photosynthesis in autotrophs is dedicated to the efficient production of ATP.[2] This constant recycling of ATP from ADP and inorganic phosphate (Pi) is crucial for maintaining cellular energy homeostasis.[1]
The central role of ATP lies in its ability to couple exergonic (energy-releasing) and endergonic (energy-requiring) reactions.[2][7] By transferring a phosphate group to another molecule (phosphorylation), ATP can increase that molecule's energy level, enabling it to participate in a subsequent reaction. This mechanism is fundamental to metabolic pathways, signal transduction, and cellular work.
Beyond its intracellular role, ATP also functions as a critical extracellular signaling molecule.[6][8] Released from cells under conditions of stress or damage, extracellular ATP activates purinergic receptors (P2X and P2Y) on neighboring cells, modulating a wide range of physiological processes including inflammation, neurotransmission, and immune responses.[9][10][11]
Physicochemical Properties of ATP Disodium Hydrate
ATP disodium hydrate is the preferred form for in vitro studies due to its stability and solubility in aqueous solutions.[5] Its key properties are summarized below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O | [5][12] |
| Molecular Weight | 551.14 g/mol (anhydrous basis) | [5][12][] |
| CAS Number | 34369-07-8 | [5][12][14] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (50 mg/ml) | [5] |
| Storage | Recommended at –20 °C with desiccation | [5][][15] |
| Stability | Stable for at least 2 years when stored properly | [5] |
| λmax | 259 nm | [5] |
Key Experimental Applications and Protocols
The availability of high-purity ATP disodium hydrate is critical for a variety of experimental assays used in basic research and drug development. Below are detailed protocols for three common applications.
In Vitro Kinase Assays
Kinase assays are fundamental for studying enzyme kinetics and for screening potential inhibitor compounds. ATP is the phosphate donor in all kinase-catalyzed reactions.
Objective: To measure the activity of a specific protein kinase by quantifying the transfer of a phosphate group from ATP to a substrate.
Methodology (Radiolabel-based):
-
Reaction Mixture Preparation: Prepare a master mix containing 5x kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 50 mM DTT), unlabeled ("cold") ATP (final concentration typically 100-250 µM), and the specific kinase substrate (protein or peptide).[16][17]
-
Radiolabeling: To the master mix, add [γ-³²P]ATP. The specific activity can be adjusted by altering the ratio of "hot" (radiolabeled) to "cold" ATP.[16][18]
-
Initiation: Keep the purified kinase enzyme on ice. To start the reaction, add the kinase to the reaction mixture.[16]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined period (from 5 minutes to 1 hour, depending on kinase activity).[16]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.[19]
-
Separation and Detection: Separate the reaction products by SDS-PAGE. The radiolabeled, phosphorylated substrate is visualized and quantified using autoradiography or phosphorimaging.[18][20]
Workflow for a Typical In Vitro Kinase Assay
Caption: Workflow of a radioactive in vitro kinase assay.
Luciferase-Based ATP Quantification Assays
These assays are widely used to determine cell viability, cytotoxicity, and proliferation by measuring intracellular ATP levels. Healthy, metabolically active cells maintain a high concentration of ATP, which rapidly decreases upon cell death.[21][22]
Objective: To quantify the amount of ATP in a cell lysate as an indicator of cell viability.
Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent reaction that produces light.[23] The emitted light is directly proportional to the ATP concentration.[21]
Methodology:
-
Cell Culture: Plate cells in a multi-well plate (typically a white, opaque plate to maximize light signal) and treat with compounds of interest.
-
Cell Lysis: Add a detergent-based lysis reagent to each well. This reagent disrupts the cell membrane, releasing intracellular ATP, and simultaneously inactivates cellular ATPases.[21]
-
Reagent Addition: Add the luciferase/luciferin substrate reagent to each well.
-
Incubation: Incubate for a short period (typically 5-10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[23]
-
Data Analysis: Correlate the luminescence signal to the number of viable cells. A decrease in signal in treated wells compared to control wells indicates cytotoxicity.
Luciferase-Luciferin Reaction for ATP Detection
Caption: The biochemical reaction underlying ATP bioluminescence assays.
P2X Receptor Activation using Patch-Clamp Electrophysiology
Extracellular ATP is the natural ligand for P2X receptors, which are ATP-gated ion channels.[10][24] Patch-clamp electrophysiology allows for the direct measurement of ion currents flowing through these channels upon activation.
Objective: To measure the ion currents mediated by a specific P2X receptor subtype in response to the application of ATP.
Methodology (Whole-Cell Configuration):
-
Cell Preparation: Use a cell line (e.g., HEK293) expressing the P2X receptor of interest. Plate the cells on glass coverslips suitable for microscopy.[25]
-
Solution Preparation:
-
External Solution: Prepare an extracellular solution mimicking physiological conditions (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).[25]
-
Internal Solution: Prepare a pipette solution for the intracellular environment (e.g., containing KCl, MgCl₂, EGTA, HEPES).
-
Agonist Solution: Prepare solutions of ATP disodium hydrate in the external solution at various concentrations (e.g., ranging from 1 µM to 100 µM).
-
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.
-
Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.
-
Rupture the cell membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.[26]
-
-
Data Acquisition:
-
Analysis: Analyze the current amplitude, activation, and deactivation kinetics to characterize the receptor's response to ATP. For drug screening, potential antagonists can be co-applied with ATP to measure inhibition of the current.[25]
Extracellular ATP Signaling via P2X and P2Y Receptors
References
- 1. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]
- 2. LabXchange [labxchange.org]
- 3. The Complex Roles of Adenosine Triphosphate in Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of ATP in Bioenergetics | PPTX [slideshare.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P2X and P2Y receptor signaling in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular ATP and P2Y Receptor Activation Induce a Proinflammatory Host Response in the Human Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, ultrapure, 98% | Fisher Scientific [fishersci.ca]
- 14. アデノシン5′-三リン酸 二ナトリウム塩 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Adenosine 5'-triphosphate disodium salt hydrate | 34369-07-8 | NA00135 [biosynth.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. revvity.com [revvity.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro kinase assay [bio-protocol.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. goldbio.com [goldbio.com]
- 23. jove.com [jove.com]
- 24. news-medical.net [news-medical.net]
- 25. benchchem.com [benchchem.com]
- 26. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 27. Voltage- and [ATP]-dependent Gating of the P2X2 ATP Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of ATP in Purinergic Signaling: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental approaches, and quantitative understanding of ATP-mediated purinergic signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Extracellular adenosine (B11128) triphosphate (ATP), long recognized as the primary intracellular energy currency, has emerged as a critical signaling molecule in a diverse array of physiological and pathological processes. Its involvement in cell-to-cell communication, known as purinergic signaling, is mediated by a sophisticated family of cell surface receptors. This technical guide provides a comprehensive overview of the core principles of ATP's role in purinergic signaling, with a focus on the two major receptor families: the ionotropic P2X receptors and the metabotropic P2Y receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge required to investigate and target these intricate signaling networks.
The Purinergic Signaling Cascade: An Overview
Purinergic signaling is initiated by the release of purine (B94841) and pyrimidine (B1678525) nucleotides, most notably ATP, into the extracellular space. This release can occur from various cell types through mechanisms such as vesicular exocytosis, pannexin and connexin hemichannels, or as a consequence of cellular stress and damage.[1][2] Once in the extracellular milieu, ATP and its breakdown products (ADP, AMP, and adenosine) interact with specific purinergic receptors on the same or neighboring cells, triggering a cascade of intracellular events that modulate cellular function.
The physiological consequences of purinergic signaling are vast and tissue-specific, encompassing neurotransmission, inflammation, immune responses, smooth muscle contraction, platelet aggregation, and cell proliferation and death.[3][4][5][6] The diversity of these effects is largely dictated by the specific subtypes of purinergic receptors expressed on the target cells and the downstream signaling pathways they engage.
P2X Receptors: Ligand-Gated Ion Channels
P2X receptors are ATP-gated, non-selective cation channels that permit the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺ upon activation.[7][8] This ion flux leads to membrane depolarization and an increase in intracellular calcium concentration, which are the primary triggers for downstream cellular responses.[9][10] There are seven mammalian P2X receptor subtypes (P2X1-7), which can form both homomeric and heteromeric trimers, each with distinct pharmacological and biophysical properties.[7][11]
P2X Receptor Signaling Pathway
The activation of P2X receptors initiates a direct and rapid signaling cascade. The binding of extracellular ATP induces a conformational change in the receptor, opening an intrinsic ion channel. The subsequent influx of cations, particularly Ca²⁺, acts as a second messenger, activating a variety of intracellular enzymes and signaling proteins.
Quantitative Properties of P2X Receptors
The functional characteristics of P2X receptors, such as their affinity for ATP, ion conductance, and permeability, vary significantly among subtypes. These properties are crucial for determining their specific physiological roles.
| Receptor Subtype | Agonist (EC₅₀, µM) | Antagonist (IC₅₀/Kᵢ, nM) | Single-Channel Conductance (pS) | Relative Ion Permeability (PCa/PNa) |
| P2X1 | ATP (0.1-3) | NF449 (0.003-0.015) | ~12-18 | ~4-5 |
| P2X2 | ATP (3-10) | Suramin (1000-10000) | ~21-35 | ~2-3 |
| P2X3 | ATP (0.1-3) | A-317491 (9-37) | Not resolved | ~3-4 |
| P2X4 | ATP (3-10) | 5-BDBD (150) | ~9-18 | ~4-5 |
| P2X5 | ATP (3-30) | PPADS (1000-10000) | Not resolved | ~1 |
| P2X6 | (Forms heteromers) | - | - | - |
| P2X7 | ATP (100-1000) | A-438079 (10-100) | ~9-13 | ~2-4 |
Table 1: Quantitative Pharmacological and Biophysical Properties of Homomeric P2X Receptors. Data compiled from multiple sources.[1][5][7][12] EC₅₀, half-maximal effective concentration; IC₅₀, half-maximal inhibitory concentration; Kᵢ, inhibitory constant.
P2Y Receptors: G-Protein Coupled Receptors
P2Y receptors are a family of G-protein coupled receptors (GPCRs) that are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[13][14] There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are further classified based on their primary G-protein coupling and downstream signaling pathways.[13][15][16]
P2Y Receptor Signaling Pathways
The activation of P2Y receptors initiates more complex and diverse intracellular signaling cascades compared to P2X receptors. These pathways are dependent on the specific G-protein to which the receptor is coupled.
-
Gq/11-Coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): These receptors activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[13][16]
-
Gi/o-Coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13][16]
-
Gs-Coupled P2Y Receptor (P2Y₁₁): This receptor is unique in that it can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cAMP.[13]
Quantitative Pharmacology of P2Y Receptors
The diverse pharmacology of P2Y receptor subtypes allows for nuanced regulation of cellular processes. The following table summarizes the agonist and antagonist profiles for several key human P2Y receptors.
| Receptor Subtype | Endogenous Agonist(s) (EC₅₀) | Selective Agonist(s) (EC₅₀) | Selective Antagonist(s) (Kᵢ/IC₅₀) | G-Protein Coupling |
| P2Y₁ | ADP (10-100 nM) | MRS2365 (0.4 nM) | MRS2500 (0.76 nM) | Gq/11 |
| P2Y₂ | ATP, UTP (~100-500 nM) | PSB1114 (~2 µM)[4] | AR-C118925XX (~1 µM)[4] | Gq/11 |
| P2Y₄ | UTP (73 nM) | - | - | Gq/11 |
| P2Y₆ | UDP (30-300 nM) | PSB0474 (290 nM) | MRS2578 (330 nM) | Gq/11 |
| P2Y₁₁ | ATP (5-20 µM) | NF546 (77 nM) | NF340 (21 nM) | Gs, Gq/11 |
| P2Y₁₂ | ADP (10-100 nM) | 2-MeSADP (1-10 nM) | Cangrelor (1-10 nM) | Gi/o |
| P2Y₁₃ | ADP (1-100 nM) | 2-MeSADP (1-10 nM) | MRS2211 (1.1 µM) | Gi/o |
| P2Y₁₄ | UDP-glucose (10-100 nM) | MRS2690 (10 nM) | PPTN (30 nM) | Gi/o |
Table 2: Quantitative Pharmacology and G-Protein Coupling of Human P2Y Receptors. Data compiled from multiple sources.[3][10][13] EC₅₀, half-maximal effective concentration; Kᵢ, inhibitory constant; IC₅₀, half-maximal inhibitory concentration.
Experimental Protocols for Studying Purinergic Signaling
A variety of experimental techniques are employed to investigate the multifaceted roles of ATP in purinergic signaling. The following sections provide detailed methodologies for key experiments.
Patch-Clamp Electrophysiology for P2X Receptor Characterization
Objective: To measure the ion channel activity of P2X receptors in response to ATP application.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express the P2X receptor subtype of interest.
-
Transfect the cells with a plasmid encoding the desired P2X receptor subunit. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying successfully transfected cells.
-
-
Electrophysiological Recording:
-
Prepare a patch-clamp rig with an amplifier, micromanipulator, and perfusion system.
-
Use borosilicate glass capillaries to pull micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
The standard intracellular solution should contain (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.3 with KOH.
-
The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Obtain a gigaseal between the micropipette and the cell membrane of a transfected cell.
-
Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply ATP at various concentrations using the perfusion system and record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and deactivation kinetics, and desensitization rates from the recorded traces.
-
Construct dose-response curves to determine the EC₅₀ for ATP.
-
Perform ion substitution experiments to determine the relative permeability of different cations.
-
Calcium Imaging for P2Y Receptor Activation
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following the activation of P2Y receptors.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the P2Y receptor of interest onto glass-bottom dishes.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells with fresh salt solution to remove extracellular dye.
-
-
Fluorescence Microscopy:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (light source, filters, and a sensitive camera).
-
Continuously perfuse the cells with the salt solution.
-
Acquire baseline fluorescence images.
-
Apply the P2Y receptor agonist via the perfusion system.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at 510 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for single-wavelength dyes).
-
Quantify the peak amplitude, duration, and frequency of the calcium transients.
-
Generate dose-response curves to determine the EC₅₀ of the agonist.
-
Luciferin-Luciferase Assay for ATP Release
Objective: To quantify the amount of ATP released from cells into the extracellular medium.
Methodology:
-
Cell Culture and Stimulation:
-
Culture the cells of interest in a multi-well plate.
-
Wash the cells with a low-serum or serum-free medium.
-
Apply a stimulus known to induce ATP release (e.g., mechanical stress, hypotonic solution, or a specific agonist).
-
Collect the supernatant at various time points.
-
-
ATP Measurement:
-
Prepare a luciferin-luciferase reagent solution according to the manufacturer's instructions.
-
In a luminometer plate, mix the collected supernatant with the luciferin-luciferase reagent.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the experimental samples by interpolating from the standard curve.
-
Normalize the ATP release to the number of cells or total protein content.
-
Conclusion and Future Directions
The intricate network of purinergic signaling, with ATP at its core, represents a fundamental mechanism of intercellular communication. The distinct properties of P2X and P2Y receptors, coupled with their widespread expression, underscore their importance in a multitude of physiological and pathological contexts. The experimental approaches detailed in this guide provide a robust framework for dissecting the complexities of these signaling pathways.
For professionals in drug development, the purinergic system offers a rich landscape of potential therapeutic targets. The development of subtype-selective agonists and antagonists for P2X and P2Y receptors holds immense promise for the treatment of a wide range of disorders, including chronic pain, inflammatory diseases, and cardiovascular conditions. Future research will undoubtedly continue to unravel the nuances of purinergic signaling, leading to a deeper understanding of human health and disease and paving the way for novel therapeutic interventions.
References
- 1. Frontiers | Principles and properties of ion flow in P2X receptors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation kinetics of single P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. P2X receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. G Protein-Coupled Receptor List | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Energetic Heartbeat of the Cell: A Technical Guide to ATP Hydrolysis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Cellular Energy Release
Introduction
Adenosine Triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes, from muscle contraction and nerve impulse propagation to DNA replication and intercellular signaling.[1] The controlled release of this energy is primarily achieved through the hydrolysis of ATP's high-energy phosphoanhydride bonds.[2] This technical guide provides an in-depth exploration of the fundamental principles governing ATP hydrolysis, the experimental methodologies used to study this critical reaction, its role in key signaling pathways, and its significance as a target in modern drug development.
Core Principles of ATP Hydrolysis and Energy Release
The hydrolysis of ATP to Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) (Pi) is a highly exergonic reaction, meaning it releases a significant amount of free energy.[2]
The Chemical Reaction:
ATP + H₂O → ADP + Pi
This reaction is catalyzed by a class of enzymes known as ATPases.[3] While the bonds themselves are not inherently "high-energy" in the sense of being unstable, the arrangement of negative charges on the triphosphate tail of ATP creates significant electrostatic repulsion.[4] The hydrolysis of the terminal phosphoanhydride bond relieves some of this repulsion, and the resulting products, ADP and Pi, are more stable due to increased resonance stabilization.[2]
Thermodynamics of ATP Hydrolysis
The energy released during ATP hydrolysis is quantified by the change in Gibbs free energy (ΔG). This value is dependent on the concentrations of reactants and products, temperature, pH, and the concentration of divalent cations like Magnesium (Mg²⁺).[2][5]
-
Standard Free Energy Change (ΔG°'): Under standard biochemical conditions (1 M concentrations of reactants and products, pH 7.0, 25°C), the hydrolysis of ATP has a ΔG°' of approximately -30.5 kJ/mol (-7.3 kcal/mol).[5]
-
Physiological Free Energy Change (ΔG): Inside the cell, the conditions are far from standard. The concentrations of ATP are significantly higher than those of ADP and Pi, driving the reaction further towards hydrolysis.[2] This results in a much more negative ΔG, typically ranging from -50 to -70 kJ/mol (-12 to -16 kcal/mol), providing a substantial energy source for cellular activities.[2][5]
The Role of Magnesium (Mg²⁺):
Magnesium ions are crucial for ATP hydrolysis in the cellular environment. They form a complex with ATP, neutralizing some of the negative charges on the phosphate groups and influencing the conformation of the molecule, which in turn affects the thermodynamics and kinetics of the hydrolysis reaction.[6]
Quantitative Data on ATP Hydrolysis
The precise energy released from ATP hydrolysis and the concentrations of the key molecules involved vary between different cell types and metabolic states.
| Parameter | Liver Cells | Muscle Cells | Brain Cells | Erythrocytes | General Intracellular Range |
| [ATP] (mM) | 3.5 | 8.0 | 2.6 | ~2.3 | 2 - 8 |
| [ADP] (mM) | 1.8 | 0.9 | 0.7 | ~0.25 | 0.1 - 0.5 |
| [Pi] (mM) | 5.0 | 8.0 | 2.7 | ~1.0 | 1 - 10 |
| Calculated ΔG (kJ/mol) | -28.1 | -30.8 | -31.3 | - | -50 to -70 |
Table 1: Representative Cellular Concentrations of ATP, ADP, and Pi, and the Calculated Physiological Free Energy Change (ΔG) of ATP Hydrolysis. Data compiled from multiple sources.[7][8][9][10]
| Thermodynamic Parameter | Value (kJ/mol) | Value (kcal/mol) | Conditions |
| Standard Free Energy Change (ΔG°') | -30.5 | -7.3 | 1 M concentrations, pH 7.0, 25°C |
| Physiological Free Energy Change (ΔG) | -50 to -70 | -12 to -16 | Typical intracellular concentrations of ATP, ADP, Pi, and Mg²⁺ |
| ATP → AMP + PPi (ΔG°') | -45.6 | -10.9 | 1 M concentrations, pH 7.0, 25°C, in the presence of 3 mM Mg²⁺ and 0.25 M ionic strength |
Table 2: Standard and Physiological Free Energy Changes for ATP Hydrolysis. Data compiled from multiple sources.[2][5][6]
Key Signaling Pathways Driven by ATP Hydrolysis
ATP hydrolysis is fundamental to cellular signaling, providing the energy for conformational changes in proteins that propagate signals.
The Sodium-Potassium (Na⁺/K⁺) Pump
The Na⁺/K⁺ pump is a vital P-type ATPase that maintains the electrochemical gradients of sodium and potassium ions across the plasma membrane.[11][12] This process is essential for nerve impulse transmission, muscle contraction, and maintaining cell volume.[13] The cycle involves the hydrolysis of one ATP molecule to pump three Na⁺ ions out of the cell and two K⁺ ions into the cell.[13][14]
Caption: The enzymatic cycle of the Na⁺/K⁺ pump.
Protein Kinase Activation
Protein kinases are a large family of enzymes that regulate a multitude of cellular processes by phosphorylating target proteins. The transfer of the terminal phosphate group from ATP to a substrate protein is a key event in many signaling cascades.[15] ATP binding and subsequent hydrolysis are often coupled to conformational changes in the kinase, such as the movement of the activation loop, which is critical for its catalytic activity.[16]
Caption: A simplified model of protein kinase activation.
Experimental Protocols for Studying ATP Hydrolysis
Several robust methods are available to quantify ATP hydrolysis and the concentrations of related molecules.
Malachite Green Assay for ATPase Activity
This colorimetric assay measures the amount of inorganic phosphate (Pi) released during an ATPase-catalyzed reaction. The phosphate forms a complex with malachite green and molybdate, which can be quantified spectrophotometrically.[17][18]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of Malachite Green and Ammonium Molybdate in sulfuric acid.[19]
-
Prepare a phosphate standard curve using a known concentration of KH₂PO₄.
-
Prepare the reaction buffer appropriate for the ATPase being studied.
-
-
Enzyme Reaction:
-
Color Development and Measurement:
-
Data Analysis:
-
Construct a standard curve of absorbance versus phosphate concentration.
-
Determine the concentration of Pi released in the enzyme reactions by interpolating from the standard curve.
-
Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein).
-
Luciferase-Based ATP Assay
This highly sensitive bioluminescence assay quantifies ATP concentration. The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP and oxygen, producing light that is proportional to the amount of ATP.[21][22]
Protocol Outline:
-
Reagent Preparation:
-
Sample Preparation:
-
For cellular ATP measurement, lyse the cells using a suitable reagent to release the intracellular ATP.[24]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Create a standard curve of luminescence versus ATP concentration.
-
Determine the ATP concentration in the samples from the standard curve.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a non-invasive technique that can be used to directly measure the concentrations of ATP, ADP, and Pi in vitro and in vivo. The different phosphorus nuclei in these molecules have distinct chemical shifts, allowing for their simultaneous quantification.[25][26]
Experimental Workflow:
Caption: Workflow for ³¹P NMR-based metabolite quantification.
ATP Hydrolysis in Drug Development
The central role of ATP hydrolysis in cellular function makes the enzymes that catalyze this reaction, ATPases, attractive targets for therapeutic intervention.[27]
ATPases as Drug Targets
Many diseases are associated with the dysregulation of ATPase activity. For example, the overexpression of certain ATP-binding cassette (ABC) transporters can lead to multidrug resistance in cancer.[28] Therefore, the development of small molecule inhibitors that target the ATP-binding site or allosterically modulate ATPase activity is a major focus of drug discovery.[29]
Examples of Drug Targets and Inhibitors:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole (B731) and lansoprazole (B1674482) target the gastric H⁺/K⁺-ATPase to reduce stomach acid production.[30][31]
-
Cardiac Glycosides: Digoxin inhibits the Na⁺/K⁺-ATPase in heart muscle, leading to increased cardiac contractility and is used to treat heart failure.[29]
-
p97 Inhibitors: The ATPase p97 is involved in protein degradation pathways and is a target for cancer therapy. Inhibitors like CB-5083 have entered clinical trials.[32][33]
-
V-ATPase Inhibitors: These are being investigated for their potential in treating osteoporosis and cancer.[34]
ATPase Assays in High-Throughput Screening (HTS)
ATPase activity assays, such as the malachite green and luciferase-based methods, are readily adaptable for HTS to identify novel inhibitors from large compound libraries. These assays provide a robust and quantitative measure of enzyme inhibition, which is the first step in the drug discovery pipeline.
Conclusion
ATP hydrolysis is a cornerstone of cellular bioenergetics and signaling. A thorough understanding of its fundamental principles, coupled with robust experimental methodologies, is essential for researchers in the life sciences. For drug development professionals, the enzymes that mediate ATP hydrolysis represent a rich landscape of therapeutic targets. Continued research into the intricacies of ATP hydrolysis and the development of novel inhibitors will undoubtedly pave the way for new therapeutic strategies against a wide range of human diseases.
References
- 1. What are the steps of the sodium-potassium pump cycle? | AAT Bioquest [aatbio.com]
- 2. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 3. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]
- 4. Khan Academy [khanacademy.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Sandwalk: Better Biochemistry: The Free Energy of ATP Hydrolysis [sandwalk.blogspot.com]
- 7. askfilo.com [askfilo.com]
- 8. brainly.com [brainly.com]
- 9. Answered: The concentrations of ATP, ADP, and P; differ with cell type. Consequently, the release of free energy from ATP hydrolysis varies with cell type. Use the table… | bartleby [bartleby.com]
- 10. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. collab.its.virginia.edu [collab.its.virginia.edu]
- 12. The Sodium-Potassium Pump: Essential Cellular Mechanism | Algor Cards [cards.algoreducation.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 15. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]
- 16. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 19. journals.iucr.org [journals.iucr.org]
- 20. ATPase activity assay [bio-protocol.org]
- 21. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sm.unife.it [sm.unife.it]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. aiinmr.com [aiinmr.com]
- 26. rsc.org [rsc.org]
- 27. selleckchem.com [selleckchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 30. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. journals.biologists.com [journals.biologists.com]
The Energetic Heartbeat of Motion: Unraveling ATP's Crucial Role in Muscle Contraction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The revelation of Adenosine Triphosphate (ATP) as the direct energy source for muscle contraction stands as a cornerstone of modern cell biology and physiology. This pivotal discovery, a culmination of decades of meticulous research, has not only illuminated the fundamental mechanisms of movement but also paved the way for novel therapeutic strategies targeting a myriad of muscular and metabolic disorders. This technical guide provides a comprehensive overview of the core experimental evidence, detailed methodologies of seminal experiments, and the intricate signaling pathways that govern this essential biological process.
The Dawn of a Discovery: From Postulate to Proof
The journey to understanding ATP's role in muscle contraction was a multi-stage process, marked by key conceptual leaps and groundbreaking experimental work.
Early Postulates and the Discovery of ATP: The story begins with the discovery of ATP itself in 1929 by German biochemist Karl Lohmann.[1][2][3][4] While its central role in cellular energy metabolism was not immediately understood, this discovery laid the groundwork for future investigations. In the ensuing years, the work of scientists like Fritz Lipmann was crucial in establishing ATP as the universal energy currency of the cell.[4]
Engelhardt and Ljubimowa's Myosin ATPase: A critical breakthrough came in 1939 when Vladimir Engelhardt and Militsa Ljubimowa demonstrated that the muscle protein myosin possesses enzymatic activity, specifically, the ability to hydrolyze ATP (ATPase activity). This was the first direct evidence linking a contractile protein to an energy-releasing biochemical reaction.
Szent-Györgyi's Actomyosin (B1167339) and the "Contraction in a Test Tube": The definitive proof of ATP's direct role in muscle contraction came from the elegant experiments of Albert Szent-Györgyi and his team in the 1940s.[5][6] They discovered that muscle fibers are composed of two key proteins: actin and myosin. When combined, they form a complex called actomyosin.[7] In a landmark experiment, Szent-Györgyi demonstrated that threads of purified actomyosin would contract in the presence of ATP, a phenomenon he dramatically termed "contraction in a test tube."[5][6]
The Sliding Filament Theory: In 1954, two independent teams of researchers, Andrew Huxley and Rolf Niedergerke, and Hugh Huxley and Jean Hanson, proposed the "sliding filament theory" of muscle contraction.[8][9][10][11][12] Using advanced microscopy techniques, they observed that during muscle contraction, the thick (myosin) and thin (actin) filaments do not shorten themselves, but rather slide past one another. This model provided a structural framework for understanding how the chemical energy of ATP is converted into mechanical force.[8][9][10]
Quantitative Data Presentation
The following tables summarize key quantitative data from seminal and subsequent studies, providing a comparative look at the energetic and mechanical parameters of muscle contraction.
Table 1: ATP Hydrolysis Rate During Muscle Contraction
| Muscle Preparation | Activation Condition | Basal ATP Hydrolysis Rate (nmol·cm⁻³·s⁻¹) | Peak ATP Hydrolysis Rate (nmol·cm⁻³·s⁻¹) | Steady-State ATP Hydrolysis Rate (nmol·cm⁻³·s⁻¹) | Citation |
| Permeabilized Canine Tracheal Smooth Muscle | 10 μM Ca²⁺ | 31.8 ± 5.8 | 81.4 ± 11.3 | 62.2 ± 9.1 | [8][13] |
Table 2: Force Generation and Myosin ATPase Activity in Single Muscle Fibers
| Animal Model | Muscle Fiber Type | Maximal Force (relative to young adult) | Maximal Myosin ATPase Activity (μM/s) | Citation |
| Young Adult Rat | Semimembranosus (Type IIX/IIB) | 100% | 686 ± 46 | [14] |
| Aged Rat | Semimembranosus (Type IIX/IIB) | ~80% | 697 ± 46 | [14] |
| Young Adult Rat | Soleus (Type I) | Not specified | 343 ± 46 | [14] |
Table 3: Relationship Between ATP Concentration and Muscle Contraction Parameters
| Muscle Preparation | Parameter | ATP Concentration | Value | Citation |
| Glycerinated Rabbit Psoas Fibers | Isometric Tension | ~50 μM | Maximum | [15] |
| Glycerinated Rabbit Psoas Fibers | Isometric Tension | 1 mM | 70% of Maximum | [15] |
| Glycerinated Rabbit Psoas Fibers | Maximum Velocity of Contraction | 1 mM | ~2 lengths/second | [15] |
| Skinned Xenopus laevis Fast Fibers | Kₘ for Vₘₐₓ | - | 0.56 ± 0.06 mM | [10] |
| Skinned Xenopus laevis Slow Fibers | Kₘ for Vₘₐₓ | - | 0.16 ± 0.03 mM | [10] |
Experimental Protocols: A Step-by-Step Guide to Landmark Experiments
The following sections provide detailed methodologies for the key experiments that established the role of ATP in muscle contraction.
Szent-Györgyi's Actomyosin Thread Contraction Experiment
This experiment provided the first direct visual evidence of ATP-induced contraction of the core muscle proteins.
Objective: To demonstrate that the interaction between purified actin, myosin, and ATP is sufficient to cause contraction.
Methodology:
-
Preparation of Myosin A and Myosin B (Actomyosin):
-
Excise skeletal muscle (e.g., rabbit psoas) and mince it.
-
To extract "Myosin A" (predominantly myosin), expose the minced muscle to a high salt solution (e.g., 0.6 M KCl) for a short period (e.g., 20 minutes).[3]
-
To extract "Myosin B" (actomyosin), use a longer extraction time (e.g., 24 hours) in the high salt solution.[3]
-
Precipitate the extracted proteins by lowering the ionic strength (e.g., by dialysis against a low salt buffer).
-
Wash the precipitated protein to remove salts and other soluble components.
-
-
Formation of Actomyosin Threads:
-
Dissolve the purified Myosin B (actomyosin) in a high salt buffer.
-
Extrude the protein solution through a fine-gauge needle into a low salt solution. This causes the protein to precipitate and form thin threads.
-
-
Induction and Observation of Contraction:
-
Suspend the actomyosin threads in a solution containing ions such as K⁺ and Mg²⁺.
-
Add a solution of ATP to the threads.
-
Observe the threads under a light microscope. Contraction is observed as a rapid and significant shortening of the threads.[3]
-
Preparation and Use of Glycerinated Muscle Fibers
Glycerinated muscle fibers are a key tool for in vitro studies of muscle contraction, as the glycerination process removes the cell membrane and soluble components, allowing for direct experimental control of the intracellular environment.[16][17]
Objective: To prepare muscle fibers that are permeable to ATP and ions, allowing for the direct study of the contractile machinery.
Methodology:
-
Muscle Fiber Preparation:
-
Dissect a small bundle of skeletal muscle fibers (e.g., from rabbit psoas).
-
Tie the ends of the muscle bundle to applicator sticks to maintain its length.
-
-
Glycerination:
-
Immerse the muscle bundle in a 50% glycerol (B35011) solution buffered at a physiological pH (e.g., with phosphate (B84403) buffer).
-
Store the preparation at a low temperature (e.g., -20°C) for several weeks. The glycerol acts as a cryoprotectant and also disrupts the cell membranes.
-
-
Induction of Contraction:
-
Tease out individual or small bundles of glycerinated muscle fibers.
-
Mount the fibers in a chamber on a microscope slide.
-
Add a "contraction solution" containing ATP, Mg²⁺, and K⁺ ions.
-
Observe and measure the shortening of the muscle fibers. The degree of contraction can be quantified by measuring the change in sarcomere length.[18]
-
Myosin ATPase Activity Assay
This assay is used to quantify the rate at which myosin hydrolyzes ATP, a direct measure of its enzymatic activity.
Objective: To measure the rate of ATP hydrolysis by myosin.
Methodology:
-
Reaction Mixture Preparation:
-
Initiation and Termination of the Reaction:
-
Initiate the reaction by adding ATP to the mixture containing myosin.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).
-
-
Measurement of Inorganic Phosphate (Pi) Release:
-
The amount of ATP hydrolyzed is determined by measuring the amount of inorganic phosphate (Pi) released.
-
A common method is the Fiske-SubbaRow method or a modified version using a colorimetric reagent like malachite green, which forms a colored complex with Pi. The intensity of the color is proportional to the amount of Pi and can be measured using a spectrophotometer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the discovery of ATP's role in muscle contraction.
Figure 1: Timeline of Key Discoveries.
Figure 2: Workflow of Szent-Györgyi's Experiment.
Figure 3: The Cross-Bridge Cycle Signaling Pathway.
Conclusion
The discovery of ATP's role in muscle contraction represents a paradigm shift in our understanding of biological energy transduction. The pioneering work of scientists like Lohmann, Engelhardt, Szent-Györgyi, and the Huxleys provided the fundamental framework upon which our current detailed knowledge is built. The experimental protocols they developed, though refined over time, remain conceptually central to the study of muscle physiology. For researchers and drug development professionals, a deep understanding of these core principles is essential for identifying and validating new therapeutic targets for a wide range of debilitating diseases affecting muscle function. The intricate interplay of ATP, calcium, and the contractile proteins continues to be an active area of research, with new discoveries constantly refining our understanding of this elegant and powerful biological machine.
References
- 1. Hugh E. Huxley: The Compleat Biophysicist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental basis of the hypotheses on the mechanism of skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Early History of the Biochemistry of Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actin.aok.pte.hu [actin.aok.pte.hu]
- 5. ATP consumption and efficiency of human single muscle fibers with different myosin isoform composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of life in a test tube: Albert Szent-Gyorgyi, Bruno Straub, and the discovery of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. The pCa-tension and force-velocity characteristics of skinned fibres isolated from fish fast and slow muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysing force–pCa curves | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sliding filament theory - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Analysing force–pCa curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytokinetics.com [cytokinetics.com]
- 15. princeton.edu [princeton.edu]
- 16. carolina.com [carolina.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. web.as.uky.edu [web.as.uky.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Pioneering the Energetic Currency: A Technical Guide to the Early Isolation of Adenosine Triphosphate from Tissues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational early research on the isolation of adenosine (B11128) triphosphate (ATP) from tissues. In 1929, two research groups independently reported the discovery of this pivotal molecule: Karl Lohmann in Germany, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School.[1][2] Their work, primarily with muscle and liver tissues, laid the groundwork for understanding the central role of ATP in cellular energy metabolism.[3][4] This document provides a detailed look into the experimental protocols of the time, summarizes the quantitative data available from these early studies, and visualizes the logical and experimental workflows that led to the isolation and initial characterization of what would become known as the "energy currency" of the cell.
Foundational Experimental Protocols for ATP Isolation
The initial isolation of ATP was intrinsically linked to the study of phosphorus-containing compounds in muscle, particularly phosphocreatine (B42189).[5][6] The methods developed were designed to separate and identify these labile phosphate (B84403) compounds from the bulk of cellular material.
Fiske and Subbarow's Approach: A Focus on Phosphorus Fractionation
Cyrus Fiske and Yellapragada Subbarow's work was distinguished by their meticulous method for the colorimetric determination of phosphorus, a technique that was crucial for quantifying the different phosphate fractions in tissue extracts.[1][7][8] While their 1929 publication in the Journal of Biological Chemistry primarily focused on phosphocreatine, it laid the methodological foundation for their subsequent identification of ATP.[5][9]
Experimental Protocol: ATP Isolation from Muscle Tissue (Fiske and Subbarow, circa 1929)
-
Tissue Preparation: Fresh muscle tissue was rapidly excised and minced. To halt enzymatic activity and preserve the labile phosphate compounds, the tissue was immediately treated with ice-cold trichloroacetic acid (TCA).[10] This step also served to precipitate proteins.
-
Extraction: The mixture of minced muscle and TCA was thoroughly ground with sand to ensure complete cell disruption and extraction of acid-soluble components.
-
Protein Removal: The resulting slurry was centrifuged, and the protein-free supernatant, containing ATP, ADP, phosphocreatine, and inorganic phosphate, was collected.
-
Purification (Conceptual): While the 1929 paper did not provide a detailed step-by-step protocol for the specific isolation of the ATP salt, the principle relied on the differential solubility of the barium salts of the various phosphate compounds. The general approach involved:
-
Neutralization of the acid extract.
-
Addition of barium acetate (B1210297) to precipitate the phosphate-containing compounds.
-
Fractional precipitation and washing of the barium salts with varying concentrations of alcohol and water to separate ATP from other phosphates.
-
-
Analysis: The isolated fractions were then analyzed for their phosphorus content using their colorimetric method, which involved the reaction of phosphate with molybdate (B1676688) to form a colored complex.[1][8]
Karl Lohmann's Method in Germany
Working independently in Otto Meyerhof's laboratory, Karl Lohmann also successfully isolated ATP from muscle and liver extracts.[2][11] His work, published in Biochemische Zeitschrift in 1929, described a similar overall strategy, emphasizing the acid-lability of the newly discovered pyrophosphate compound.
Experimental Protocol: ATP Isolation from Muscle (Lohmann, 1929)
-
Tissue Extraction: Minced frog or rabbit muscle was extracted with cold TCA.
-
Precipitation of Inorganic Phosphate: Inorganic phosphate was removed from the extract by precipitation with a magnesia mixture (a solution of magnesium chloride, ammonium (B1175870) chloride, and ammonia).
-
Isolation of the Barium Salt: The filtrate was then treated with barium acetate to precipitate the remaining organic phosphate compounds, including ATP.
-
Purification: The barium salt of ATP was purified through repeated dissolution in acidic water and reprecipitation with alcohol. This process helped to separate it from other organic phosphates.
-
Characterization: Lohmann characterized the isolated compound by its phosphorus content, its adenine (B156593) and ribose components, and the lability of two of its phosphate groups in acidic conditions.
Quantitative Data from Early ATP Research
The early papers on ATP were largely qualitative and descriptive, focusing on the identification and basic chemical properties of the new compound. Specific yields of ATP from tissues were not always explicitly stated in the initial discovery papers. However, the meticulous phosphorus analysis by Fiske and Subbarow allowed for the quantification of different phosphate fractions in muscle.
| Tissue Source | Phosphate Fraction | Concentration (mg P per 100g tissue) - Approximate | Reference |
| Cat Muscle (Resting) | Total Acid-Soluble Phosphorus | 80 | Fiske & Subbarow (1927) |
| Inorganic Phosphorus | 20-25 | Fiske & Subbarow (1927) | |
| Phosphocreatine Phosphorus | 45-50 | Fiske & Subbarow (1927) | |
| Adenosine Triphosphate Phosphorus (estimated) | 10-15 | Fiske & Subbarow (1929) |
Note: The value for ATP phosphorus is an estimation based on the remaining acid-soluble phosphorus after accounting for inorganic phosphate and phosphocreatine. The early researchers referred to the fraction containing ATP as "adenylpyrophosphate".
Visualizing the Experimental Workflow and Early Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflows for ATP isolation and the early conceptual understanding of its role in muscle energetics.
Caption: Comparative workflow for ATP isolation by Fiske & Subbarow and Lohmann.
Caption: Early conceptual model of ATP's role in muscle contraction.
Early Understanding of ATP's Function: The "Energy-Rich Phosphate Bond"
The initial discovery of ATP immediately led to questions about its physiological role. The high lability of its terminal phosphate groups suggested a role in energy transfer. It was Fritz Lipmann who, in his seminal 1941 review "Metabolic Generation and Utilization of Phosphate Bond Energy," articulated the concept of the "energy-rich phosphate bond" and firmly established ATP as the primary energy currency of the cell.[1][8] This concept revolutionized the understanding of metabolic pathways, proposing that the energy derived from the breakdown of nutrients was captured in the terminal phosphate bond of ATP and could then be used to drive various cellular processes, including muscle contraction.[12]
The early research on ATP isolation, while lacking the sophistication of modern biochemical techniques, represents a landmark in our understanding of life at the molecular level. The meticulous and innovative work of pioneers like Lohmann, Fiske, and Subbarow paved the way for decades of research into the intricate web of metabolic and signaling pathways that are powered by this universal energy currency.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Legend of ATP: From Origin of Life to Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorus Compounds: Their Discovery in Biological World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of inorganic phosphorus by fiske subbarow method | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. The determination of phosphorus and the discovery of phosphocreatine and ATP: the work of Fiske and SubbaRow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. The Early History of the Biochemistry of Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATP Disodium Hydrate in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a specific substrate.[1] This process, known as phosphorylation, is a fundamental mechanism for regulating the majority of cellular processes, including signal transduction, cell growth, and metabolism.[2][3] Given their critical role, kinases have become major targets for drug development, particularly in oncology.[1][2] Accurate and reliable assays to measure kinase activity are therefore essential for both basic research and high-throughput screening (HTS) of potential inhibitors.[4]
ATP disodium (B8443419) hydrate (B1144303) is the most common source of ATP used in these assays, serving as the essential co-substrate and energy source for the phosphotransferase reaction. This document provides detailed protocols and application notes for the effective use of ATP disodium hydrate in various kinase assay formats.
ATP Disodium Hydrate: Properties and Preparation
ATP disodium hydrate is a stable, crystalline powder that is highly soluble in water.[5] Proper handling and preparation are crucial for obtaining reproducible results in kinase assays.
Storage and Stability:
-
Powder: Store desiccated at -20°C. The solid form is stable for at least two years with minimal degradation (<0.5% per year).[5]
-
Aqueous Solutions: ATP solutions can be stored for several months at -20°C. Avoid repeated freeze-thaw cycles. For short-term use, solutions are stable for about a week at 0°C.
Preparation of ATP Stock Solution:
-
Weigh out the desired amount of ATP disodium hydrate powder.
-
Dissolve in high-purity, nuclease-free water to a convenient stock concentration (e.g., 10 mM). ATP is soluble in water up to 50 mg/mL.[5]
-
The initial pH of the solution will be mildly acidic (~3.5).[5] Adjust the pH to 7.0-7.5 using NaOH if required by the assay buffer.
-
Determine the precise concentration of the ATP stock by measuring its absorbance at 260 nm (Extinction Coefficient ε = 15.4 x 10³ M⁻¹cm⁻¹ in phosphate buffer at pH 7.0).[5][6]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Table 1: Properties of ATP Disodium Hydrate
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃·xH₂O | [7] |
| Molecular Weight | 551.14 g/mol (anhydrous) | |
| Appearance | White to off-white powder | |
| Solubility (Water) | 50-110 mg/mL | [5][8] |
| Storage Temperature | -20°C | [5][8] |
General Principles of Kinase Assays
A kinase assay measures the enzymatic activity of a kinase by detecting either the consumption of ATP or the formation of the phosphorylated substrate and/or adenosine diphosphate (B83284) (ADP).[1][3] The fundamental reaction is the same across all assay formats.
Caption: The basic enzymatic reaction catalyzed by a protein kinase.
Key Experimental Parameters
Optimizing reaction conditions is critical for a successful kinase assay. This includes the concentrations of ATP, kinase, and substrate, as well as the buffer composition.
ATP Concentration: The concentration of ATP is a crucial parameter that can significantly affect assay results, especially when screening for inhibitors.[9]
-
Biochemical (Cell-Free) Assays: These assays often use ATP concentrations near the Michaelis constant (Kₘ) of the kinase. This allows for sensitive detection of ATP-competitive inhibitors, as the inhibitor's IC₅₀ value will be closer to its inhibition constant (Kᵢ).[9]
-
Cell-Based Assays: It is important to note that intracellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the Kₘ of most kinases.[9] Therefore, testing inhibitors at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[4]
Table 2: Comparison of ATP Concentrations in Kinase Assays
| Assay Type | Typical ATP Concentration | Rationale | References |
| Radiometric Assays | Kₘ value (~1-100 µM) | Maximizes sensitivity for detecting phosphorylation and competitive inhibitors. | [6] |
| Fluorescence/Luminescence Assays | 10 µM - 200 µM | Balanced for signal intensity and inhibitor sensitivity. | |
| Physiological Relevance Assays | 1 mM | Mimics intracellular conditions to assess inhibitor potency in a more biological context. | [4] |
Kinase Reaction Buffer: A typical kinase reaction buffer maintains the pH and provides necessary cofactors for the enzyme.
Table 3: Typical 5x Kinase Reaction Buffer Components
| Component | Concentration (in 5x stock) | Purpose | References |
| HEPES or Tris-HCl | 50-250 mM | Buffering agent to maintain pH (typically 7.4-8.0). | [6][10] |
| MgCl₂ | 50-100 mM | Essential cofactor for ATP binding and catalysis. | [11][10] |
| DTT | 5-50 mM | Reducing agent to maintain kinase cysteine residues in a reduced state. | [11][10] |
| BSA | 0.5-1 mg/mL | Carrier protein to prevent enzyme denaturation and non-specific adsorption. | [11] |
| Protease/Phosphatase Inhibitors | Varies | Prevents degradation of kinase or substrate (e.g., Benzamidine, Sodium Orthovanadate). | [10] |
Experimental Protocols
Below are two common protocols utilizing ATP disodium hydrate for measuring kinase activity.
Protocol 1: Radiolabeled Kinase Assay using [γ-³²P]ATP
This classic method offers high sensitivity and is considered a gold standard for quantifying kinase activity.[10][12] It measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[11]
Materials:
-
Purified kinase
-
Peptide or protein substrate
-
ATP Disodium Hydrate ("cold" ATP)
-
[γ-³²P]ATP ("hot" ATP)
-
5x Kinase Reaction Buffer (see Table 3)
-
Termination Solution (e.g., 5x Laemmli sample buffer or phosphoric acid)[10][13]
-
SDS-PAGE gels or phosphocellulose paper
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine:
-
Initiate Reaction: Add the kinase sample to a chilled microfuge tube. To start the reaction, add the master mix to the kinase. Typical starting amounts for recombinant kinases range from 0.1-1.0 µg.[10]
-
Incubate: Incubate the reaction at 30°C. The incubation time can range from 5 minutes to 1 hour, depending on the kinase's activity.[10][12] A time-course experiment is recommended for uncharacterized kinases to ensure the reaction is in the linear range.[10]
-
Terminate Reaction: Stop the reaction by adding 7.5 µL of 5x Laemmli sample buffer and heating to 100°C for 2-5 minutes, or by spotting the reaction onto P81 phosphocellulose paper and immersing it in phosphoric acid.[10][12][13]
-
Detection and Analysis:
-
SDS-PAGE: Load samples onto an SDS-PAGE gel to separate the substrate from free ATP.[10] Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Phosphocellulose Paper: Wash the paper multiple times to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[6]
-
-
Quantification: Calculate the specific activity of the kinase, typically expressed as nanomoles of phosphate transferred per minute per milligram of kinase (nmol/min/mg).[10]
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This non-radioactive method is well-suited for high-throughput screening.[14] It quantifies kinase activity by measuring the amount of ADP produced, which is converted back to ATP and detected as a luminescent signal.[1][14]
Materials:
-
Purified kinase
-
Substrate
-
ATP Disodium Hydrate (high purity)
-
Kinase Reaction Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar commercial kit)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Set up Kinase Reaction: In a well of a multi-well plate, prepare the kinase reaction. For a 5-20 µL reaction:
-
Incubate: Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for a set period (e.g., 30-60 minutes).[2][14]
-
Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.[14] Incubate for 40 minutes at room temperature.[14]
-
Detect ADP: Add Kinase Detection Reagent (typically twice the initial reaction volume). This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.[14] Incubate for 30-60 minutes at room temperature.[14]
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus to the kinase activity.[14]
Experimental Workflow and Data Analysis
The general workflow for most kinase assays follows a similar path, from setup to data interpretation.
Caption: A generalized workflow for performing a kinase activity assay.
Data Analysis:
-
Controls: Always include positive controls (active kinase, no inhibitor) and negative controls (no kinase or heat-inactivated kinase) to determine the assay window and background signal.
-
Calculating Activity: For quantitative assays, convert the raw signal (e.g., CPM, RLU) into the amount of product formed (ADP or phosphorylated substrate) using a standard curve. Specific activity is then calculated based on the amount of enzyme and reaction time.[10]
-
Inhibitor Screening: For inhibitor studies, data is often expressed as percent inhibition relative to a no-inhibitor control. IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by fitting the data to a dose-response curve.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 13. academic.oup.com [academic.oup.com]
- 14. promega.com [promega.com]
Application Notes and Protocols: Preparation of ATP Disodium Hydrate Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency. Beyond its intracellular roles, extracellular ATP (eATP) has emerged as a critical signaling molecule, modulating a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation. In the context of cell culture, precise and reliable preparation of ATP solutions is paramount for studying these effects. This document provides a detailed protocol for the preparation, sterilization, and storage of ATP disodium (B8443419) hydrate (B1144303) solutions for use in cell culture experiments.
Data Summary
The following table summarizes the key quantitative data for the preparation and storage of ATP disodium hydrate solutions.
| Parameter | Value | Notes |
| Molar Mass (ATP Disodium Salt) | 551.1 g/mol | Can vary slightly with hydration. Always refer to the manufacturer's certificate of analysis. |
| Solubility in Water | 50 mg/mL | Yields a clear, colorless solution.[1] |
| pH of Stock Solution (in water) | ~3.5 (acidic) | Must be adjusted to ~7.2-7.5 for cell culture applications.[1][2] |
| Recommended Stock Concentration | 10 mM - 250 mM | Higher concentrations (e.g., 100 mM) are common for long-term storage.[3][4][5] |
| Working Concentration in Cell Culture | 1 µM - 10 mM | Highly dependent on the cell type and experimental goals. Intracellular ATP concentrations are typically 1-10 mM.[6][7][8] |
| Sterilization Method | Sterile filtration | Use a 0.2 µm or 0.22 µm syringe filter.[4][9] |
| Storage Temperature (Aliquots) | -20°C or -80°C | -80°C is preferred for long-term stability.[3][4][9][10] |
| Stability of Frozen Stock Solution | At least 1 year at -20°C | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][9] |
| Stability of Refrigerated Solution (2-8°C) | Up to 1 week | For short-term use only.[11] |
| UV Absorbance Maximum | 259 nm | Can be used for concentration determination.[1][4] |
| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 259 nm, pH 7.0 | For accurate concentration measurement.[1][4] |
Experimental Protocols
Materials
-
ATP disodium hydrate powder (e.g., Sigma-Aldrich A7699)
-
Nuclease-free sterile water
-
Sterile 1 M NaOH solution
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
pH meter or pH indicator strips
-
Vortex mixer
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
Protocol for Preparation of 100 mM ATP Stock Solution
This protocol describes the preparation of a 100 mM stock solution of ATP disodium hydrate, which can then be diluted to the desired working concentration.
-
Aseptic Technique: Perform all steps in a sterile cell culture hood to maintain sterility.[12][13] Wipe down all surfaces and materials with 70% ethanol (B145695) before starting.[13]
-
Weighing ATP: In a sterile conical tube, weigh out the required amount of ATP disodium hydrate powder. To prepare 10 mL of a 100 mM solution, you will need 0.551 g of ATP disodium hydrate (Molar Mass = 551.1 g/mol ).
-
Dissolution: Add a minimal volume of sterile, nuclease-free water to dissolve the powder, for instance, 8 mL.[4] Vortex gently until the powder is completely dissolved. The resulting solution will be acidic.[1]
-
pH Adjustment: Carefully adjust the pH of the ATP solution to 7.2-7.5 using sterile 1 M NaOH.[4] Use a calibrated pH meter for accuracy, or sterile pH indicator strips for a quick check. This step is critical as acidic solutions can be toxic to cells, and ATP is more stable at a neutral pH.[10][14]
-
Volume Adjustment: Bring the final volume of the solution to 10 mL with sterile, nuclease-free water.
-
Sterilization: Draw the ATP solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile conical tube.[4] This will remove any potential microbial contamination.
-
(Optional) Concentration Verification: To verify the concentration, you can measure the absorbance of a diluted sample at 259 nm using a UV-Vis spectrophotometer.[4] Use the Beer-Lambert law (A = εcl) with the molar extinction coefficient of 15,400 M⁻¹cm⁻¹ to calculate the precise concentration.[1][4]
-
Aliquoting and Storage: Dispense the sterile 100 mM ATP stock solution into sterile, nuclease-free microcentrifuge tubes in volumes suitable for single-use experiments.[5][9] Store the aliquots at -20°C or -80°C.[3][4][10] Frozen solutions are stable for at least one year. Avoid multiple freeze-thaw cycles to prevent degradation of ATP.[3]
Visualizations
Experimental Workflow for ATP Solution Preparation
Caption: Workflow for preparing a sterile ATP stock solution.
Extracellular ATP Signaling via Purinergic Receptors
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Adenosine 5'-triphosphate, disodium salt hydrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. ATP Stock Solution (ab189136) | Abcam [abcam.com]
- 4. Protocol B: Preparation of ATP for transfection [protocols.io]
- 5. ATP, 100mM [novoprolabs.com]
- 6. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]
- 7. biochemistry - What is the concentration of ATP in an average cell? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. csulb.edu [csulb.edu]
- 14. quora.com [quora.com]
Application Notes and Protocols: ATP Bioluminescence Assay for Measuring Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ATP (adenosine triphosphate) bioluminescence assay is a rapid, sensitive, and reliable method for quantifying the number of viable cells in a sample.[1][2] The principle of this assay is based on the fact that ATP is a key indicator of metabolically active cells and is rapidly degraded upon cell death.[1][3] In the presence of magnesium, the firefly luciferase enzyme catalyzes the oxidation of D-luciferin, a reaction that requires ATP and produces light (bioluminescence).[4][5] The emitted light is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[1][6] This application note provides a detailed protocol for using the ATP bioluminescence assay to measure cell viability in response to various treatments.
Principle of the Assay
The assay relies on the luciferin-luciferase reaction:
-
ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + Light (λmax = 560 nm)
The intensity of the emitted light is measured using a luminometer and is expressed in Relative Light Units (RLU).[5] This "add-mix-measure" format is homogeneous, requiring no cell washing or medium removal, making it ideal for high-throughput screening (HTS).[2][6]
Data Presentation
Quantitative data from the ATP bioluminescence assay can be summarized in tables for clear comparison and analysis.
Table 1: Example ATP Standard Curve Data
| ATP Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | Standard Deviation |
| 10 | 1,502,345 | 1,510,876 | 1,505,678 | 1,506,299.7 | 4,309.8 |
| 1 | 152,456 | 151,987 | 153,012 | 152,485.0 | 513.2 |
| 0.1 | 15,876 | 16,023 | 15,954 | 15,951.0 | 73.6 |
| 0.01 | 1,602 | 1,598 | 1,610 | 1,603.3 | 6.1 |
| 0.001 | 165 | 170 | 168 | 167.7 | 2.5 |
| 0 (Blank) | 55 | 58 | 56 | 56.3 | 1.5 |
Table 2: Example Cell Viability Data with a Test Compound
| Compound Conc. (µM) | Average RLU | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1,250,450 | 100% |
| 0.1 | 1,187,928 | 95% |
| 1 | 950,342 | 76% |
| 10 | 437,658 | 35% |
| 100 | 125,045 | 10% |
Experimental Protocols
This section provides a detailed methodology for performing the ATP bioluminescence assay.
Materials and Reagents
-
White, opaque-walled 96-well or 384-well microplates suitable for luminescence measurements[3][7]
-
Cultured cells (adherent or suspension)
-
Cell culture medium
-
Test compounds and vehicle controls
-
ATP bioluminescence assay kit (containing ATP detection reagent, buffer, and luciferase/luciferin substrate)
-
Recombinant ATP standard
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities[8]
Reagent Preparation
-
ATP Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions. Typically, this involves reconstituting a lyophilized substrate with a buffer.[3]
-
ATP Standard Curve: Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution in cell culture medium or PBS. A typical concentration range is from 10 µM to 1 nM.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the ATP bioluminescence cell viability assay.
Detailed Protocol
For Adherent Cells:
-
Seed cells in a white, opaque-walled 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Add a volume of ATP detection reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.
For Suspension Cells:
-
Add 100 µL of cell suspension at the desired density (e.g., 1 x 10⁴ cells/well) directly into the wells of a white, opaque-walled 96-well plate.
-
Add the test compounds and vehicle controls to the appropriate wells.
-
Incubate the plate for the desired exposure time.
-
Follow steps 4-8 from the adherent cell protocol.
ATP Standard Curve Protocol
-
In a separate set of wells on the same plate, add 100 µL of each ATP standard dilution.
-
Add 100 µL of the ATP detection reagent to each standard well.
-
Mix and incubate as described above.
-
Measure the luminescence.
Signaling Pathway Diagram
Caption: The luciferin-luciferase bioluminescent reaction pathway.
Data Analysis
-
Background Subtraction: Subtract the average RLU value of the no-cell control wells (medium only) from all other readings.
-
Standard Curve: Plot the background-subtracted RLU values for the ATP standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99 for a good fit.[7]
-
Determine ATP Concentration in Samples: Use the standard curve equation to calculate the ATP concentration in the experimental samples from their RLU values.
-
Calculate Cell Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (RLU of treated cells / RLU of control cells) x 100
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low signal | Low cell number or viability | Increase cell seeding density. |
| Inactive reagent | Prepare fresh ATP detection reagent.[8] | |
| ATP degradation | Minimize time between cell lysis and measurement.[9] | |
| High background | ATP contamination in reagents or labware | Use ATP-free water and sterile consumables.[10] |
| Luminescence from phenol (B47542) red in medium | Use phenol red-free medium if possible. | |
| High variability | Inconsistent cell numbers | Ensure even cell distribution when seeding. |
| Pipetting errors | Use calibrated pipettes and proper technique.[9] | |
| Signal instability | Reagent kinetics | Ensure a consistent incubation time before reading.[11] |
Conclusion
The ATP bioluminescence assay is a highly sensitive, robust, and high-throughput compatible method for assessing cell viability.[2] By following this detailed protocol, researchers can obtain reliable and reproducible data for applications in drug discovery, cytotoxicity studies, and cell proliferation assays.
References
- 1. goldbio.com [goldbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. What is the principle of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 6. ch.promega.com [ch.promega.com]
- 7. stemcell.com [stemcell.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Boost Your Cell ATP Detection with Luminescence Techniques [absin.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: ATP Disodium Hydrate in In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction: In vitro transcription (IVT) is a fundamental cell-free technique used to synthesize RNA molecules from a linear DNA template. This process is central to a wide range of applications, including the production of mRNA for vaccines and therapeutics, functional RNA studies (such as ribozymes and aptamers), and the generation of probes for molecular biology assays. A critical component of the IVT reaction is Adenosine 5'-triphosphate (ATP), typically used as ATP disodium (B8443419) hydrate (B1144303), which serves as one of the four ribonucleoside triphosphate (NTP) building blocks. The concentration of ATP, along with the other NTPs, is a key parameter that significantly influences the yield and quality of the synthesized RNA. This document provides detailed information on the standard concentrations of ATP disodium hydrate for IVT and a comprehensive protocol for its application.
Data Presentation: Recommended NTP Concentrations for In Vitro Transcription
The optimal concentration of ATP and other NTPs varies depending on the desired yield and the specific requirements of the experiment. High-yield reactions, aimed at producing large quantities of RNA, utilize significantly higher NTP concentrations compared to conventional reactions, which are often sufficient for analytical purposes.
| Reaction Type | Typical ATP Concentration (per NTP) | Total NTP Concentration | Key Considerations | References |
| Conventional / Standard Yield | 0.5 mM | 2 mM | Sufficient for applications like generating radiolabeled probes where high yield is not the primary goal.[1][2] | [1][2] |
| High-Yield Synthesis | 1 mM - 10 mM | 4 mM - 40 mM | Designed for large-scale production of RNA for therapeutic or structural studies. The optimal concentration within this range can depend on the specific template and reaction conditions.[][4][5][6][7] | [][4][5][6][7] |
| Manufacturer Kit (High-Yield Example) | 7.5 mM | 30 mM | Some commercial kits are optimized for very high yields and provide NTPs at elevated concentrations.[8] | [8] |
| Optimized for Self-Amplifying RNA | 10 mM | 40 mM | A study optimizing for long self-amplifying RNA found 10 mM of each NTP to be optimal.[4] | [4] |
Note: The ratio of magnesium ions (Mg²⁺) to NTPs is a critical factor influencing the efficiency of the IVT reaction.[][4][5] It is often necessary to optimize this ratio, especially when using high concentrations of NTPs.
Experimental Protocols
Preparation of Reagents
-
ATP Disodium Hydrate Solution: Prepare a 100 mM stock solution of ATP disodium hydrate in RNase-free water. The pH of the solution should be adjusted to 7.0 with NaOH. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. ATP is soluble in water up to 50 mg/ml.[9]
-
Other NTPs (GTP, CTP, UTP): Prepare 100 mM stock solutions of GTP, CTP, and UTP in a similar manner.
-
DNA Template: A linearized plasmid or a PCR product containing a T7, SP6, or T3 promoter upstream of the sequence to be transcribed is required. The template must be of high purity and free from RNases and other contaminants.[1][] A typical concentration for the DNA template is 0.5 µg - 1 µg per 20 µL reaction.[1][8]
-
Transcription Buffer (10X): A typical 10X transcription buffer may contain 400 mM Tris-HCl (pH 8.0), MgCl₂, DTT, and spermidine. The final concentration of MgCl₂ needs to be optimized based on the NTP concentration.
-
RNA Polymerase: T7, SP6, or T3 RNA polymerase, depending on the promoter in the DNA template.
-
RNase Inhibitor: To protect the synthesized RNA from degradation.
In Vitro Transcription Reaction Setup (20 µL High-Yield Reaction)
-
Thaw all components on ice. Keep the RNA polymerase and RNase inhibitor on ice.
-
In an RNase-free microcentrifuge tube, assemble the reaction components in the following order at room temperature (to prevent precipitation of the DNA template by spermidine):[10]
| Component | Volume | Final Concentration |
| RNase-free Water | X µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 1.5 µL | 7.5 mM |
| 100 mM GTP | 1.5 µL | 7.5 mM |
| 100 mM CTP | 1.5 µL | 7.5 mM |
| 100 mM UTP | 1.5 µL | 7.5 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
-
Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours.[8] The optimal incubation time may vary depending on the template and desired yield.
Post-Transcription Steps
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[10][11]
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or by using a column-based RNA purification kit.
-
RNA Quantification and Quality Assessment: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.
Visualizations
In Vitro Transcription Workflow
The following diagram illustrates the sequential steps involved in a typical in vitro transcription experiment, from the preparation of the DNA template to the final purified RNA product.
Caption: A flowchart of the in vitro transcription process.
Key Components of the In Vitro Transcription Reaction
This diagram illustrates the essential components of an in vitro transcription reaction and their interactions, leading to the synthesis of an RNA molecule.
Caption: Core components and their roles in the IVT reaction.
References
- 1. Template optimization for In Vitro Transcription [biosyn.com]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. neb.com [neb.com]
- 7. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. OEM Hi-yield T7 in vitro transcription reagent (Thermostable) HCP0048A Hyasen and Hyasen Biotech | Hyasen [hyasen.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ATP Disodium Hydrate in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, with the majority being produced through mitochondrial oxidative phosphorylation (OXPHOS). Consequently, the accurate measurement of mitochondrial respiration is fundamental to life sciences research, from basic metabolic studies to drug discovery and toxicology. ATP disodium (B8443419) hydrate (B1144303), a stable salt of ATP, serves as a critical reagent in these investigations, not as a direct substrate for measuring ATP-linked respiration (a role fulfilled by ADP), but in two other key capacities:
-
Preservation of Mitochondrial Integrity: During the isolation of mitochondria from tissues or cells, the inclusion of ATP disodium hydrate in the isolation and preservation buffers is crucial for maintaining the structural and functional integrity of the organelles. This ensures that subsequent respiratory measurements are reliable and reflective of the in vivo state.
-
Investigation of Extracellular ATP (eATP) Signaling: ATP, when present in the extracellular space, acts as a potent signaling molecule by activating purinergic receptors on the cell surface. This signaling cascade can modulate a wide range of cellular processes, including mitochondrial function. The addition of ATP disodium hydrate to cell cultures allows researchers to mimic physiological or pathological conditions where eATP levels are elevated, such as inflammation, cellular stress, or cancer, and to study the downstream effects on mitochondrial respiration.
These application notes provide detailed protocols and data interpretation guidelines for the use of ATP disodium hydrate in both of these contexts.
Part 1: Use of ATP Disodium Hydrate in Mitochondrial Isolation Buffers
Application Note
The process of isolating mitochondria from their cellular environment can be harsh, potentially leading to damage of the outer and inner mitochondrial membranes. This damage can result in the loss of essential components, such as cytochrome c, and a decrease in the coupling of substrate oxidation to ATP synthesis, ultimately compromising the quality of the respiratory data. The Respiratory Control Ratio (RCR), the ratio of State 3 (ADP-stimulated) to State 4 (resting state) respiration, is a key indicator of mitochondrial integrity and coupling. A high RCR is indicative of healthy, well-coupled mitochondria.
The inclusion of ATP in the homogenization and washing buffers helps to preserve mitochondrial function. ATP helps maintain the energized state of the inner mitochondrial membrane and supports the activity of ATP-dependent processes that are crucial for mitochondrial stability.
Data Presentation: Impact of ATP in Isolation Buffer on Mitochondrial Function
| Parameter | Without ATP in Isolation Buffer | With ATP in Isolation Buffer |
| Respiratory Control Ratio (RCR) | Lower (e.g., 3-5) | Higher (e.g., >8)[1][2] |
| Outer Membrane Integrity | Compromised (cytochrome c release) | Preserved[2] |
| ADP-stimulated Respiration (State 3) | Reduced | Maximized[1] |
| Resting Respiration (State 4) | Elevated (due to uncoupling) | Lower and more controlled[1] |
Experimental Protocol: Isolation of Mitochondria from Cultured Cells with ATP-Supplemented Buffer
This protocol is a general guideline and may need optimization for specific cell types.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
ATP-supplemented MIB (MIB-A): MIB with 1.8 mM ATP disodium hydrate[3]
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge capable of reaching 13,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping (for adherent cells) or centrifugation. Wash the cell pellet twice with ice-cold PBS.
-
Homogenization:
-
Resuspend the cell pellet in 1 mL of ice-cold MIB-A.
-
Allow the cells to swell for 5 minutes on ice.
-
Homogenize the cells with 10-15 strokes in a pre-chilled Dounce homogenizer. Check for cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant.
-
-
Washing:
-
Gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB-A.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate respiration buffer (e.g., MiR05) for immediate use in high-resolution respirometry or other assays.
Experimental Workflow for Mitochondrial Isolation
Caption: Workflow for isolating functional mitochondria.
Part 2: Use of ATP Disodium Hydrate to Study Extracellular ATP Signaling
Application Note
Extracellular ATP (eATP) is a key signaling molecule involved in a multitude of physiological and pathological processes, including immune responses, neurotransmission, and cancer biology.[4] eATP exerts its effects by binding to P2 purinergic receptors (P2X and P2Y families) on the cell surface.[5][6] Activation of these receptors triggers downstream signaling cascades, often involving changes in intracellular calcium levels, which can in turn impact mitochondrial function.[7] For example, an increase in intracellular calcium can stimulate mitochondrial dehydrogenases, leading to an increase in substrate oxidation and respiration.
By adding exogenous ATP disodium hydrate to intact cell cultures in a Seahorse XF Analyzer, researchers can investigate the real-time effects of eATP signaling on cellular metabolism, specifically the interplay between mitochondrial respiration (measured as Oxygen Consumption Rate, OCR) and glycolysis (measured as Extracellular Acidification Rate, ECAR). This approach is valuable for screening compounds that modulate purinergic signaling or for understanding the metabolic consequences of diseases associated with elevated eATP.
Signaling Pathway: Extracellular ATP and Mitochondrial Regulation
Caption: eATP signaling pathway modulating mitochondrial respiration.
Data Presentation: Representative Effects of Extracellular ATP on Cellular Respiration
Note: The magnitude of these effects is cell-type dependent and should be determined empirically.
| Parameter | Control (Basal) | + 100 µM ATP Disodium Hydrate |
| Basal OCR (pmol/min) | Baseline | Increased |
| Basal ECAR (mpH/min) | Baseline | May Increase (cell-type dependent) |
| ATP Production-linked Respiration | Baseline | Increased |
| Maximal Respiration | Baseline | Potentially Increased |
Experimental Protocol: Real-time Analysis of eATP Effects on Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines a general procedure for a Seahorse XF Cell Mito Stress Test with the addition of ATP disodium hydrate.
Materials:
-
Adherent cells cultured in a Seahorse XF96 or XF24 cell culture microplate
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine as required for the specific cell type
-
ATP disodium hydrate stock solution (e.g., 10 mM in sterile water)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere and grow overnight.
-
Assay Preparation:
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least 4 hours.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.
-
Remove the cell culture medium from the plate, wash once with the assay medium, and then add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour before the assay.
-
-
Compound Loading:
-
Prepare the injection solutions in assay medium.
-
Port A: Assay medium (for baseline injection) or ATP disodium hydrate at the desired final concentration (e.g., 100 µM).
-
Port B: Oligomycin (e.g., 1.0 µM final concentration).
-
Port C: FCCP (e.g., 1.0 µM final concentration, requires optimization).
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration).
-
Load the compounds into the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The assay protocol will typically involve:
-
Baseline measurements (3-4 cycles).
-
Injection from Port A (ATP or vehicle) followed by several measurement cycles to observe the effect.
-
Sequential injections from Ports B, C, and D with measurement cycles after each injection.
-
-
-
Data Analysis:
-
Analyze the OCR and ECAR data using the Seahorse Wave software.
-
Calculate the parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) in the presence and absence of extracellular ATP.
-
Experimental Workflow for eATP Stimulation Assay
Caption: Workflow for Seahorse XF eATP stimulation assay.
Conclusion
ATP disodium hydrate is a versatile and essential reagent for researchers studying mitochondrial respiration. Its application in preserving the integrity of isolated mitochondria is fundamental to obtaining high-quality, reproducible data. Furthermore, its use as an exogenous signaling molecule opens up avenues to explore the complex regulation of cellular metabolism by the extracellular environment. The protocols and guidelines presented here provide a solid foundation for the successful application of ATP disodium hydrate in mitochondrial respiration assays, enabling deeper insights into cellular bioenergetics in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP (10 mM) | Cell Signaling Technology [cellsignal.com]
- 4. Assessment of extracellular ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: Methods for Quantifying ATP Levels in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of all living cells, driving a vast array of biological processes from muscle contraction to DNA synthesis.[1][2][3] The intracellular concentration of ATP is a critical indicator of cellular metabolic activity, viability, and overall health.[1] Consequently, the accurate quantification of ATP levels in tissue homogenates is essential for research in physiology, pharmacology, and toxicology, as well as for the development of new therapeutic agents. This document provides an overview of common methods for ATP quantification, detailed experimental protocols, and representative data.
The central role of ATP in cellular energy is primarily maintained through two key metabolic pathways: glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria.
Caption: Simplified overview of major ATP-producing metabolic pathways.
Overview of Quantification Methods
Several robust methods are available for quantifying ATP in tissue homogenates, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and available equipment.
-
Bioluminescence Assays (Luciferin-Luciferase): This is the most sensitive and widely used method.[4] It utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing light. The emitted light is directly proportional to the ATP concentration and can be measured with a luminometer.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and specific method for separating and quantifying ATP, as well as its breakdown products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), simultaneously.[6] This is particularly useful for assessing the overall energy status of a tissue, often expressed as the adenylate energy charge.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P-NMR is a non-invasive technique that can measure the relative intracellular concentrations of phosphorus-containing metabolites, including ATP and phosphocreatine (B42189) (PCr), in intact tissues or homogenates.[7] It provides valuable information on the kinetics of ATP synthesis and hydrolysis.[8]
Caption: General experimental workflow for quantifying ATP in tissue homogenates.
Quantitative Data Summary
ATP concentrations can vary significantly between different tissue types, reflecting their diverse metabolic demands. Tissues with high energy requirements, such as cardiac and skeletal muscle, generally exhibit higher ATP levels.[9] The following table summarizes typical ATP concentrations found in various mammalian tissues.
| Tissue Type | Species | ATP Concentration (mM) | Method(s) Used | Reference(s) |
| Cardiac Muscle | Various | 7.47 ± 4.12 | HPLC, NMR, Enzymatic | [9] |
| Skeletal Muscle | Various | 5.86 ± 1.91 | HPLC, NMR, Enzymatic | [9] |
| Brain | Various | 2.88 (Range: 1-10) | Luciferase, NMR | [9][10] |
| Liver | Various | 2.71 (approx.) | Luciferase, HPLC | [9][11] |
| Kidney | Mouse | Variable | Luciferase | [5] |
| Retina | Various | 2.71 (approx.) | HPLC, Enzymatic | [9][11] |
Note: Values represent means ± standard deviation where available. Concentrations can be influenced by the physiological state of the animal and the specific extraction/assay protocol used.
Experimental Protocols
Protocol 1: Luciferin-Luciferase Bioluminescence Assay
This protocol provides a highly sensitive method for ATP quantification using a commercially available kit as a basis.
Caption: Principle of the firefly luciferase-based ATP detection assay.
A. Materials:
-
Tissue of interest
-
Liquid nitrogen
-
ATP Bioluminescence Assay Kit (e.g., Sigma-Aldrich, Promega)[12] containing:
-
Luciferase/Luciferin (rL/L) reagent
-
ATP Assay Buffer
-
ATP Standard
-
-
Extraction Reagent: e.g., 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA).[12]
-
Neutralization Solution: e.g., 2 M Potassium Carbonate (K2CO3) or Tris-acetate buffer.
-
Microcentrifuge, Pipettes, Opaque-walled 96-well plates
-
Luminometer
B. Tissue Homogenization and ATP Extraction:
-
Excise the tissue rapidly and immediately snap-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use.[13]
-
Weigh the frozen tissue (typically 10-20 mg).
-
Homogenize the tissue on ice in 10 volumes of ice-cold extraction reagent (e.g., 10% TCA). A bead-beater or Dounce homogenizer can be used.[13]
-
Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C to pellet proteins and cellular debris.[13]
-
Transfer the supernatant to a new, pre-chilled tube.
-
If using an acid extractant, neutralize the supernatant by adding a neutralization solution (e.g., K2CO3) until the pH is between 7.0-7.8.
-
Centrifuge again to remove any precipitate and collect the final supernatant containing the extracted ATP.
C. ATP Quantification:
-
Prepare an ATP standard curve by performing serial dilutions of the ATP standard (e.g., from 10 µM down to 1 nM) in the same buffer as the samples.[14]
-
Reconstitute the luciferase/luciferin reagent according to the kit manufacturer's instructions. Protect from light.
-
Pipette 50 µL of each standard and sample into separate wells of an opaque 96-well plate.[13]
-
Using the luminometer's injector or a multichannel pipette, add 50 µL of the prepared rL/L reagent to each well.[13]
-
Immediately measure the luminescence. The signal is often transient ("flash" kinetics), so measurement should occur within 1 minute of reagent addition.[14]
-
Plot the luminescence values of the standards against their known concentrations to generate a standard curve.
-
Calculate the ATP concentration in the tissue samples by interpolating their luminescence values from the standard curve. Normalize the result to the initial tissue weight (e.g., in nmol/mg tissue).
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the simultaneous quantification of ATP, ADP, and AMP.
A. Materials:
-
ATP, ADP, and AMP analytical standards
-
HPLC-grade water, Acetonitrile
-
Mobile Phase Buffer: e.g., 50 mM potassium hydrogen phosphate (B84403) (pH 6.80).[6]
-
HPLC system with a UV detector (set to 254 or 259 nm)[6]
-
C18 reverse-phase column (e.g., 3 x 150 mm, 2.7 µm).[6]
B. Sample Preparation:
-
Extract ATP from tissue homogenates as described in Protocol 1 (steps B1-B7). Acidic extraction with PCA is common for HPLC preparation.[6]
-
Filter the final supernatant through a 0.22 µm syringe filter before injection to protect the HPLC column.
C. Chromatographic Conditions:
-
Mobile Phase: 50 mM potassium hydrogen phosphate (pH 6.80).[6]
-
Elution: Isocratic elution.[6]
-
Flow Rate: 0.5 mL/min (example, optimize for your column).
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10-20 µL.
D. Analysis:
-
Prepare a mixed standard solution containing known concentrations of ATP, ADP, and AMP.
-
Generate a standard curve for each nucleotide by injecting a series of dilutions and plotting peak area against concentration.
-
Inject the prepared tissue extracts.
-
Identify the ATP, ADP, and AMP peaks in the sample chromatograms based on their retention times compared to the standards.
-
Quantify the amount of each nucleotide in the samples using the standard curves.
Protocol 3: 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general overview of the principles involved, as specific parameters are highly dependent on the NMR spectrometer used.
A. Principle: 31P-NMR detects phosphorus nuclei. In a biological sample, distinct peaks in the spectrum correspond to the different phosphate groups of ATP (α, β, and γ), phosphocreatine (PCr), and inorganic phosphate (Pi). The area under each peak is proportional to its concentration. Magnetization transfer techniques can further be used to measure the rate of ATP synthesis.[8]
B. Sample Preparation:
-
For tissue homogenates, follow the extraction procedure as in Protocol 1 to obtain a clear supernatant. The buffer used should be free of phosphate.
-
For in-vivo or intact tissue analysis, specialized probes and instrument setups are required to acquire spectra directly from the tissue.[15]
C. Data Acquisition:
-
Acquire 31P-NMR spectra using a high-field NMR spectrometer.
-
Key parameters to set include the pulse angle, repetition time, and number of scans to achieve an adequate signal-to-noise ratio.
-
A reference compound (e.g., methylene (B1212753) diphosphonic acid) of a known concentration is often included for absolute quantification.
D. Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Integrate the area of the β-ATP peak for quantification, as it is unique to ATP and does not overlap with the β-ADP peak.[7]
-
Calculate the concentration by comparing the integral of the ATP peak to that of the internal standard.
Conclusion
The quantification of ATP in tissue homogenates is a fundamental technique in biomedical research. The firefly luciferase bioluminescence assay offers unparalleled sensitivity and is ideal for high-throughput applications. HPLC provides the advantage of simultaneously measuring ATP, ADP, and AMP, offering a more complete picture of the tissue's energy state. 31P-NMR, while less accessible, provides a powerful, non-invasive tool for studying energy metabolism dynamics. The appropriate method should be chosen based on the specific research question, sample availability, and instrumentation at hand.
References
- 1. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. helixchrom.com [helixchrom.com]
- 4. ias.ac.in [ias.ac.in]
- 5. ATP Chemiluminescence Assay Kit - Elabscience® [elabscience.com]
- 6. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of nuclear magnetic resonance (NMR) spectroscopy to legal medicine--ATP quantitation in tissue with 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. organslices.com [organslices.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for ATP Disodium Hydrate as a Substrate in DNA Ligase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, playing a critical role in DNA replication, repair, and recombination.[1] The activity of most eukaryotic and bacteriophage DNA ligases, such as the widely used T4 DNA ligase, is dependent on adenosine (B11128) triphosphate (ATP) as a cofactor.[1][2] ATP disodium (B8443419) hydrate (B1144303) is a common and stable salt of ATP used in biochemical assays. This document provides detailed application notes and protocols for utilizing ATP disodium hydrate as a substrate to accurately measure the activity of DNA ligases. These assays are fundamental for quality control of enzyme preparations, kinetic analysis, and for screening potential inhibitors in drug discovery programs.
Principle of the Reaction
ATP-dependent DNA ligases catalyze the joining of 5'-phosphate and 3'-hydroxyl termini of DNA in a three-step mechanism.[1][3][4] ATP is hydrolyzed during this process, making its presence and concentration critical for enzyme activity.
-
Enzyme Adenylylation: The DNA ligase reacts with ATP, forming a covalent enzyme-AMP intermediate and releasing pyrophosphate (PPi).[1][3][4]
-
AMP Transfer: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of the DNA substrate, creating a DNA-adenylate intermediate.[1][3]
-
Phosphodiester Bond Formation: The 3'-hydroxyl group of the adjacent DNA strand attacks the DNA-adenylate, forming the phosphodiester bond and releasing AMP.[1][3]
This ATP-dependent mechanism allows for the quantification of ligase activity by measuring the formation of the ligated DNA product.
Visualization of the DNA Ligation Pathway
The following diagram illustrates the three-step enzymatic mechanism of an ATP-dependent DNA ligase.
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Kinetic Mechanism of Human DNA Ligase I Reveals Magnesium-dependent Changes in the Rate-limiting Step That Compromise Ligation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Reconstitution of Chromatin Remodeling with ATP Disodium Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromatin remodeling is a fundamental process in eukaryotic cells that governs DNA accessibility for transcription, replication, and repair. This process is primarily driven by ATP-dependent chromatin remodeling complexes that utilize the energy from ATP hydrolysis to alter nucleosome structure and position.[1][2][3] The ability to reconstitute this process in vitro is a powerful tool for dissecting the mechanisms of individual remodeling enzymes, screening for potential therapeutic inhibitors, and understanding the intricate interplay between chromatin structure and gene regulation.
These application notes provide a detailed guide for the in vitro reconstitution of chromatin remodeling, with a specific focus on the use of ATP disodium (B8443419) hydrate (B1144303) as the energy source. We will cover the essential steps from the preparation of core components to the execution and analysis of remodeling assays.
Data Presentation: Quantitative Parameters for In Vitro Chromatin Remodeling
Successful in vitro chromatin remodeling hinges on the precise stoichiometry and concentration of its components. The following tables summarize key quantitative data for the critical stages of the experimental workflow.
Table 1: Reagents for Recombinant Histone Purification and Octamer Assembly
| Reagent | Concentration/Buffer Composition | Purpose |
| Unfolding Buffer | 6 M Guanidinium Hydrochloride, 20 mM Tris-HCl pH 7.5, 5 mM DTT | Solubilization of individual histones |
| Refolding Buffer | 2 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM β-mercaptoethanol | Dialysis buffer for refolding histone octamers |
| Histone Storage Buffer | 2 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM β-mercaptoethanol, 10% glycerol | Long-term storage of purified histone octamers |
Table 2: Parameters for Nucleosome Reconstitution via Salt Gradient Dialysis
| Parameter | Recommended Value/Range | Notes |
| Starting NaCl Concentration | 2 M | Ensures histones and DNA remain dissociated initially. |
| Histone Octamer to DNA Mass Ratio | 0.8:1 to 1.2:1 | The optimal ratio should be determined empirically for each new preparation of histones and DNA.[4] |
| DNA Template | 147-250 bp linear DNA, or plasmid DNA | For mononucleosome studies, linear DNA with a strong positioning sequence (e.g., Widom 601) is recommended.[5][6] |
| Dialysis Steps (NaCl Concentration) | 2 M → 1.0 M → 0.8 M → 0.6 M → 0.1 M (or lower) | Gradual reduction in salt concentration allows for the ordered assembly of nucleosomes. |
| Dialysis Time per Step | 2-4 hours or overnight for the final step | Allows for equilibrium to be reached at each salt concentration. |
Table 3: Reaction Conditions for ATP-Dependent Chromatin Remodeling Assay
| Component | Final Concentration | Stock Concentration |
| Reconstituted Chromatin | 20 nM (nucleosome concentration) | Varies based on preparation |
| ATP Disodium Hydrate | 1-2 mM | 20 mM |
| Chromatin Remodeling Enzyme (e.g., ACF, CHD1, BRG1) | 15-30 nM | Varies based on purification |
| 10X D-Loop Buffer | 1X | 250 mM Tris-acetate (pH 7.5), 100 mM Mg-acetate, 10 mM DTT |
| BSA | 0.1 mg/mL | 2 mg/mL |
| Total Reaction Volume | 50 µL | - |
| Incubation Temperature | 27-37°C | Enzyme dependent |
| Incubation Time | 30-60 minutes | Time course experiments are recommended |
Experimental Protocols
Protocol 1: Purification of Recombinant Histones and Assembly of Histone Octamers
This protocol outlines the purification of recombinant human or Drosophila histones expressed in E. coli and their subsequent assembly into histone octamers.
Materials:
-
E. coli cell pellets expressing individual histone proteins (H2A, H2B, H3, H4)
-
Unfolding Buffer (see Table 1)
-
Refolding Buffer (see Table 1)
-
Histone Storage Buffer (see Table 1)
-
Dialysis tubing (e.g., 7,000 MWCO)
-
Size-exclusion chromatography column (e.g., Superdex 200)
Procedure:
-
Histone Solubilization: Resuspend E. coli pellets expressing individual histones in Unfolding Buffer. Stir at room temperature for 1-2 hours to fully denature and solubilize the histones.
-
Clarification: Centrifuge the lysates at high speed (e.g., >16,000 x g) for 30 minutes to pellet insoluble debris.
-
Ion-Exchange Chromatography: Purify each histone individually using cation exchange chromatography.
-
Quantification: Determine the concentration of each purified histone solution.
-
Histone Mixing: Combine equimolar amounts of the four purified histones in Unfolding Buffer. A 1.2-fold excess of H2A and H2B over H3 and H4 is recommended to prevent the formation of free H3-H4 tetramers.[7]
-
Dialysis for Refolding: Place the histone mixture in dialysis tubing and dialyze against Refolding Buffer at 4°C. Perform at least three buffer changes over 12-24 hours.
-
Concentration: Concentrate the refolded histone octamers using a centrifugal filter device.
-
Size-Exclusion Chromatography: Purify the histone octamers from aggregates and free H2A-H2B dimers using a size-exclusion chromatography column equilibrated with Refolding Buffer.
-
Final Quantification and Storage: Determine the concentration of the purified histone octamers, aliquot, flash-freeze in liquid nitrogen, and store at -80°C in Histone Storage Buffer.
Protocol 2: Reconstitution of Mononucleosomes by Salt Gradient Dialysis
This protocol describes the assembly of mononucleosomes onto a DNA template using the salt gradient dialysis method.
Materials:
-
Purified histone octamers (from Protocol 1)
-
Purified DNA template (e.g., 180 bp linear DNA fragment containing the Widom 601 positioning sequence)
-
High Salt Buffer (10 mM Tris-HCl pH 7.6, 2 M NaCl, 1 mM EDTA, 0.05% IGEPAL CA-630)[8]
-
Low Salt Buffer (10 mM Tris-HCl pH 7.6, 0.1 M NaCl, 1 mM EDTA, 0.05% IGEPAL CA-630)
-
Dialysis equipment (e.g., Slide-A-Lyzer MINI dialysis cups)
Procedure:
-
Component Mixing: In a microcentrifuge tube, mix the DNA template and histone octamers in High Salt Buffer. The optimal histone:DNA mass ratio should be empirically determined but a starting point of 1:1 is common.[4]
-
Initial Incubation: Incubate the mixture on ice for 30 minutes.
-
Dialysis Setup: Transfer the mixture to a dialysis cup and place it in a beaker with High Salt Buffer.
-
Gradient Dialysis: Gradually lower the salt concentration by sequentially dialyzing against buffers with decreasing NaCl concentrations (e.g., 1.0 M, 0.8 M, 0.6 M) for 2-4 hours each at 4°C.
-
Final Dialysis: Perform the final dialysis step against Low Salt Buffer overnight at 4°C.
-
Quality Control: Assess the quality of the reconstituted nucleosomes by native polyacrylamide gel electrophoresis (PAGE). Well-reconstituted mononucleosomes will migrate as a distinct, slower-migrating band compared to free DNA.
Protocol 3: Restriction Enzyme Accessibility (REA) Assay
The REA assay is a functional readout for chromatin remodeling activity. It is based on the principle that a restriction enzyme site within the nucleosomal DNA is inaccessible, and remodeling activity will expose this site, allowing for cleavage.[9][10][11]
Materials:
-
Reconstituted mononucleosomes (from Protocol 2)
-
Chromatin remodeling enzyme of interest
-
10X D-Loop Buffer (see Table 3)
-
ATP disodium hydrate solution (20 mM)
-
BSA solution (2 mg/mL)
-
Restriction enzyme (e.g., HaeIII) and corresponding buffer
-
Stop Buffer (20 mM EDTA, 0.2 M NaCl, 1% w/v SDS, 0.25 mg/mL glycogen)[9]
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and ammonium (B1175870) acetate (B1210297) for DNA precipitation
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
Reaction Setup: In a 50 µL reaction volume, combine the reconstituted nucleosomes, chromatin remodeling enzyme, 1X D-Loop Buffer, BSA, and ATP disodium hydrate. Include control reactions lacking the remodeler or ATP.
-
Incubation: Incubate the reactions at the optimal temperature for the remodeling enzyme (e.g., 27°C) for 30-60 minutes.
-
Restriction Digest: Add the restriction enzyme and its buffer to the reaction and incubate at the appropriate temperature (e.g., 37°C) for 1 hour.
-
Reaction Termination and Protein Removal: Stop the reaction by adding Stop Buffer and Proteinase K. Incubate at 37°C for 30 minutes.
-
DNA Purification: Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Analysis: Resuspend the DNA pellet in loading buffer and analyze the cleavage products by agarose gel electrophoresis. An increase in the amount of cleaved DNA in the presence of the remodeler and ATP indicates chromatin remodeling activity.
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
EMSA can be used to visualize the binding of the remodeling complex to the nucleosome and to detect changes in nucleosome mobility upon remodeling.[12][13]
Materials:
-
Reconstituted mononucleosomes (from Protocol 2), may be radiolabeled or fluorescently labeled
-
Chromatin remodeling enzyme of interest
-
5X Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM MgCl2, 5 mM DTT, 50% glycerol)
-
ATP disodium hydrate solution (20 mM)
-
Non-denaturing polyacrylamide gel and electrophoresis equipment
Procedure:
-
Binding Reaction: In a 20 µL reaction volume, combine the labeled nucleosomes, chromatin remodeling enzyme, and 1X Binding Buffer. For remodeling-dependent shifts, include ATP. Incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "supershifted" band corresponding to the remodeler-nucleosome complex should be visible. Changes in the mobility of the nucleosome band after incubation with the remodeler and ATP can indicate nucleosome sliding.
Mandatory Visualizations
Caption: Experimental workflow for in vitro chromatin remodeling.
Caption: ATP-dependent chromatin remodeling signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. ATP-dependent Chromatin Remodeling by the Saccharomyces cerevisiae Homologous Recombination Factor Rdh54 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reconstitution of Chromatin by Stepwise Salt Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution and purification of nucleosomes with recombinant histones and purified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleosome Core Particle Reconstitution with Recombinant Histones and Widom 601 DNA | Springer Nature Experiments [experiments.springernature.com]
- 7. Rapid Purification of Recombinant Histones | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Restriction enzyme accessibility assay [bio-protocol.org]
- 10. Assaying chromatin structure and remodeling by restriction enzyme accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Electrophoretic Mobility Shift Assay EMSA [jove.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Studying ATP-Gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP), renowned as the universal energy currency of the cell, also functions as a crucial extracellular signaling molecule.[1] It mediates its effects through two classes of purinergic receptors: G-protein-coupled P2Y receptors and ionotropic P2X receptors.[1] P2X receptors are ATP-gated ion channels that, upon binding ATP, rapidly open a channel permeable to cations such as Na+, K+, and Ca2+.[1][2] This influx of ions leads to the depolarization of the cell membrane and the initiation of various downstream signaling events.
These channels are trimeric protein complexes, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2] The seven mammalian P2X subtypes (P2X1-7) can assemble into homotrimeric or heterotrimeric channels, giving rise to a diversity of receptor properties.[3][4] P2X receptors are implicated in a wide array of physiological processes, including synaptic transmission, smooth muscle contraction, inflammation, and nociception.[1][4] Consequently, they represent promising therapeutic targets for a variety of pathologies.
This document provides a comprehensive overview of the experimental setups and protocols for studying ATP-gated ion channels, with a focus on heterologous expression systems and electrophysiological characterization.
Core Techniques and Methodologies
The study of ATP-gated ion channels primarily involves their expression in well-characterized cell lines and subsequent functional analysis using electrophysiological techniques.
Heterologous Expression in Mammalian Cell Lines
Heterologous expression allows for the study of specific P2X receptor subtypes in a controlled environment, free from the complexity of native tissues.[5] Human Embryonic Kidney 293 (HEK293) cells are a widely used expression system due to their robust growth, high transfection efficiency, and low endogenous purinergic receptor expression.[5][6]
Protocol: Transient Transfection of HEK293 Cells with P2X Receptor Plasmids
-
Cell Culture:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Transfection:
-
One day prior to transfection, seed HEK293 cells onto glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well to achieve 50-80% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection mixture. For each well, dilute 0.5 µg of plasmid DNA encoding the P2X receptor subunit of interest and a reporter plasmid (e.g., eGFP) into 25 µL of serum-free medium.
-
In a separate tube, dilute 1 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) into 25 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 50 µL of the transfection complex dropwise to each well.
-
Incubate the cells for 24-48 hours before proceeding with experimental analysis. Successful transfection can be verified by observing the fluorescence of the reporter protein.
-
Electrophysiological Recording: Patch-Clamp Technique
The patch-clamp technique is the gold standard for investigating the biophysical and pharmacological properties of ion channels.[6][7] The whole-cell configuration is commonly used to measure the macroscopic currents flowing through the entire cell membrane in response to ATP application.[5]
Protocol: Whole-Cell Patch-Clamp Recording of ATP-Gated Currents
-
Solution Preparation:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with NaOH and osmolarity to ~290 mOsm.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of ATP in the external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a single, transfected cell (identified by eGFP fluorescence) with the patch pipette.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply ATP at various concentrations to the cell using a rapid solution exchange system.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
-
For higher throughput, automated planar patch-clamp systems can be employed.[6][7][8] These platforms allow for the simultaneous recording from multiple cells, which is particularly useful for drug screening applications.[6]
Data Presentation and Analysis
Quantitative data from patch-clamp experiments are crucial for characterizing the properties of ATP-gated ion channels. This data is typically presented in the form of dose-response curves and tables summarizing key parameters.
Dose-Response Relationship
To determine the concentration of ATP required to activate the channel, a dose-response curve is generated by plotting the normalized current amplitude against the logarithm of the ATP concentration. The data is then fitted with the Hill equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient (n_H), which provides an indication of the steepness of the curve and the cooperativity of binding.
Table 1: Pharmacological Properties of Selected Homotrimeric P2X Receptors
| Receptor Subtype | Agonist | EC50 (µM) | Antagonist | IC50 (µM) | Desensitization |
| P2X1 | α,β-meATP | 1 - 10 | TNP-ATP | 0.001 - 0.01 | Rapid |
| P2X2 | ATP | 10 - 100 | Suramin | 1 - 10 | Slow |
| P2X3 | α,β-meATP | 1 - 10 | A-317491 | 0.009 - 0.02 | Rapid |
| P2X4 | ATP | 10 - 100 | Ivermectin (potentiator) | - | Slow |
| P2X7 | BzATP | 10 - 100 | A-438079 | 0.2 - 1 | Very Slow |
Note: EC50 and IC50 values can vary depending on the expression system and experimental conditions. α,β-meATP is a stable ATP analog. BzATP is 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating the complex workflows and signaling cascades involved in the study of ATP-gated ion channels.
Caption: Experimental workflow for studying ATP-gated ion channels.
Caption: Simplified signaling pathway of ATP-gated P2X receptors.
Molecular Biology Approaches
Site-directed mutagenesis is a powerful tool for investigating the structure-function relationship of P2X receptors.[5] By altering specific amino acid residues in the ATP binding site or the ion permeation pathway, researchers can gain insights into the molecular mechanisms of channel gating and ion selectivity.[1][5]
Logical Relationship of Mutagenesis Studies
Caption: Logical workflow for site-directed mutagenesis studies of P2X receptors.
Conclusion
The combination of molecular biology, cell culture, and electrophysiology provides a robust experimental framework for the detailed characterization of ATP-gated ion channels. The protocols and methodologies outlined in this document serve as a foundation for researchers and drug development professionals to investigate the physiological roles of P2X receptors and to identify novel therapeutic agents that modulate their activity. The continued application of these techniques, coupled with advancements in structural biology, will undoubtedly lead to a deeper understanding of this important class of ion channels.[1][5]
References
- 1. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-gated ion channel - Wikipedia [en.wikipedia.org]
- 3. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Prevention of ATP Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Adenosine Triphosphate (ATP) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of ATP in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to ATP stability in a question-and-answer format.
Q1: My ATP-dependent assay is yielding inconsistent or lower-than-expected results. Could ATP degradation be the cause?
A1: Yes, inconsistent or low results in ATP-dependent assays are classic signs of ATP degradation. ATP is susceptible to hydrolysis, breaking down into ADP and inorganic phosphate (B84403) (Pi), which can significantly impact any experiment relying on a specific ATP concentration. To troubleshoot, consider the following:
-
pH of your ATP solution: ATP is most stable in a pH range of 6.8-7.4.[1] Solutions that are too acidic or too alkaline will accelerate hydrolysis.
-
Storage Temperature: ATP solutions should be stored frozen. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[2] Avoid repeated freeze-thaw cycles.
-
Presence of Divalent Cations: While many enzymes require divalent cations like Mg²⁺ for activity, their presence in stock solutions can sometimes influence stability. However, Mg²⁺ is also known to chelate ATP and can stabilize it, particularly within the physiological context.[3]
-
Contamination: Microbial or enzymatic (ATPase) contamination can rapidly degrade ATP. Use sterile techniques and high-purity water when preparing solutions.
Q2: What is the optimal way to prepare and store an ATP stock solution to ensure its stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your ATP stock solution. Here are the key steps:
-
Use High-Purity Reagents: Start with high-purity, solid ATP (disodium salt is common) and sterile, nuclease-free water.
-
Control the pH: Dissolve the ATP in water. The initial solution will be acidic (around pH 3-4).[4] It is crucial to adjust the pH to a neutral range of 7.0-7.5 using a base like NaOH.[5] Over-titrating to a basic pH can also accelerate hydrolysis, so add the base slowly while monitoring the pH.
-
Determine Accurate Concentration: After pH adjustment, determine the precise concentration of your ATP stock solution using UV-Vis spectrophotometry at 259 nm (extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹).[6]
-
Aliquot and Freeze: Aliquot the ATP stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term stability (up to a year).[2]
Q3: I left my ATP solution at room temperature overnight. Is it still usable?
A3: It is highly likely that your ATP solution has undergone significant degradation. ATP is unstable at room temperature, and its hydrolysis to ADP and Pi is accelerated.[8] While some ATP may remain, the concentration will be lower than the original, which will compromise the accuracy of your experiments. It is strongly recommended to discard the solution and prepare a fresh one from your frozen stock aliquots. For critical experiments, quantifying the ATP concentration in the questionable solution using a luciferase-based assay or HPLC is an option, but preparing a fresh solution is the safest approach.
Q4: Can the buffer I use for my experiment affect ATP stability?
A4: Yes, the buffer composition can impact ATP stability. A well-buffered system that maintains a pH between 6.8 and 7.4 is essential.[1] Tris-based buffers are commonly used for preparing ATP solutions. It's also important to consider the components of your experimental buffer. For example, high concentrations of certain divalent cations other than Mg²⁺ could potentially increase the rate of non-enzymatic hydrolysis. Always ensure your final experimental buffer pH is within the optimal range for ATP stability.
Quantitative Data: ATP Stability
The following table summarizes the rate of ATP hydrolysis under different conditions. This data can help you estimate the stability of your ATP solutions in various experimental setups.
| Temperature (°C) | pH | Rate Constant (k, s⁻¹) | Half-life (t₁₂) | Reference |
| 120 | 7 | 2.91 x 10⁻³ | ~4 minutes | [9] |
| 120 | 3 | 4.34 x 10⁻³ | ~2.7 minutes | [9] |
| 80 | 7 | - | - | [9] |
| 80 | 3 | - | - | [9] |
| 25 (approx.) | 8.4 | 3.2 x 10⁻⁵ | ~6 hours | |
| 25 (approx.) | 4-5 | 1.75 x 10⁻⁴ | ~1.1 hours |
Note: The rate of hydrolysis is significantly influenced by the specific buffer components and ionic strength of the solution. The data above should be used as a general guide.
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM ATP Stock Solution
Materials:
-
Adenosine 5'-triphosphate disodium (B8443419) salt (solid)
-
Nuclease-free water
-
1 M NaOH solution
-
Sterile, nuclease-free microcentrifuge tubes
-
pH meter or pH strips
-
UV-Vis spectrophotometer
Methodology:
-
Weigh out the required amount of solid ATP disodium salt to prepare the desired volume of a 100 mM solution.
-
Dissolve the ATP in approximately 80% of the final volume of nuclease-free water.
-
Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Adjust the pH to 7.5. Be cautious not to overshoot, as a basic pH will also promote hydrolysis.[5]
-
Once the pH is adjusted, add nuclease-free water to reach the final desired volume.
-
To determine the precise concentration, prepare a 1:4000 dilution of your stock solution in a neutral buffer (e.g., 100 mM Tris, pH 7.5).
-
Measure the absorbance of the dilution at 259 nm using a UV-Vis spectrophotometer.
-
Calculate the exact concentration using the Beer-Lambert law (A = εcl), where ε = 15,400 M⁻¹cm⁻¹.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Quantification of ATP using a Luciferase-Based Assay
Materials:
-
ATP Assay Kit (containing luciferase, D-luciferin, and assay buffer)
-
Luminometer
-
White, opaque 96-well plates
-
ATP standards of known concentrations
-
Your ATP sample(s)
Methodology:
-
Prepare the ATP Detection Cocktail: Reconstitute the luciferase and D-luciferin in the provided assay buffer according to the manufacturer's instructions. This cocktail should be prepared fresh and protected from light.
-
Prepare ATP Standards: Create a standard curve by performing serial dilutions of the ATP standard in the same buffer as your samples.
-
Sample Preparation: Prepare your experimental samples in the assay buffer. If necessary, perform dilutions to ensure the ATP concentration falls within the linear range of the assay.
-
Assay Procedure:
-
Pipette your standards and samples into the wells of the 96-well plate.
-
Add the ATP detection cocktail to each well.
-
Mix briefly and immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis: Plot the luminescence readings of the standards against their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the ATP concentration in your experimental samples.
Visualizations
ATP Degradation Pathway
Caption: The primary routes of ATP hydrolysis in aqueous solutions.
Experimental Workflow for Preparing Stable ATP Solutions
Caption: A step-by-step workflow for preparing stable ATP stock solutions.
Troubleshooting Logic for ATP Degradation
Caption: A decision tree for troubleshooting potential ATP degradation issues.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]
- 6. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of the ADP/Metaphosphate Intermediate during ATP Hydrolysis in Pre-power Stroke Myosin: QUANTITATIVE ANATOMY OF AN ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in ATP bioluminescence assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ATP bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the ATP bioluminescence assay?
The ATP bioluminescence assay is a highly sensitive method used to measure the concentration of adenosine (B11128) triphosphate (ATP), which is a key molecule for energy storage and transfer in living cells. The assay relies on the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP and oxygen, resulting in the emission of light. The amount of light produced is directly proportional to the amount of ATP present in the sample, thus providing a measure of cell viability and metabolic activity.[1][2]
Q2: Why is a standard curve necessary for ATP quantification?
A standard curve is crucial for converting the relative light units (RLU) measured by the luminometer into absolute ATP concentrations.[3][4] This calibration allows for the accurate quantification of ATP in your samples and ensures that results can be compared across different experiments and laboratories. It is essential to prepare a new standard curve for each experiment, as the activity of the luciferase reagent can change over time.[3]
Q3: What type of microplate should I use for a luminescence assay?
For luminescence assays, it is recommended to use opaque, white microplates. White plates reflect the light emitted from the reaction, maximizing the signal detected by the luminometer. Clear or black plates are generally not suitable as they can lead to signal loss or increased background noise.
Q4: How long is the luminescent signal stable?
The stability of the luminescent signal can vary depending on the specific assay kit and reagents used. Some modern assay formulations are designed to produce a stable "glow" signal that can last for several hours, while others produce a more transient "flash" signal that decays rapidly.[5] It is important to consult the manufacturer's instructions for your specific kit to determine the optimal reading window. Factors such as temperature and the presence of inhibitors can also affect signal stability.
Q5: Can I use this assay to differentiate between different types of cells or microorganisms?
The standard ATP bioluminescence assay measures the total ATP present in a sample and cannot distinguish between ATP from different cell types (e.g., mammalian vs. bacterial) or between viable and dead cells (as ATP degrades rapidly after cell death).[6] However, specific protocols involving differential lysis or filtration can sometimes be employed to selectively measure ATP from a particular cell population.
Troubleshooting Guide
Inconsistent results in ATP bioluminescence assays can arise from a variety of factors. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability Between Replicates
Q: My RLU readings show high variability between replicate wells. What could be the cause?
High variability can be attributed to several factors:
-
Inconsistent Pipetting: Small errors in pipetting volumes, especially of concentrated reagents or samples, can lead to significant differences in the final reaction volume and concentration.
-
Solution: Ensure your pipettes are properly calibrated. Use a master mix for reagents to minimize well-to-well variations. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate dispensing.
-
-
Incomplete Cell Lysis: If cells are not completely lysed, the amount of ATP released will be inconsistent.
-
Solution: Optimize your cell lysis protocol. Ensure thorough mixing after adding the lysis reagent. For adherent cells, ensure the entire cell monolayer is in contact with the lysis buffer.[7]
-
-
Temperature Gradients: Temperature fluctuations across the microplate can affect the enzymatic reaction rate, leading to variability.
-
Solution: Allow the plate and reagents to equilibrate to room temperature before starting the assay. Avoid placing the plate on cold or warm surfaces.
-
-
Inconsistent Incubation Times: The timing between adding the detection reagent and reading the luminescence must be consistent for all wells.
-
Solution: Use a multichannel pipette or an automated injector to add the detection reagent to all wells simultaneously. Read the plate immediately after the recommended incubation time.
-
Issue 2: Low or No Signal
Q: I am getting very low or no luminescent signal, even in my positive controls. What should I do?
A weak or absent signal can indicate a problem with the reagents or the experimental setup:
-
Inactive Luciferase: The luciferase enzyme is sensitive to temperature and can lose activity if not stored and handled properly.
-
Solution: Store the luciferase reagent at the recommended temperature (usually -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the reagent. Ensure the reconstituted reagent is used within its stable period as indicated by the manufacturer.[8]
-
-
Degraded ATP: ATP can be degraded by ATPases present in the sample or by harsh chemical treatments.
-
Solution: Process samples quickly and keep them on ice to minimize enzymatic degradation of ATP.[9] Use an effective lysis buffer that also inactivates ATPases.
-
-
Incorrect Reagent Preparation: Errors in reconstituting or diluting the assay reagents can lead to a non-functional assay.
-
Solution: Carefully follow the manufacturer's instructions for preparing all reagents. Ensure you are using the correct buffers and dilution factors.
-
-
Instrument Settings: The luminometer may not be set to the optimal parameters for your assay.
-
Solution: Check the instrument settings, including the integration time and gain. Ensure you are not using any filters that might block the emitted light.[10]
-
Issue 3: High Background Signal
Q: My background (no ATP) wells are showing a high RLU reading. What is causing this?
High background can be caused by contamination or issues with the assay components:
-
ATP Contamination: ATP is ubiquitous and can be introduced from various sources.
-
Solution: Use ATP-free pipette tips and microplates. Wear gloves to prevent contamination from your hands.[11] Ensure that all buffers and water used are ATP-free.
-
-
Contaminated Reagents: The assay reagents themselves could be contaminated with ATP.
-
Solution: Run a control with only the assay reagent to check for intrinsic background luminescence. If high, consider using a new lot of reagents.
-
-
Luminometer Chamber Contamination: The inside of the luminometer can become contaminated.
-
Solution: Regularly clean the luminometer chamber according to the manufacturer's instructions.[12]
-
-
Phosphorescence from Plates: Some white plates can exhibit phosphorescence after exposure to light, which can be detected as background signal.
-
Solution: Keep the microplate in the dark for a few minutes before reading the luminescence.[13]
-
Issue 4: Signal Quenching or Enhancement
Q: My results seem to be lower or higher than expected, and I suspect interference from my sample matrix. How can I address this?
Chemicals present in your sample can interfere with the luciferase enzyme, leading to signal quenching (inhibition) or enhancement.
-
Detergents and Sanitizers: Residual detergents or sanitizers from cleaning procedures can significantly impact the assay. Anionic detergents often inhibit the reaction, while cationic and non-ionic detergents can enhance it at certain concentrations.[14][15]
-
Salts and Buffers: High concentrations of certain salts can inhibit luciferase activity.[16] The pH of the sample should also be within the optimal range for the enzyme (typically pH 7.7-7.8).[10][17]
-
Solution:
-
Ensure that surfaces are thoroughly rinsed and dry before collecting samples.
-
If possible, dilute your sample to reduce the concentration of interfering substances.
-
Perform a spike-and-recovery experiment by adding a known amount of ATP to your sample and a control buffer to quantify the extent of interference.
-
Neutralize the pH of your sample if it is acidic or basic.
-
-
Data Presentation
Table 1: Effect of Common Sanitizers on ATP Bioluminescence Signal
This table summarizes the reported effects of various sanitizers on Relative Light Unit (RLU) measurements in ATP assays. The effect can be either quenching (a decrease in signal) or enhancement (an increase in signal) and is often dependent on the concentration of the sanitizing agent.
| Sanitizer Active Ingredient | Concentration | Effect on RLU Signal |
| Sodium Hypochlorite (Bleach) | 30 - 70 ppm | No significant effect |
| Quaternary Ammonium | 10 - 30 ppm | No significant effect |
| Lactic Acid | ≥ 0.5% | ~75% reduction |
| Trisodium Phosphate (TSP) | > 1% | ~60% reduction |
| Hydrogen Peroxide | 1% | ~60% reduction |
| Trichlosan | 0.5% - 1% | 30% - 50% reduction |
Data compiled from multiple sources which may use different ATP assay systems and test conditions.
Table 2: Influence of Temperature and pH on Firefly Luciferase Activity
The activity of firefly luciferase is sensitive to both temperature and pH. The optimal conditions can vary slightly depending on the specific luciferase variant and buffer system.
| Parameter | Condition | Relative Activity/Stability |
| Temperature | 4°C | Substantially reduced activity |
| 20-25°C | Optimal activity range | |
| 37°C | Reduced activity and stability (half-life of ~3-5 minutes for wild-type) | |
| 40°C | Rapid loss of activity | |
| pH | < 6.0 | Significantly reduced activity |
| 7.7 - 7.8 | Optimal pH for light emission | |
| > 8.5 | Reduced activity |
Data represents general trends for wild-type firefly luciferase. Mutant forms may exhibit different profiles.[17][18]
Experimental Protocols
Protocol 1: Preparation of ATP Standard Curve
This protocol describes the preparation of a standard curve for the quantification of ATP.
Materials:
-
ATP standard stock solution (e.g., 10 mM)
-
ATP-free water or assay buffer
-
ATP-free microcentrifuge tubes
-
Calibrated pipettes and ATP-free tips
Methodology:
-
Prepare a 1 µM ATP working stock: Dilute the 10 mM ATP standard stock solution 1:10,000 in ATP-free water or assay buffer. For example, add 1 µL of 10 mM ATP to 9.999 mL of buffer.
-
Serial Dilutions: Perform a series of 1:10 dilutions to create standards ranging from 1 µM to 1 pM.
-
Label tubes 1 through 7.
-
Add 900 µL of ATP-free buffer to tubes 2 through 7.
-
Add 1000 µL of the 1 µM ATP working stock to tube 1.
-
Transfer 100 µL from tube 1 to tube 2, and mix thoroughly. This is your 100 nM standard.
-
Continue this serial dilution process down to tube 7.
-
-
Blank: Use ATP-free buffer as your zero ATP (blank) control.
-
Assay: Add a defined volume (e.g., 10 µL) of each standard and the blank to your 96-well plate in triplicate. Proceed with the addition of the luciferase reagent according to your assay protocol.
Protocol 2: Cell Lysis for ATP Measurement
This section provides general protocols for lysing adherent and suspension cells to measure intracellular ATP.
For Adherent Cells:
-
Culture cells in a 96-well plate to the desired density.
-
Remove the culture medium from the wells.
-
Add an appropriate volume of a suitable lysis buffer (e.g., a detergent-based buffer compatible with the ATP assay) to each well.[19]
-
Incubate the plate at room temperature for 5-10 minutes with gentle shaking to ensure complete lysis.[7]
-
Proceed with the addition of the luciferase reagent.
For Suspension Cells:
-
Transfer the desired number of cells to a microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in an appropriate volume of lysis buffer.
-
Vortex briefly and incubate at room temperature for 5-10 minutes.
-
Centrifuge the lysate to pellet cell debris (e.g., 12,000 x g for 5 minutes at 4°C).
-
Transfer the supernatant containing the ATP to a new tube or directly to the assay plate.[20]
Mandatory Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Video: The ATP Bioluminescence Assay [jove.com]
- 3. preferred-cell-systems.com [preferred-cell-systems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 6. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. my.luminultra.com [my.luminultra.com]
- 13. my.luminultra.com [my.luminultra.com]
- 14. The effect of detergents on firefly luciferase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of different salts and detergents on luciferin-luciferase luminescence of the enchytraeid Fridericia heliota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Adherent Cell Lysis Protocol | Rockland [rockland.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Accurate Measurement of Intracellular ATP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate measurement of intracellular ATP concentration.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring intracellular ATP?
There are several established methods for quantifying intracellular ATP, each with its own advantages and limitations. The most common techniques include:
-
Bioluminescence Assays: These are the most widely used methods and are based on the ATP-dependent enzymatic reaction of firefly luciferase, which generates light.[1][2] The luminescent signal is proportional to the ATP concentration and can be measured using a luminometer.[1]
-
Fluorescence Assays: This method employs fluorescent dyes that bind to ATP, causing a measurable change in fluorescence intensity.[1] A fluorescence microscope or plate reader is used for detection.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates ATP from other cellular components, and the amount of ATP is then quantified using UV or fluorescence detection.[1] This method is highly accurate but less suited for high-throughput screening.
-
Genetically Encoded Biosensors: Recent advances have led to the development of genetically encoded fluorescent indicators that allow for real-time measurement of ATP concentrations within living cells, providing high spatial and temporal resolution.[3]
Q2: Why is the ATP extraction method so critical for accurate measurements?
The efficiency and method of intracellular ATP extraction are crucial for obtaining reliable results. Inefficient extraction can lead to an underestimation of the actual ATP concentration. Common extraction agents include dimethyl sulfoxide (B87167) (DMSO), trichloroacetic acid (TCA), and cetyltrimethylammonium bromide (CTAB).[4] The choice of extraction method can significantly impact the measured ATP levels, and its effectiveness can vary between different cell types, such as Gram-positive and Gram-negative bacteria, and yeasts.[4] It is essential to use an extraction medium that rapidly inactivates ATP-degrading enzymes (ATPases) to prevent the rapid depletion of intracellular ATP upon cell lysis.[5][6]
Q3: What factors can influence intracellular ATP concentrations in my experiments?
Intracellular ATP levels are dynamic and can be influenced by a variety of factors, including:
-
Cellular Energy Metabolism: The balance between ATP production (through processes like oxidative phosphorylation and glycolysis) and consumption determines the overall intracellular ATP concentration.[7][8][9]
-
Cell Viability: As cells lose membrane integrity, their ability to synthesize ATP is compromised, and endogenous ATPases quickly deplete the remaining ATP.[10] Therefore, ATP concentration is a strong indicator of cell viability.
-
Experimental Conditions: Factors such as nutrient availability, oxygen levels (hypoxia), temperature, and exposure to cytotoxic agents can significantly alter intracellular ATP levels.[2][11]
-
Sample Handling: Improper sample storage and handling can lead to artificial alterations in ATP concentrations. For instance, using anticoagulants like EDTA or citrate (B86180) can artificially reduce ATP levels in blood samples.[11]
Q4: What is the ATP/ADP ratio, and why is it important?
The ATP/ADP ratio is a key indicator of the cell's energetic state.[12] A high ATP/ADP ratio signifies a high energy charge, indicating that the cell has ample energy available to fuel biological processes.[12] In healthy cells, this ratio is typically high. A decrease in the ATP/ADP ratio can signal metabolic stress and may lead to the activation of energy-sensing pathways.[12]
Troubleshooting Guides
Guide 1: Inconsistent or Low Signal in Luciferase-Based ATP Assays
This guide addresses common issues leading to weak or variable signals in luciferase-based ATP assays.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis/ATP Extraction | Optimize the lysis buffer and extraction protocol for your specific cell type. Consider testing different extraction agents (e.g., TCA, DMSO, detergents).[4] Ensure the lysis agent effectively inactivates ATPases.[6] |
| Reagent Instability or Degradation | Prepare the ATP detection cocktail fresh before each use.[13] Avoid repeated freeze-thaw cycles of reagents.[14] Store reagents as recommended by the manufacturer. |
| Low Cell Number or Viability | Ensure you are using a sufficient number of viable cells per well. Perform a cell viability count (e.g., trypan blue exclusion) in parallel. |
| Luciferase Inhibition | Test for potential inhibition of the luciferase enzyme by compounds in your sample. This can be done by spiking a known amount of ATP into your sample and measuring recovery.[15] |
| Suboptimal Assay Conditions | Ensure the pH and temperature of the assay are within the optimal range for the luciferase enzyme.[10] |
| Signal Instability Over Time | Readings can vary over time after adding the luciferase reagent.[10] Standardize the time of measurement after reagent addition for all samples.[10] Some kits are designed for a stable "glow" signal, while others produce a rapid "flash" that must be read immediately. |
Guide 2: High Background Signal in ATP Assays
High background can obscure the true signal from your samples.
| Potential Cause | Troubleshooting Steps |
| ATP Contamination | Use ATP-free pipette tips and plates. Avoid contamination from exogenous sources like bacteria or fingerprints.[13] |
| Reagent Autoluminescence | Measure the luminescence of the assay reagents alone (without any sample) to determine the background signal. Subtract this background from all readings.[13] |
| Plate Type | Use white, opaque-walled plates for luminescence assays to minimize well-to-well crosstalk and reduce background.[14] |
Experimental Protocols & Methodologies
Protocol 1: Luciferase-Based Intracellular ATP Assay
This protocol provides a general workflow for measuring intracellular ATP using a commercial luciferase-based assay kit.
Workflow for Luciferase-Based ATP Assay
Caption: A generalized workflow for measuring intracellular ATP using a luciferase-based assay.
Materials:
-
Cultured cells
-
Commercial ATP bioluminescence assay kit (containing ATP assay buffer, substrate, and luciferase enzyme)
-
Lysis/Extraction reagent (compatible with the chosen assay)
-
ATP standard for generating a standard curve
-
White, opaque 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with the compounds of interest for the desired duration.
-
-
ATP Extraction:
-
Remove the culture medium.
-
Add the appropriate volume of lysis/extraction reagent to each well.
-
Incubate according to the manufacturer's protocol to ensure complete cell lysis and stabilization of ATP.
-
-
Luminescence Reaction:
-
Prepare the ATP detection cocktail by mixing the luciferase and its substrate in the assay buffer, as per the kit instructions.[13]
-
Add the ATP detection cocktail to each well containing the cell lysate.
-
-
Signal Measurement:
-
Immediately measure the luminescence using a luminometer. The integration time (the duration of light collection) should be optimized.
-
-
Data Analysis:
-
Generate an ATP standard curve by performing the assay on a serial dilution of a known concentration of ATP.
-
Subtract the background luminescence (from wells with reagents but no cells) from all readings.
-
Determine the ATP concentration in the experimental samples by interpolating their luminescence values from the ATP standard curve.
-
Logical Troubleshooting Workflow
This diagram provides a decision-making framework for troubleshooting common issues in ATP measurement experiments.
Troubleshooting Decision Tree for ATP Assays
Caption: A decision tree to guide troubleshooting of common ATP assay issues.
References
- 1. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 2. sm.unife.it [sm.unife.it]
- 3. Intracellular ATP Levels: Challenge to the Current Consensus and Its Implications for Intracellular Signaling | MDPI [mdpi.com]
- 4. [Comparative evaluation of methods of intracellular ATP extraction from different types of microorganisms for bioluminescent determinationof microbial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What determines the intracellular ATP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular ATP - Marker of mitochondrial dysfunction [imd-berlin.de]
- 12. ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You - MetwareBio [metwarebio.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. goldbio.com [goldbio.com]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: The Role of Divalent Cations in ATP Stability and Function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of divalent cations on the stability and function of Adenosine Triphosphate (ATP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are divalent cations important when working with ATP?
A1: Divalent cations are crucial for the stability and function of ATP in biological systems and in vitro assays. ATP exists in solution as a negatively charged molecule (ATP⁴⁻). Divalent cations, most notably magnesium (Mg²⁺), form a complex with ATP, neutralizing the negative charges on the phosphate (B84403) groups. This complex, typically MgATP²⁻, is the true substrate for a vast number of enzymes, including kinases, ATPases, and polymerases. The cation helps to properly orient the ATP molecule within the enzyme's active site and facilitates the catalytic process of phosphoryl transfer.[1]
Q2: What is the most common divalent cation used with ATP and why?
A2: Magnesium (Mg²⁺) is the most biologically relevant and commonly used divalent cation with ATP. This is because Mg²⁺ forms a stable complex with ATP, and most ATP-dependent enzymes have evolved to specifically recognize and utilize the MgATP²⁻ complex.[2] The magnesium ion coordinates with the β- and γ-phosphate groups of ATP, which helps to reduce the negative charge repulsion and positions the γ-phosphate for nucleophilic attack during enzymatic reactions.[1]
Q3: Can I use other divalent cations instead of Magnesium (Mg²⁺)?
A3: While Mg²⁺ is the most common, other divalent cations like Manganese (Mn²⁺), Calcium (Ca²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺) can also form complexes with ATP and, in some cases, substitute for Mg²⁺ in enzymatic reactions. However, the stability of these complexes and their effectiveness in supporting enzyme activity vary significantly. For instance, Mn²⁺ can sometimes replace Mg²⁺ and may even enhance the activity of certain kinases. Conversely, Ca²⁺ can be inhibitory for some enzymes, and its complex with ATP has a different stability constant than MgATP²⁻.[3][4] It is essential to empirically determine the optimal divalent cation and its concentration for your specific enzyme and assay.
Q4: How do I prepare an ATP stock solution for my experiments?
A4: ATP is most stable at a neutral pH. When preparing a stock solution from a powdered salt (e.g., disodium (B8443419) ATP), the initial pH of the solution will be acidic. It is critical to adjust the pH to ~7.0-7.5 using a base like NaOH or KOH.[5] Preparing ATP in an acidic solution can lead to spontaneous hydrolysis to ADP.[5] It is also recommended to prepare concentrated stock solutions (e.g., 100 mM), aliquot them, and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[6][7]
Q5: Should the concentration of the divalent cation be equal to the ATP concentration?
A5: Not necessarily. While a 1:1 molar ratio of Mg²⁺ to ATP is often a good starting point to ensure most of the ATP is in the complexed form, many enzymes require an excess of free divalent cations for optimal activity.[8] This excess of free cations can play a role in enzyme activation or stabilization. The optimal ratio of divalent cation to ATP should be determined experimentally for each enzyme system.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity in an ATP-dependent Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Divalent Cation Concentration | Ensure that a divalent cation, typically Mg²⁺, is present in the reaction buffer. The optimal concentration of free Mg²⁺ (not complexed with ATP) can be critical for enzyme activity. Titrate the Mg²⁺ concentration to find the optimal level for your enzyme.[8] |
| ATP Degradation | ATP solutions can degrade over time, especially if not stored properly or subjected to multiple freeze-thaw cycles. Use a fresh stock of ATP for your reactions.[9] Confirm the integrity of your ATP stock by measuring its concentration spectrophotometrically (at 260 nm). |
| Incorrect Buffer pH | The pH of the reaction buffer is crucial for both enzyme activity and ATP stability. Verify the pH of your final reaction mixture. ATP is less stable at acidic pH.[5] |
| Sub-optimal Divalent Cation | While Mg²⁺ is common, your enzyme might have a preference for a different divalent cation, such as Mn²⁺. Test other divalent cations to see if they improve activity.[4] |
| Chelating Agents in Sample/Buffer | If your sample or buffer contains chelating agents like EDTA or EGTA, they can sequester the divalent cations, making them unavailable to form the active MgATP²⁻ complex. If their presence is unavoidable, you may need to add a higher concentration of the divalent cation to compensate.[6] |
Problem 2: High Background Signal in ATP Assays (e.g., Luciferase-based)
| Possible Cause | Troubleshooting Step |
| ATP Contamination | Reagents or labware may be contaminated with ATP. Use ATP-free water and certified clean consumables. Run a "no enzyme" control to check for background ATP.[10] |
| Compound Interference | Some test compounds can directly inhibit or activate the detection enzyme (e.g., luciferase). Run controls with the compound and detection reagents in the absence of your primary enzyme to test for interference.[10] |
| Inconsistent Pipetting | Small volumes of concentrated ATP solutions can be difficult to pipette accurately, leading to variability. Use calibrated pipettes and consider preparing larger volumes of reaction mixes to minimize pipetting errors. |
Problem 3: Inconsistent or Poorly Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Divalent Cation:ATP Ratio | If preparing working solutions from separate ATP and divalent cation stocks, ensure they are mixed thoroughly and in the correct proportions every time. Consider preparing a premixed stock of MgATP.[7] |
| Precipitation of ATP | At high concentrations, certain divalent cations can cause ATP to precipitate, especially in buffers with low ionic strength. Visually inspect your solutions for any cloudiness. If precipitation is an issue, you may need to adjust the buffer composition or the concentrations of ATP and the divalent cation. |
| Inconsistent Incubation Times | Ensure that the kinase reaction is stopped at a time point where the reaction is still in the linear range. A time-course experiment is recommended to determine the optimal reaction time.[9] |
Quantitative Data
Table 1: Stability Constants (Log K) of ATP with Various Divalent Cations
| Divalent Cation | Log K (ATP) | Experimental Conditions | Reference |
| Mg²⁺ | 4.70 | 30°C, µ = 0.1 M | [1] |
| Ca²⁺ | 3.7 (approx.) | Varies | [3] |
| Sr²⁺ | 3.1 (approx.) | Varies | |
| Mn²⁺ | 4.8 (approx.) | 25°C, µ = 0.2 | |
| Co²⁺ | 4.7 (approx.) | Varies | N/A |
| Ni²⁺ | 4.6 (approx.) | Varies | N/A |
| Zn²⁺ | 5.0 (approx.) | Varies | N/A |
| Cd²⁺ | 4.36 | 30°C, µ = 0.1 M | [1] |
Note: Stability constants can vary with temperature, ionic strength, and pH. The values presented are for general comparison.
Experimental Protocols
Protocol: Determining the Effect of Different Divalent Cations on ATPase Activity
This protocol outlines a general method to assess how different divalent cations affect the activity of a purified ATPase by measuring the release of inorganic phosphate (Pi).
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
ATP Stock Solution: Prepare a 100 mM ATP solution in water, adjust the pH to 7.0 with NaOH, aliquot, and store at -80°C.[7]
-
Divalent Cation Stock Solutions: Prepare 100 mM stock solutions of MgCl₂, MnCl₂, CaCl₂, and CoCl₂ in nuclease-free water.
-
Enzyme Stock: Dilute your purified ATPase to a suitable working concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Phosphate Detection Reagent: Prepare a malachite green or other phosphate detection reagent according to the manufacturer's instructions.
-
Phosphate Standard: Prepare a standard curve using a known concentration of KH₂PO₄.
2. Assay Procedure: a. Set up a series of reactions in microcentrifuge tubes or a 96-well plate. For each divalent cation to be tested, prepare a reaction mix. A typical reaction might contain:
- Assay Buffer
- Purified ATPase
- Divalent Cation (e.g., final concentration of 1 mM, 5 mM, 10 mM) b. Include a "no enzyme" control for each condition to measure non-enzymatic ATP hydrolysis. c. Pre-incubate the reaction mixtures at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding ATP to a final desired concentration (e.g., 1 mM). e. Incubate for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[9] f. Stop the reaction by adding a stop solution (e.g., SDS or by adding the acidic phosphate detection reagent). g. Add the phosphate detection reagent to each well and incubate for the recommended time to allow for color development. h. Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).[7]
3. Data Analysis: a. Subtract the absorbance of the "no enzyme" control from the corresponding experimental reactions. b. Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate released. c. Calculate the specific activity of the ATPase for each divalent cation condition (e.g., in nmol Pi/min/mg of enzyme). d. Plot the specific activity as a function of the divalent cation concentration to determine the optimal cation and its concentration.
Visualizations
References
- 1. Stability constants of Mg2+ and Cd2+ complexes of adenine nucleotides and thionucleotides and rate constants for formation and dissociation of MgATP and MgADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Chelation of divalent cations by ATP, studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
common sources of contamination in ATP measurement experiments
Welcome to the Technical Support Center for ATP Measurement Experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate common sources of contamination in their ATP assays.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine Triphosphate (ATP) and why is it a marker for contamination?
Adenosine Triphosphate (ATP) is an energy-carrying molecule found in all living cells. Its presence is a direct indication of biological residue.[1] In a laboratory or manufacturing setting, this residue can come from various sources, including microorganisms (like bacteria, yeast, and mold) and organic matter left on surfaces, such as food debris or human skin cells.[1] The principle of ATP measurement is that a higher amount of ATP corresponds to a larger amount of biological residue, indicating improper cleaning or contamination.[2]
Q2: What are the most common sources of ATP contamination in an experiment?
Contamination can be introduced at multiple stages of the experimental process.[3] Key sources include:
-
The Operator: Human contact is a significant source of contamination. Skin cells, saliva, and other biological residues can easily be transferred to samples or equipment.
-
Consumables: Non-sterile or improperly stored consumables like pipette tips, assay tubes, and swabs can have pre-existing ATP contamination.[3][4] It is crucial to use sterile, ATP-free plasticware and never reuse disposable components.[4]
-
Reagents: The reagents themselves, including the water used for cleaning or dilutions, can be a source of ATP.[3][5] Water from plumbing may contain bacteria or biofilm.[5]
-
Equipment: A dirty luminometer chamber or contaminated pipettes can introduce ATP and lead to inaccurate readings.[3][4]
-
The Environment: The general laboratory environment can contribute to contamination. This includes dust and aerosols that may settle on surfaces and equipment.
Q3: Besides biological material, what other substances can interfere with ATP assay results?
Several substances are known to interfere with the enzymatic reaction used for ATP detection, potentially leading to inaccurate results. These interferences can either inhibit (quench) the light-producing reaction, causing falsely low readings, or sometimes enhance it, causing falsely high readings.[6]
Common interfering substances include:
-
Disinfectants and Sanitizers: Chemical residues from cleaning agents can severely impact results.[7] High concentrations of bleach, for instance, can decrease ATP bioluminescence.[6][8] Some commercial ATP detection kits contain neutralizers to combat the effects of common sanitizers.[6]
-
Detergents: Similar to disinfectants, residual detergents on surfaces can interfere with RLU readings.[6]
-
Industrial Chemicals and Food Components: In food production environments, substances like soluble salts and organic acids can inhibit ATP detection.[7] In research settings, nanoparticles (e.g., silica (B1680970) nanoparticles) have also been shown to interfere with the assay.[9][10]
-
Metal Ions: Certain metal ions can interfere with the luciferase enzyme, which is dependent on Magnesium ions (Mg²⁺) for its activity.[3]
Q4: My background Relative Light Unit (RLU) readings are unexpectedly high. What are the likely causes?
High background RLU readings suggest that extraneous ATP is being detected. Common causes include:
-
Contaminated Consumables: Pipette tips, tubes, or plates may be contaminated.[4] Always use certified ATP-free plasticware.[3]
-
Dirty Luminometer: The sample chamber of the luminometer may be dirty.[4] Regular cleaning according to the manufacturer's instructions is essential.[3]
-
Reagent Contamination: One or more of your reagents may be contaminated with ATP. You can test this by running a blank measurement with only the reagents.[3]
-
Light Exposure: The plastic assay tubes are often light-sensitive. Exposure to bright light can cause them to emit their own light (phosphorescence), leading to artificially high RLU readings.[3][4]
-
Temperature: Testing with a luminometer that is not at room temperature can cause abnormal readings.[4]
Q5: Is it possible for my RLU readings to be artificially low, even if a surface is contaminated?
Yes, this is a phenomenon known as quenching or inhibition, which leads to false-negative results. It occurs when chemical residues on a surface interfere with the luciferase enzyme, reducing the amount of light produced.[7]
-
Disinfectant Residues: Many disinfectant chemistries are known to quench ATP readings.[3][8] For example, in one study, residual bleach made ATP undetectable in 40% of the replicates.[8] This can create a false sense of security about the cleanliness of a surface.[11]
-
Sample Matrix Effects: Components in the sample itself, other than ATP, can inhibit the reaction. This has been observed in samples containing silica nanoparticles and even in activated sludge samples with high biomass content.[9]
Troubleshooting Guides
Guide 1: Troubleshooting High RLU Readings or High Background
If your RLU readings are unexpectedly high, follow these steps to identify and resolve the issue.
-
Check for Reagent Contamination:
-
Perform a blank reading using only your reagents (e.g., buffer and luciferase enzyme) in a new, clean assay tube.[3]
-
The background RLU should be very low (typically under 20 RLU, but check your kit's manual).[3] If it is high, one of your reagents is likely contaminated. Use fresh, unopened reagents to confirm.
-
-
Inspect Your Equipment:
-
Evaluate Your Consumables:
-
Review Your Handling Technique and Environment:
Guide 2: Investigating Inconsistent or Fluctuating RLU Readings
Variability in results can undermine the reliability of your data.
-
Standardize Swabbing/Sampling Technique: Inconsistent sample collection is a major source of variability.[3] Ensure the same surface area is swabbed with the same pressure and technique for every sample.
-
Ensure Proper Mixing: After adding the sample to the reagent, ensure it is mixed thoroughly and consistently for the same amount of time before reading.
-
Check for Chemical Interference: If testing cleaned surfaces, consider if varying levels of residual cleaning agents could be causing inconsistent inhibition.[6]
-
Evaluate Signal Stability: The light signal in an ATP assay can decay over time.[12] Always read the luminescence at the same time point after initiating the reaction, as specified by the assay manufacturer.[13][14]
Quantitative Impact of Interfering Substances
The presence of non-ATP substances can significantly alter RLU readings. While exact quantitative effects can vary between different ATP assay systems, some reported data highlights the potential impact.[7]
| Interfering Substance | Concentration | Observed Impact on ATP Measurement | Citation |
| Silica Nanoparticles | 100 mg/L | High degree of interference (up to 90%) with low ATP levels (0.01 µM). | [9] |
| Synthetic Medium (in sludge test) | Not specified | 30% interference regardless of ATP level. | [9] |
| Bleach Disinfectant | Not specified | Potential for false negatives; ATP was undetectable (0 RLU) in 2 of 5 replicates. | [8] |
Visual Guides and Workflows
ATP Bioluminescence Reaction
The measurement of ATP is based on the same reaction that allows fireflies to produce light.[15] The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, which results in light emission. The amount of light produced is directly proportional to the amount of ATP in the sample.[2]
Caption: The enzymatic reaction underlying ATP bioluminescence assays.
Workflow for Preventing ATP Contamination
This workflow outlines the critical points where contamination can be introduced during an ATP measurement experiment and the preventative measures to take at each step.
Caption: Potential sources of contamination in the ATP assay workflow.
Troubleshooting Logic for High Background RLU
Use this decision tree to systematically identify the source of unexpectedly high background readings in your ATP assay.
Caption: A decision tree for troubleshooting high background RLU.
Experimental Protocols
Protocol 1: General ATP Measurement from a Surface
This protocol provides a general methodology for measuring ATP on a surface to assess cleanliness. Always refer to your specific ATP test kit manufacturer's instructions, as incubation times and volumes may vary.
Materials:
-
ATP bioluminescence assay kit (swabs and reagents)
-
Luminometer
-
Sterile, powder-free gloves
Procedure:
-
Preparation:
-
Sampling:
-
Identify the target surface area for testing (e.g., a 10x10 cm square).
-
Firmly and consistently swab the entire target area. A common technique is to swab in one direction, then rotate the swab and swab at a 90-degree angle to the first pass.
-
Place the swab back into its tube without touching the tip.
-
-
Assay Activation:
-
Measurement:
-
Immediately place the swab tube into the luminometer's reading chamber and close the lid.[4]
-
Initiate the reading. The result will be displayed in Relative Light Units (RLU).
-
Record the RLU value, time, and location of the test.
-
-
Interpretation:
-
Compare the RLU value to your facility's pre-determined pass/fail limits. A high RLU reading indicates that a significant amount of ATP is present, and the surface requires re-cleaning.[2]
-
Protocol 2: Measurement of Intracellular ATP in Cultured Cells
This protocol is a general guide for quantifying ATP in a cell lysate.
Materials:
-
ATP bioluminescence assay kit (for cell viability)
-
Opaque-walled 96-well plates (for luminescence assays)
-
Cell culture and appropriate medium
-
Luminometer with plate-reading capability
Procedure:
-
Assay Preparation:
-
Cell Plating and Treatment:
-
Plate your cells (suspension or adherent) in the opaque-walled 96-well plate at the desired density.
-
Treat the cells with your compound of interest or vehicle control and incubate for the desired period.
-
-
Cell Lysis and ATP Measurement:
-
Remove the plate from the incubator and allow it to return to room temperature.
-
Add a volume of ATP assay reagent (which typically contains a cell lysis agent) equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[13][17]
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a plate-reading luminometer.[13]
-
-
Data Analysis:
-
Subtract the average RLU from blank wells (containing medium and reagent but no cells) from all experimental readings.
-
Use the standard curve to convert the background-corrected RLU values of your samples into ATP concentrations.
-
Normalize ATP values to cell number or protein concentration if necessary.[17]
-
References
- 1. Your Guide to Adenosine Triphosphate (ATP) Testing [neogen.com]
- 2. documents.scigiene.com [documents.scigiene.com]
- 3. benchchem.com [benchchem.com]
- 4. my.luminultra.com [my.luminultra.com]
- 5. food-safety.com [food-safety.com]
- 6. infectioncontroltoday.com [infectioncontroltoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Efficacy and Limitations of an ATP-Based Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. food-safety.com [food-safety.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cals.cornell.edu [cals.cornell.edu]
- 16. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 17. 2.6. ATP measurement [bio-protocol.org]
Technical Support Center: ATPase Activity in Cell Lysate Experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to effectively control for ATPase activity in cell lysate experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background ATPase activity in my cell lysate?
Background ATPase activity in cell lysates originates from a wide variety of endogenous enzymes that utilize ATP for cellular processes. These can include ion pumps (like Na+/K+-ATPase and Ca2+-ATPases), chaperones, kinases, and other metabolic enzymes.[1] During cell lysis, these enzymes are released from their cellular compartments and can freely hydrolyze ATP present in your experimental buffer, leading to high background signal.[2]
Q2: How can I control for this unwanted ATPase activity?
There are two primary strategies to control for background ATPase activity:
-
Inhibition: Use broad-spectrum or specific ATPase inhibitors to block the activity of endogenous ATPases.
-
Use of Non-Hydrolyzable ATP Analogs: Substitute ATP with a non-hydrolyzable analog in experiments where ATP binding, but not its hydrolysis, is required.[3][4]
Additionally, for certain applications, you can employ an ATP regeneration system to maintain a constant level of ATP, counteracting its depletion by endogenous ATPases.[5][6]
Q3: What are non-hydrolyzable ATP analogs and how do they work?
Non-hydrolyzable ATP analogs are molecules that mimic the structure of ATP and can bind to the ATP-binding pocket of enzymes, but are resistant to enzymatic cleavage.[3][4] This resistance is typically achieved by modifying the phosphate (B84403) chain, for example, by replacing the oxygen atom between the beta and gamma phosphates with a nitrogen (in AMP-PNP) or a carbon atom (in AMP-PCP).[3] This effectively "locks" the enzyme in an ATP-bound state, allowing you to study processes related to ATP binding without the confounding factor of hydrolysis.[3][4]
Q4: When should I use an ATPase inhibitor versus a non-hydrolyzable ATP analog?
Use an ATPase inhibitor when you want to measure the activity of a specific enzyme of interest in the cell lysate and need to eliminate the background noise from other ATPases. Use a non-hydrolyzable ATP analog when you are studying a process that requires ATP binding but not its hydrolysis, such as investigating conformational changes or protein-substrate interactions.[3][5]
Q5: What is an ATP regeneration system and when is it useful?
An ATP regeneration system is a set of enzymes and substrates added to your reaction to continuously regenerate ATP from ADP.[5][6][7] A common system uses creatine (B1669601) kinase and phosphocreatine (B42189) to convert ADP back to ATP.[5][7] This is particularly useful in long-duration experiments where endogenous ATPase activity can deplete the available ATP, which might affect the function of your protein of interest.[5]
Troubleshooting Guide
Problem 1: High background signal in my "no-enzyme" or "blank" control.
| Possible Cause | Troubleshooting Steps |
| Phosphate Contamination | Ensure all buffers, water, and reagents are prepared with phosphate-free solutions.[8] Glassware should be thoroughly rinsed with Milli-Q water to avoid phosphate contamination from detergents.[9] Test individual components of your assay for phosphate contamination.[8] |
| Non-Enzymatic ATP Hydrolysis | High temperatures or extreme pH can cause ATP to hydrolyze spontaneously.[8] Prepare ATP solutions fresh and store them in single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[10] Use a stabilized formulation of your detection reagent (e.g., Malachite Green) if available.[8] |
| Contaminating ATPases | If you are using purified components, your protein preparation may be contaminated with other ATP-hydrolyzing enzymes. Consider an additional purification step, such as size exclusion chromatography.[8] |
Problem 2: My ATPase inhibitor does not seem to be working.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | The effective concentration of an inhibitor can vary depending on the specific ATPase and experimental conditions. Perform a dose-response curve to determine the optimal inhibitor concentration.[11] |
| Inhibitor Specificity | The inhibitor you are using may not be effective against the specific types of ATPases present in your cell lysate. Consider using a broad-spectrum ATPase inhibitor or a cocktail of inhibitors. |
| Inhibitor Instability | Ensure that your inhibitor is properly stored and has not degraded. Prepare fresh working solutions of the inhibitor for each experiment. |
Problem 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure that all pipettes are properly calibrated.[8] Prepare a master mix of common reagents (e.g., buffer, ATP, MgCl₂) to reduce variability between wells.[8] |
| Temperature Fluctuations | Pre-incubate all reagents and plates at the assay temperature before starting the reaction.[8] If using a plate reader for kinetic assays, ensure the temperature is stable throughout the measurement.[8] |
| Reagent Instability | Prepare detection reagents and ATP solutions fresh for each experiment to ensure consistency.[8] |
Quantitative Data Summary
Table 1: Common Non-Hydrolyzable ATP Analogs
| Analog | Modification | Primary Use | Typical Screening Concentration |
| AMP-PNP | Imido (N-H) group replaces the β-γ bridging oxygen.[3] | Competitive inhibitor; traps enzymes in a pre-hydrolysis state.[3] | 100 µM[11] |
| AMP-PCP | Methylene (CH₂) group replaces the β-γ bridging oxygen.[3] | Competitive inhibitor; similar to AMP-PNP.[3] | 100 µM[11] |
| ATPγS | Sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[3] | Slowly hydrolyzed substrate; creates stable thiophosphorylated products.[3] | 50-100 µM[3] |
Table 2: Common ATPase Inhibitors
| Inhibitor | Target Class | Mechanism |
| Ouabain | P-type (Na+/K+-ATPase) | Binds to the extracellular domain, preventing ion exchange.[1] |
| Oligomycin | F-type (ATP synthase) | Blocks the proton channel, inhibiting ATP synthesis.[1] |
| Azide | F-type (F1-ATPase) | Non-competitively inhibits ATP hydrolysis activity.[12] |
| Vanadate | P-type and other ATPases | Acts as a phosphate analog, inhibiting the enzyme.[13] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for ATPase Activity Assays
This protocol is designed to minimize background ATPase activity and preserve protein integrity.
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.[14]
-
-
Lysis Buffer Preparation:
-
Cell Lysis:
-
Clarification and Storage:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C to avoid multiple freeze-thaw cycles.[16]
-
Protocol 2: Malachite Green Assay for ATPase Activity
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[4][17]
-
Reagent Preparation:
-
Phosphate Standard: Prepare a standard curve using a phosphate standard solution (e.g., KH₂PO₄) with concentrations ranging from 0 to 40 µM.
-
Malachite Green Reagent: Prepare the malachite green working solution according to the manufacturer's instructions or a published protocol. This typically involves mixing malachite green, ammonium (B1175870) molybdate, and a stabilizer under acidic conditions.[17][18]
-
-
Assay Setup (96-well plate format):
-
Controls:
-
Blank: Assay buffer only.
-
No-Enzyme Control: Assay buffer + ATP (to measure non-enzymatic hydrolysis).[8]
-
-
Experimental Wells:
-
Add your cell lysate (containing the ATPase of interest) to the wells.
-
If using an inhibitor, pre-incubate the lysate with the inhibitor for the desired time.
-
-
-
Initiating the Reaction:
-
Start the reaction by adding ATP to all wells (except the blank) to a final desired concentration (e.g., 1 mM).
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).[4]
-
-
Stopping the Reaction and Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~620-650 nm using a microplate reader.[4]
-
Subtract the absorbance of the blank from all other readings.
-
Use the phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg of protein).
-
Visualizations
Caption: General experimental workflow for a Malachite Green-based ATPase assay.
Caption: A decision tree for troubleshooting high background ATPase activity.
Caption: Controlling ATPase activity via inhibitors vs. non-hydrolyzable analogs.
References
- 1. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 2. ptglab.com [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. yen.fccc.edu [yen.fccc.edu]
- 6. ATP Regeneration from Pyruvate in the PURE System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomol.com [biomol.com]
- 15. pamgene.com [pamgene.com]
- 16. ptglab.com [ptglab.com]
- 17. eubopen.org [eubopen.org]
- 18. researchgate.net [researchgate.net]
minimizing variability in replicate experiments using ATP disodium hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in replicate experiments using ATP disodium (B8443419) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is ATP disodium hydrate and why is its proper handling crucial?
Adenosine 5'-triphosphate (ATP) disodium hydrate is the sodium salt form of ATP, the primary energy currency of cells.[1][2][3] In research, it is a critical reagent for studying ATP's role in cellular processes and is widely used as a standard in cell viability and cytotoxicity assays.[4][5] The stability of ATP is paramount for reproducible results; improper handling and storage can lead to degradation, introducing significant variability in experiments.
Q2: How should I prepare and store ATP disodium hydrate stock solutions to ensure stability?
For consistent results, proper preparation and storage of ATP disodium hydrate solutions are essential.
-
Preparation: Dissolve solid ATP disodium hydrate in sterile, nuclease-free water to a desired concentration, for example, 100 mM.[6] Adjust the pH of the solution to 7.5 using 1 M NaOH, as aqueous solutions of ATP are mildly acidic (pH ~3.5).[7][8] Sterile filter the solution through a 0.22 µm filter.[8]
-
Quantification: It is best practice to verify the concentration of your ATP stock solution using UV-Vis spectrophotometry at an absorbance of 259 nm, with an extinction coefficient of 15,400 M⁻¹cm⁻¹.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the ATP.[6][9] Store these aliquots at -20°C or -80°C for long-term stability.[1][6] A stock solution can be stable for over two weeks at -20°C.
Q3: What are the most common sources of variability in ATP-based assays?
Variability in ATP assays can arise from several factors:
-
ATP Contamination: Exogenous ATP from bacterial contamination or handling (e.g., fingerprints) can artificially inflate readings.[10]
-
Reagent Instability: The luciferase enzyme is sensitive to temperature and repeated freeze-thaw cycles.[9] ATP itself can degrade if not handled properly.
-
Incomplete Cell Lysis: If cells are not completely lysed, the amount of ATP released will be inconsistent, leading to variable results.[11]
-
Presence of Inhibitors: Detergents, sanitizers, and other chemicals can interfere with the enzymatic reaction of the ATP assay.[12]
-
Instrument Variability: Fluctuations in luminometer temperature, dirty assay tubes, or static electricity can all contribute to inconsistent readings.[13][14]
Q4: My Relative Light Unit (RLU) readings are fluctuating over time. What is the likely cause?
Fluctuating RLU readings are a common issue and can be attributed to the stability of the luciferase enzyme and ATP in the reaction mixture.[12] Some assay kits have a "glow" type signal that is stable for hours, while others have a "flash" type signal that decays rapidly.[15] For flash-type assays, it is critical to have consistent timing between adding the reagent and taking the reading. For glow-type assays, ensure the plate has equilibrated to the luminometer's temperature before reading.
Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting specific issues you may encounter during your experiments.
Issue 1: High Background Readings
High background readings can mask the true signal from your samples.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents or Consumables | Use certified ATP-free pipette tips, tubes, and plates.[12] Prepare fresh reagents using ATP-free water. |
| Dirty Luminometer | Regularly clean the luminometer chamber according to the manufacturer's instructions.[13] |
| Light Exposure | Protect assay plates from light as much as possible, as this can lead to artificially high background RLUs.[12] |
Issue 2: Inconsistent Results Between Replicates
Poor reproducibility between replicates is a critical issue that can invalidate your results.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding reagents, especially viscous ones, ensure complete dispensing and avoid bubbles. |
| Incomplete Cell Lysis | Optimize your lysis protocol. Ensure the lysis buffer is compatible with your cell type and that you have a sufficient volume to cover the cells.[11] |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay.[16] Ensure the luminometer is at a stable operating temperature.[14] |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, which can concentrate reagents and affect results, fill the outer wells with sterile water or PBS.[16] |
Issue 3: Low Signal or No Signal
A weak or absent signal can be due to a variety of factors.
| Potential Cause | Troubleshooting Step |
| Degraded ATP or Reagents | Prepare fresh ATP standards and assay reagents. Avoid repeated freeze-thaw cycles of the luciferase enzyme.[9] |
| Incorrect Assay Protocol | Double-check the manufacturer's protocol for incubation times, reagent volumes, and the correct order of reagent addition. |
| Insufficient Cell Number | Ensure you have an adequate number of viable cells per well to generate a detectable signal. |
| Presence of Quenchers | Some compounds in your sample or media may quench the luminescent signal. Test for this by spiking a known amount of ATP into a sample well and a control well. |
Experimental Protocols & Data
Standard ATP Bioluminescence Assay Protocol
This protocol provides a general workflow for a typical ATP bioluminescence assay for cultured cells.
-
Cell Plating: Plate cells in a 96-well plate at the desired density and culture overnight.
-
Reagent Preparation: Thaw all assay reagents and allow them to come to room temperature. Prepare the ATP detection cocktail according to the manufacturer's instructions, which typically involves mixing a luciferase/luciferin solution with an assay buffer.[10][17]
-
Cell Lysis:
-
ATP Detection: Add the prepared ATP detection cocktail to each well.[10]
-
Signal Measurement: Incubate the plate for the recommended time (this can range from a few minutes to longer for "glow" assays) and measure the luminescence using a luminometer.[17]
-
Data Analysis: Subtract the background luminescence from all readings and calculate the amount of ATP in your samples using a standard curve.[10]
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| ATP Disodium Hydrate Storage (Solid) | -20°C with desiccation | [7] |
| ATP Stock Solution Storage | -20°C or -80°C (aliquoted) | [1][6] |
| ATP Aqueous Solution pH | ~3.5 (unadjusted); adjust to 7.5 for stability | [7][8] |
| ATP Molar Extinction Coefficient (at 259 nm) | 15,400 M⁻¹cm⁻¹ | [8] |
| Typical ATP Assay Linear Range | 1 nM - 5,000 nM | [9] |
Visualizations
ATP Signaling Pathway
Caption: Extracellular ATP signaling through P2X and P2Y receptors.
ATP Assay Experimental Workflow
Caption: General workflow for a bioluminescent ATP assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. ATP Assays | What is an ATP Assay? [promega.com]
- 5. Cell sensitivity assays: the ATP-based tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP, 100mM [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol B: Preparation of ATP for transfection [protocols.io]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. my.luminultra.com [my.luminultra.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. ATP Assays | What is an ATP Assay? [promega.com]
- 16. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting High Background Signal in Luciferase-Based ATP Assays
Welcome to the Technical Support Center for luciferase-based ATP assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high background signals in their experiments. High background luminescence can mask the true signal from ATP, leading to inaccurate and unreliable data. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you identify and eliminate the sources of interference in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in a luciferase-based ATP assay?
High background signals can originate from several sources, broadly categorized as reagent-based, consumable/equipment-based, and environmental.
-
Reagent-Based Sources:
-
Contaminated Reagents: The presence of ATP in your reagents, including water, buffers, and the luciferase reagent itself, is a common cause.
-
Reagent Instability: Improper storage or handling of the luciferase reagent can lead to its degradation, which can sometimes manifest as increased background luminescence.[1][2][3][4] Reconstituted luciferase reagents have a limited shelf life and are sensitive to temperature fluctuations.
-
Lysis Buffer Composition: Certain detergents in lysis buffers can intrinsically luminesce or interact with the luciferase enzyme to produce a background signal.
-
-
Consumable/Equipment-Based Sources:
-
ATP Contamination of Consumables: Pipette tips, microplates, and reagent reservoirs can be contaminated with ATP from handling or manufacturing processes.
-
Dirty Luminometer: Residue or contamination within the luminometer's reading chamber can be a source of background light.[5]
-
Light Leakage: Inadequately sealed luminometers or the use of translucent or non-opaque microplates can allow external light to interfere with the measurement.
-
-
Environmental and Procedural Sources:
-
Light Exposure: Assay plates exposed to bright light before measurement can exhibit phosphorescence, a form of light emission that decays over time and contributes to background.[5]
-
Radio Frequency and Electronic Interference: Proximity to electronic devices can interfere with the sensitive photomultiplier tube (PMT) in the luminometer.[5]
-
Static Electricity: Static discharge can also interfere with the luminometer's detector.[5]
-
Q2: How can I determine the source of the high background in my assay?
A systematic approach is crucial for pinpointing the source of the high background. A good starting point is to run a series of control experiments:
-
Reagent Blank: Measure the luminescence of the luciferase assay reagent alone in a well. This will tell you the intrinsic background of your detection reagent.
-
Lysis Buffer Blank: Add lysis buffer to a well and then add the luciferase assay reagent. This helps to determine if the lysis buffer is contributing to the background.
-
"No Cell" Control: Perform the entire assay procedure in a well without adding any cells. This control accounts for background contributions from the media, lysis buffer, and assay reagent combined.
-
Plate Blank: Read an empty, unused well from the assay plate to check for plate phosphorescence or autoluminescence.
By comparing the relative light units (RLUs) from these controls, you can systematically identify the primary contributor to the high background.
Q3: Can the type of microplate I use affect the background signal?
Absolutely. The choice of microplate is critical for luminescence assays.
-
White Opaque Plates: These are the recommended choice for luminescence assays. The white color maximizes the reflection of the luminescent signal towards the detector, while the opaque material prevents crosstalk between wells.
-
Black Opaque Plates: While they effectively prevent crosstalk, they can absorb some of the emitted light, leading to a lower overall signal.
-
Clear or Translucent Plates: These are not recommended for luminescence assays as they allow for significant crosstalk between wells and can transmit external light into the luminometer.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most common causes of high background signals.
Guide 1: Contaminated Reagents and Consumables
High background is frequently traced back to ATP contamination in the reagents and plasticware used in the assay.
Symptoms:
-
High RLU values in "reagent blank" and "no cell" controls.
-
Inconsistent background across the plate.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Solution |
| ATP in Water | Prepare a "no cell" control using your current water and a control with certified ATP-free water. | Use commercially available, certified ATP-free water for all reagent preparations. Alternatively, prepare your own by following the detailed protocol below. |
| Contaminated Luciferase Reagent | Prepare a fresh batch of luciferase reagent according to the manufacturer's instructions. Compare the background of the new batch to the old one. | Always prepare luciferase reagent fresh before use. Store lyophilized components at the recommended temperature and protect from light and moisture. |
| Contaminated Lysis Buffer | Test the background of the lysis buffer alone with the luciferase reagent. | Use a lysis buffer with non-ionic detergents, as cationic and anionic detergents can be more prone to causing high background.[6][7] Consider purchasing a commercially optimized lysis buffer for ATP assays. |
| ATP on Consumables | Test a new, unopened box of pipette tips and microplates. | Use certified ATP-free pipette tips and microplates. When not in use, keep consumables covered to prevent dust and aerosol contamination. |
Experimental Protocol: Preparation of ATP-Free Water
This protocol describes a method to produce high-purity, ATP-free water for sensitive biochemical assays.
Materials:
-
Deionized water (DI water)
-
Activated charcoal
-
0.22 µm sterile filter
-
Autoclave-safe glass bottle
-
Stir plate and stir bar
Procedure:
-
Add 10 grams of activated charcoal per liter of DI water in an autoclave-safe glass bottle with a stir bar.
-
Stir the mixture vigorously for at least 1 hour at room temperature. The charcoal will adsorb ATP and other organic molecules.
-
Allow the charcoal to settle to the bottom of the bottle.
-
Carefully decant the water, avoiding disturbance of the charcoal sediment.
-
Filter the decanted water through a 0.22 µm sterile filter to remove any remaining charcoal particles and to sterilize the water.
-
Autoclave the filtered water for 20 minutes at 121°C to degrade any remaining ATP.
-
Allow the water to cool to room temperature before use. Store in a sterile, tightly sealed container.
Guide 2: Instrumentation and Environmental Factors
Your luminometer and the surrounding laboratory environment can also be significant sources of background noise.
Symptoms:
-
Consistently high background across all wells, including empty wells.
-
Sudden spikes or erratic readings.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Solution |
| Dirty Luminometer | Visually inspect the reading chamber for any residue or dust. | Perform a thorough cleaning of the luminometer's reading chamber and sample holder according to the manufacturer's instructions. A general deep cleaning protocol is provided below. |
| Light Leaks | Run a plate with only water in the wells in a completely dark room and compare the readings to those taken in a lit room. | Ensure the luminometer's lid forms a tight seal. If necessary, contact the manufacturer for service. |
| Plate Phosphorescence | Incubate the plate in the dark for 10-15 minutes before reading. | Always "dark adapt" your plates by keeping them in a light-proof container or a dark drawer for at least 10 minutes prior to measurement. |
| Electronic Interference | Move any nearby electronic equipment (e.g., centrifuges, vortexers, mobile phones) away from the luminometer. | Designate a specific area for the luminometer that is free from other electronic devices. |
| Static Electricity | Ground yourself by touching a metal object before handling plates or the luminometer. | Use an anti-static mat or wristband if static electricity is a persistent issue in your lab environment.[5] |
Experimental Protocol: General Luminometer Deep Cleaning
This protocol provides a general procedure for deep cleaning a luminometer's reading chamber. Always consult your instrument's manual for specific cleaning recommendations and compatible cleaning agents.
Materials:
-
Lint-free swabs or wipes
-
70% ethanol (B145695) or isopropyl alcohol
-
Deionized water
-
Air duster (canned compressed air)
Procedure:
-
Power Off and Unplug: Ensure the luminometer is completely powered off and unplugged from the electrical outlet.
-
Access the Reading Chamber: Open the luminometer lid and remove any plate holders or adapters.
-
Initial Dust Removal: Use an air duster to gently blow out any loose dust or debris from the reading chamber. Hold the can upright and use short bursts to avoid propellant residue.
-
Wipe Down Surfaces: Moisten a lint-free swab with 70% ethanol. Gently wipe the interior surfaces of the reading chamber, including the sample stage and any accessible optical components. Do not apply excessive pressure to optical surfaces.
-
Rinse with Deionized Water: Moisten a new lint-free swab with deionized water and wipe the same surfaces to remove any alcohol residue.
-
Dry Thoroughly: Use a dry, lint-free swab to gently dry all cleaned surfaces. Alternatively, allow the chamber to air dry completely in a dust-free environment with the lid open.
-
Clean Plate Holder: Clean the plate holder separately using the same procedure of wiping with 70% ethanol, rinsing with deionized water, and drying thoroughly.
-
Reassemble and Test: Once all components are completely dry, reassemble the luminometer, plug it in, and power it on. Run a plate with empty wells to check the background reading.
Data Presentation
Table 1: Effect of Lysis Buffer Composition on Background Signal
While specific quantitative data is highly dependent on the specific formulation of commercial lysis buffers, general trends have been observed regarding the impact of detergent type on luciferase activity and background.
| Detergent Type | Effect on Luciferase Activity | Potential for High Background |
| Anionic (e.g., SDS) | Inhibitory | High |
| Cationic | Can increase reaction rate at optimal concentrations, but can also inactivate the enzyme | High |
| Non-ionic (e.g., Triton X-100) | Generally increases reaction rate | Low to Moderate |
| Zwitterionic | Generally increases reaction rate | Low to Moderate |
Data compiled from principles described in scientific literature.[6][7][8]
Table 2: Stability of Reconstituted Bright-Glo™ Luciferase Reagent and Impact on Signal
This table summarizes the stability of a commercially available luciferase reagent, which can be indicative of the stability of similar reagents. A significant loss in luminescence can affect the signal-to-background ratio.
| Storage Condition | Duration | Approximate Loss of Luminescence |
| Room Temperature | 5 hours | 10% |
| 4°C | 24 hours | 10% |
| -70°C | 1 month | <5% |
Data sourced from Promega Corporation Technical Manual #TM052.[1]
Visual Guides
Caption: Luciferase-catalyzed reaction pathway.
Caption: Troubleshooting workflow for high background.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. my.luminultra.com [my.luminultra.com]
- 6. The effect of detergents on firefly luciferase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Researchers: ATP Disodium Hydrate vs. ATP Magnesium Salt in Enzymatic Reactions
For researchers, scientists, and drug development professionals working with ATP-dependent enzymes, the choice between ATP disodium (B8443419) hydrate (B1144303) and ATP magnesium salt is a critical experimental parameter. While both serve as the primary energy currency for countless biochemical reactions, their effects on enzyme kinetics and overall experimental outcomes can differ significantly. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate ATP salt for your research needs.
The Decisive Role of Magnesium in ATP-Dependent Reactions
Adenosine triphosphate (ATP) exists in the cell predominantly as a complex with magnesium ions (Mg-ATP).[1][2] This complex, not free ATP, is the true substrate for the vast majority of ATP-dependent enzymes, including kinases, ligases, and ATPases.[1][3][4] Magnesium plays a multifaceted role in these enzymatic reactions:
-
Charge Neutralization: The polyphosphate tail of ATP is negatively charged. Magnesium ions neutralize these charges, facilitating the correct orientation of ATP within the enzyme's active site.
-
Conformational Stability: The binding of Mg²⁺ holds the ATP molecule in a specific, well-defined conformation that is recognized by the enzyme.[2]
-
Enhanced Enzyme Binding: The magnesium ion provides an additional point of interaction between the ATP molecule and the enzyme, thereby increasing the binding affinity.
Therefore, the critical factor in any experiment involving ATP-dependent enzymes is not the initial salt form of ATP used, but rather the final concentration of the biologically active Mg-ATP complex in the reaction mixture.
Impact on Enzyme Kinetics: A Quantitative Comparison
The concentration of magnesium ions can significantly influence the kinetic parameters of ATP-dependent enzymes. The Michaelis constant (Kₘ) for ATP, which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic turnover number (kcat) can all be affected by the Mg²⁺ concentration.[1][5]
Below is a summary of kinetic data from studies on ATP-dependent enzymes, illustrating the impact of magnesium concentration on their activity.
| Enzyme | ATP Salt Form Used | Mg²⁺ Concentration | Kₘ for ATP (µM) | kcat (s⁻¹) | Reference |
| Human DNA Ligase I | Not specified | 30 mM | 12 | 0.74 | [1] |
| Human DNA Ligase I | Not specified | Varied (0.2-30 mM) | Kₘ dependent on Mg²⁺ | 0.81 (maximal) | [1] |
| T4 DNA Ligase | Not specified | Dependent | Relative rates vary | - | [5] |
| Neisseria meningitidis DNA Ligase | Not specified | Required for activity | 0.4 | - | [6] |
| Fo x F1 mitochondrial ATPase | Not specified | Required for activity | Varies with Mg²⁺ | - | [4] |
Note: The table compiles data from different studies and is intended to illustrate the magnesium dependence of ATP-dependent enzymes. Direct comparison of absolute values between different enzymes and experimental conditions should be made with caution.
Practical Considerations: Stability and Preparation
ATP Disodium Hydrate: This is a highly stable crystalline salt.[7][8] Aqueous solutions are stable for extended periods when stored frozen. It is a common choice for researchers as it allows for the independent adjustment of both ATP and Mg²⁺ concentrations in the experimental setup.[9]
ATP Magnesium Salt: This salt provides a pre-formed complex of ATP and magnesium. While convenient, it offers less flexibility in varying the Mg²⁺:ATP ratio. The stability of ATP magnesium salt in solution is comparable to that of ATP disodium salt under proper storage conditions.
For most applications, using the more economical ATP disodium salt and supplementing the reaction buffer with a calculated amount of a magnesium salt like MgCl₂ is the standard and recommended practice.[9] This approach provides precise control over the concentration of the crucial Mg-ATP complex.
Experimental Protocols
To empirically determine the optimal ATP and Mg²⁺ concentrations and to compare the effects of starting with ATP disodium hydrate versus ATP magnesium salt, the following experimental protocol for a generic kinase assay can be adapted.
Protocol: Comparative Kinetic Analysis of a Kinase with Different ATP Salt Formulations
1. Objective: To determine and compare the kinetic parameters (Kₘ and Vₘₐₓ) of a kinase using ATP disodium hydrate with varying MgCl₂ concentrations and a pre-formed ATP magnesium salt.
2. Materials:
-
Purified kinase of interest
-
Peptide or protein substrate for the kinase
-
ATP disodium hydrate (e.g., Sigma-Aldrich A3377)[7]
-
ATP magnesium salt (e.g., Sigma-Aldrich A9187)
-
Magnesium chloride (MgCl₂) solution, 1 M, sterile
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 0.1 mg/ml BSA, 50 µM DTT)[10]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[10][11]
-
Microplates (e.g., 384-well low volume plates)[12]
-
Luminometer
3. Experimental Setup:
Part A: Titration with ATP Disodium Hydrate and MgCl₂
-
Prepare a stock solution of ATP disodium hydrate (e.g., 10 mM) in nuclease-free water.
-
Prepare a range of ATP concentrations by serial dilution from the stock solution.
-
Set up reaction wells containing the kinase, substrate, and kinase reaction buffer.
-
Add varying concentrations of MgCl₂ to the wells. A common starting point is a 2-fold molar excess of MgCl₂ over the highest ATP concentration.
-
Initiate the reaction by adding the different concentrations of ATP disodium hydrate to the wells.
-
Incubate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.
-
Terminate the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.[11]
Part B: Titration with ATP Magnesium Salt
-
Prepare a stock solution of ATP magnesium salt (e.g., 10 mM) in nuclease-free water.
-
Prepare a range of ATP magnesium salt concentrations by serial dilution.
-
Set up reaction wells containing the kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding the different concentrations of ATP magnesium salt to the wells.
-
Incubate, terminate, and detect as described in Part A.
4. Data Analysis:
-
Plot the initial reaction velocity (e.g., luminescence signal) against the ATP concentration for each MgCl₂ concentration (from Part A) and for the ATP magnesium salt (from Part B).
-
Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values for each condition.[13][14][15][16]
-
Compare the kinetic parameters obtained from using ATP disodium hydrate with an optimal MgCl₂ concentration to those obtained with the ATP magnesium salt.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The choice between ATP disodium hydrate and ATP magnesium salt is ultimately a matter of experimental design and control. For most applications, the use of ATP disodium hydrate in conjunction with a defined concentration of a magnesium salt like MgCl₂ offers superior flexibility and precision in controlling the concentration of the biologically active Mg-ATP complex. This guide provides the foundational knowledge and a practical framework for researchers to make informed decisions and to optimize their enzymatic assays for robust and reproducible results.
References
- 1. Kinetic Mechanism of Human DNA Ligase I Reveals Magnesium-dependent Changes in the Rate-limiting Step That Compromise Ligation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Magnesium Ion Binding on the Adenosine Diphosphate Structure and Dynamics, Investigated by 31P NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of the Mg2+-dependent nucleotidyl transfer catalyzed by T4 DNA and RNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and thermodynamics of nick sealing by T4 DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic and kinetic study of the ATP-dependent DNA ligase of Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Enzyme Kinetics [www2.chem.wisc.edu]
- 14. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. savemyexams.com [savemyexams.com]
Comparative Analysis of ATP and GTP as Energy Sources in Protein Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP) as energy sources in protein synthesis. It highlights their distinct roles, presents quantitative data from foundational experiments, and details the methodologies used to elucidate their functions.
Distinct Functional Roles: Activation vs. Regulation
While both ATP and GTP are purine (B94841) nucleotide triphosphates that release energy upon hydrolysis of their phosphate (B84403) bonds, they are not interchangeable and perform highly specialized roles in protein synthesis.[1] ATP is primarily the energy currency for the covalent attachment of amino acids to their corresponding transfer RNAs (tRNAs), a process known as amino acid activation.[2][3] In contrast, GTP functions as an allosteric regulator and energy source for the dynamic, large-scale conformational changes of the ribosome and associated protein factors that drive the process forward.[1][4]
ATP's Role: Amino Acid Activation
The initial, crucial step of protein synthesis is the "charging" of tRNA molecules, which is catalyzed by enzymes called aminoacyl-tRNA synthetases (aaRS).[5] This process occurs in two steps at the same active site of the synthetase:[6][7]
-
Amino Acid Activation: The amino acid is activated by ATP to form an aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi).[6][8]
-
Transfer to tRNA: The activated aminoacyl group is then transferred from the aa-AMP to the 3'-end of the cognate tRNA molecule, releasing AMP.[5][8]
The overall reaction is: Amino Acid + tRNA + ATP → Aminoacyl-tRNA + AMP + PPi.[5] The subsequent hydrolysis of PPi into two inorganic phosphates (Pi) makes this reaction highly exergonic and irreversible, ensuring the firm attachment of the amino acid to the tRNA.[4]
GTP's Role: A Molecular Switch for Ribosomal Dynamics
GTP is the primary energy source for the initiation, elongation, and termination phases of translation.[2][9] It is utilized by a class of proteins known as G-proteins (GTPases), which include initiation factors (IFs), elongation factors (EFs), and termination (or release) factors (RFs).[9] These factors cycle between an active GTP-bound state and an inactive GDP-bound state. GTP hydrolysis induces conformational changes in these factors and the ribosome, ensuring the unidirectionality and fidelity of protein synthesis.[10][11]
-
Initiation: In prokaryotes, the initiation factor IF2, a GTPase, binds the initiator tRNA and delivers it to the small ribosomal subunit. The hydrolysis of GTP to GDP is essential for the release of initiation factors and the proper assembly of the large ribosomal subunit to form a functional ribosome, ready for elongation.[9][10]
-
Elongation: This cyclical process involves two key GTP-hydrolysis steps for every amino acid added.[4][12]
-
Elongation factor Tu (EF-Tu) in its GTP-bound form delivers the correct aminoacyl-tRNA to the ribosome's A-site. Correct codon-anticodon pairing triggers GTP hydrolysis by EF-Tu, which then dissociates from the ribosome in its GDP-bound form.[13][14]
-
Elongation factor G (EF-G), another GTPase, binds to the ribosome and hydrolyzes GTP to drive the translocation of the ribosome one codon down the mRNA. This moves the peptidyl-tRNA from the A-site to the P-site.[4][11][13]
-
-
Termination: When a stop codon is reached, release factors recognize it. In eukaryotes, the GTPase eRF3 facilitates the termination process, where GTP hydrolysis is coupled to the release of the newly synthesized polypeptide chain and the dissociation of the ribosomal subunits.[15]
Quantitative Comparison of Energy Consumption
The synthesis of a single peptide bond is an energetically costly process, consuming a minimum of four high-energy phosphoanhydride bonds. Two of these are supplied by ATP and two by GTP for each amino acid incorporated.[4][12]
| Stage of Protein Synthesis | Nucleotide Used | Moles per Amino Acid | Primary Function |
| Amino Acid Activation | ATP | 2* | Formation of aminoacyl-tRNA; ensures covalent linkage.[3][12] |
| Initiation (once per polypeptide) | GTP | 1 | Ribosome assembly and positioning of the first tRNA.[9][16] |
| Elongation (per amino acid) | GTP | 2 | 1 for tRNA delivery (EF-Tu) and 1 for translocation (EF-G).[4][16] |
| Termination (once per polypeptide) | GTP | 1 | Release of the completed polypeptide chain.[16] |
*Note: The hydrolysis of ATP to AMP and PPi is energetically equivalent to the hydrolysis of two ATP molecules to ADP and Pi.[4]
Experimental Protocols and Methodologies
The distinct roles of ATP and GTP have been confirmed through numerous biochemical experiments, often employing cell-free translation systems and non-hydrolyzable nucleotide analogs.
Experiment 1: Demonstrating ATP Requirement for Aminoacyl-tRNA Synthesis
Objective: To verify that ATP hydrolysis is essential for the attachment of an amino acid to its cognate tRNA.
Methodology:
-
Component Preparation: Purify the specific aminoacyl-tRNA synthetase (e.g., leucyl-tRNA synthetase), its corresponding tRNA (tRNALeu), and the amino acid (Leucine).
-
Reaction Setup: Prepare reaction mixtures containing the synthetase, tRNA, and a radiolabeled amino acid (e.g., [¹⁴C]-Leucine).
-
Variable Conditions: Create three parallel reaction sets:
-
Complete Reaction: Contains all components, including ATP.
-
No ATP Control: All components are present except for ATP.
-
Non-hydrolyzable Analog Control: ATP is replaced with AMP-PNP or AMP-PCP, non-hydrolyzable ATP analogs where the β-γ bridging oxygen is replaced by a nitrogen or carbon atom, respectively.[17][18]
-
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) for a set period.
-
Quantification of Product: Stop the reactions and precipitate the macromolecules (including charged tRNA) using cold trichloroacetic acid (TCA). Unreacted, free [¹⁴C]-Leucine remains in the supernatant.
-
Analysis: The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter. Significant radioactivity in the precipitate indicates the formation of [¹⁴C]-Leu-tRNALeu. A comparison of the radioactivity across the three conditions demonstrates the absolute requirement for hydrolyzable ATP.
Experiment 2: Determining the Stoichiometry of GTP Hydrolysis in Elongation
Objective: To quantify the number of GTP molecules hydrolyzed for each amino acid incorporated into a polypeptide chain during the elongation phase.
Methodology:
-
Cell-Free System: Utilize an E. coli cell-free protein synthesis system containing ribosomes, translation factors, tRNAs, and amino acids.
-
Template and Labels: Use a simple mRNA template, such as poly(U), which directs the synthesis of polyphenylalanine. Add [¹⁴C]-phenylalanine to track peptide synthesis and [γ-³²P]GTP to measure GTP hydrolysis (release of ³²P-labeled inorganic phosphate).
-
Reaction Conditions: Set up two primary reactions:
-
Time Course: Initiate the reactions and take aliquots at various time points.
-
Analysis of Products: For each aliquot:
-
Polypeptide Synthesis: Measure the incorporation of [¹⁴C]-phenylalanine into TCA-precipitable polyphenylalanine.
-
GTP Hydrolysis: Separate the released [³²P]Pi from the unhydrolyzed [γ-³²P]GTP using a method like thin-layer chromatography or charcoal binding assay, and quantify the radioactive Pi.[6]
-
-
Calculation: Plot the moles of phenylalanine incorporated versus the moles of GTP hydrolyzed. The slope of this line reveals the stoichiometry, which has been consistently shown to be 2 GTPs per amino acid.
Visualization of Energy Utilization Pathways
The following diagrams illustrate the distinct workflows for ATP and GTP in protein synthesis.
Caption: ATP is hydrolyzed to AMP and PPi to charge a tRNA molecule with its specific amino acid.
Caption: GTP hydrolysis powers the key regulatory steps of initiation, elongation, and termination.
Conclusion for Drug Development and Research
The strict division of labor between ATP and GTP in protein synthesis offers distinct targets for therapeutic intervention. ATP is used in a wide array of cellular processes, but the aminoacyl-tRNA synthetases represent a family of enzymes with unique active sites that can be targeted. Conversely, the GTPase factors (IFs, EFs, RFs) are central to the regulation and processivity of the ribosome, and modulating their activity can have profound effects on protein synthesis. A thorough understanding of the energetic and kinetic differences between ATP- and GTP-dependent steps is therefore fundamental for researchers developing novel antibiotics or therapeutics that target the translation machinery.
References
- 1. GTP Biology: Role, Applications & Research [baseclick.eu]
- 2. What does ATP do in protein synthesis? | AAT Bioquest [aatbio.com]
- 3. When too much ATP is bad for protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTP before ATP: The energy currency at the origin of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 6. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 8. Synthetic and editing mechanisms of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. GTP hydrolysis by IF2 guides progression of the ribosome into elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual use of GTP hydrolysis by elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. The Elongation, Termination, and Recycling Phases of Translation in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Eukaryotic Translation-Elongation & Termination - Understanding Gene Regulation and Gene expression [pressbooks.justwrite.in]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Fission Impossible: Non-hydrolyzable nucleotide analogs - News Blog - Jena Bioscience [jenabioscience.com]
Assessing the Purity of Commercially Available ATP Disodium Hydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium (B8443419) hydrate (B1144303), a critical component in numerous biochemical assays, is no exception. Impurities in commercial ATP preparations can significantly impact enzymatic reactions, cellular assays, and drug screening outcomes. This guide provides an objective comparison of common methods for assessing ATP purity, details experimental protocols, and discusses alternative high-energy compounds.
Comparative Analysis of Purity Assessment Methods
The purity of ATP disodium hydrate is typically assessed using a combination of chromatographic, spectroscopic, and enzymatic methods. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.
| Method | Principle | Purity Metric | Common Impurities Detected | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their affinity for a stationary phase. | Peak purity and percentage area of the ATP peak relative to other peaks. | ADP, AMP, and other structurally related compounds. | High resolution and sensitivity, allowing for the separation and quantification of various impurities.[1] | Can be time-consuming and requires specialized equipment and expertise. |
| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy | Exploits the magnetic properties of the phosphorus-31 nucleus to provide structural and quantitative information. | Integration of signals corresponding to the α, β, and γ phosphates of ATP relative to impurity signals. | ADP, AMP, inorganic phosphate (B84403) (Pi). | Provides detailed structural information and can distinguish between different phosphate-containing compounds.[2][3][4] | Lower sensitivity compared to HPLC and may require higher sample concentrations. |
| Enzymatic Assay (Luciferase-based) | Utilizes the ATP-dependent light-producing reaction catalyzed by luciferase. | Luminescence signal intensity, which is directly proportional to the concentration of active ATP. | Does not directly detect impurities, but impurities that inhibit the enzyme can reduce the signal. | Extremely high sensitivity (can detect picomolar concentrations of ATP) and high throughput.[5][6][7] | Indirect purity measurement; the presence of luciferase inhibitors can lead to inaccurate results. |
Performance of Commercial ATP Disodium Hydrate
| Supplier | Grade | Purity (by HPLC) | Typical Impurities (ADP + AMP) | Form |
| Supplier A | Molecular Biology Grade | ≥99% | ≤0.5% | Crystalline powder |
| Supplier B | High Purity | ≥98% | ≤1.0% | Lyophilized powder |
| Supplier C | Standard Grade | ≥95% | ≤3.0% | Crystalline powder |
Note: The purity and impurity levels are representative and can vary between lots. It is crucial to consult the certificate of analysis for the specific lot being used.
Alternatives to ATP Disodium Hydrate
In certain experimental contexts, other high-energy phosphate compounds can serve as alternatives to ATP.
| Alternative Compound | Key Applications | Performance Comparison with ATP |
| Guanosine-5'-triphosphate (GTP) | G-protein signaling, microtubule polymerization. | In G-protein activation, GTP is the natural ligand and cannot be substituted by ATP. In other kinase assays, GTP can sometimes serve as a phosphate donor, but with lower efficiency than ATP.[8][9][10][11] |
| Cytidine-5'-triphosphate (CTP) and Uridine-5'-triphosphate (UTP) | Pyrimidine metabolism, RNA synthesis. | Generally poor substitutes for ATP in most kinase reactions. Their efficiency as phosphate donors is significantly lower than that of ATP and GTP.[8][9][10][11] |
| Creatine (B1669601) Phosphate | Energy storage and regeneration in muscle and nerve cells. | Acts as a rapid phosphate donor to regenerate ATP from ADP, catalyzed by creatine kinase. It is not a direct substitute for ATP in most enzymatic reactions but is a key component of ATP regeneration systems.[12][13][14][15][16] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for ATP Purity
This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of ATP and its common impurities, ADP and AMP.
Workflow for HPLC Analysis of ATP Purity
Caption: Workflow for assessing ATP purity using HPLC.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the ATP disodium hydrate sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 259 nm.
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 85% Mobile Phase A / 15% Mobile Phase B
-
15-20 min: Hold at 85% Mobile Phase A / 15% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Data Analysis:
-
Identify peaks based on the retention times of ATP, ADP, and AMP standards.
-
Calculate the percentage purity by dividing the peak area of ATP by the total area of all peaks.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy for ATP Purity
This protocol describes the use of ³¹P-NMR to quantify the relative amounts of ATP, ADP, and AMP in a sample.
Logical Flow for ³¹P-NMR Purity Assessment
Caption: Logical flow for ATP purity assessment via ³¹P-NMR.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the ATP disodium hydrate sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of EDTA to chelate any paramagnetic metal ions.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P-NMR spectrum on a spectrometer with a phosphorus-observe probe.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei should be used for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the characteristic signals for the γ-phosphate (~ -5 ppm), α-phosphate (~ -10 ppm), and β-phosphate (~ -21 ppm) of ATP. ADP will show two signals (α and β), and AMP will show one signal (α).
-
Integrate the area under each peak. The relative concentration of each species can be determined from the integral values. For example, the amount of ATP can be quantified from the integral of the well-resolved β-phosphate peak.[3]
-
Enzymatic Assay for Active ATP Quantification
This protocol details a luciferase-based bioluminescence assay to determine the concentration of biologically active ATP.
Experimental Workflow for Luciferase-Based ATP Assay
Caption: Workflow for quantifying active ATP using a luciferase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a standard curve of ATP ranging from 1 nM to 1 µM using a known high-purity ATP stock.
-
Reconstitute the lyophilized luciferase and luciferin (B1168401) reagent in the provided assay buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Sample Preparation:
-
Prepare serial dilutions of the commercial ATP disodium hydrate samples in the same buffer used for the standard curve.
-
-
Assay Procedure:
-
Pipette 100 µL of each standard and sample dilution into the wells of a white, opaque 96-well plate.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Measurement and Analysis:
By employing these rigorous analytical methods, researchers can confidently assess the purity of their ATP disodium hydrate, ensuring the integrity and reliability of their experimental data.
References
- 1. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. aiinmr.com [aiinmr.com]
- 4. mdpi.com [mdpi.com]
- 5. sm.unife.it [sm.unife.it]
- 6. ATP assay [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Distinct interactions of GTP, UTP, and CTP with G(s) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is ATP the Only Nucleoside Triphosphate among ATP, CTP, GTP, and UTP to Have a Role in Kinase Catalysis of Heme-Regulated Inhibitor toward eIF2α during Lung Cancer Development? [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ATP, Creatinine & Muscle Metabolism | Definition & Importance - Lesson | Study.com [study.com]
- 13. quora.com [quora.com]
- 14. trace.tennessee.edu [trace.tennessee.edu]
- 15. Creatine - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
A Researcher's Guide to Cross-Validation of ATP Measurement Using Different Assay Kits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available ATP assay kits for the quantification of adenosine (B11128) triphosphate (ATP), a key indicator of cell viability and metabolic activity. The selection of an appropriate ATP assay kit is critical for generating reliable and reproducible data in various research applications, including cell proliferation studies, cytotoxicity assays, and high-throughput drug screening. This document outlines a comprehensive cross-validation protocol and presents a comparative analysis of key performance parameters to aid researchers in making an informed decision.
Introduction to ATP Assays
Adenosine triphosphate (ATP) is the primary energy currency in all living cells.[1] The intracellular concentration of ATP is tightly regulated and reflects the metabolic state of the cell. In healthy, proliferating cells, ATP levels are high, while in apoptotic or necrotic cells, ATP is rapidly depleted. This fundamental principle forms the basis of ATP-based cell viability assays.
The most common method for ATP detection is the firefly luciferase-based bioluminescence assay.[1] In this reaction, the enzyme luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions, and molecular oxygen, resulting in the emission of light.[1] The intensity of the emitted light is directly proportional to the ATP concentration, and therefore, to the number of viable cells in the sample.[1]
Comparative Performance of Commercial ATP Assay Kits
The selection of an ATP assay kit should be based on a thorough evaluation of its performance characteristics. Key parameters to consider include sensitivity (Limit of Detection), linearity, dynamic range, and reproducibility (intra- and inter-assay variability). This section provides a summary of available performance data for several popular commercial ATP assay kits.
Table 1: Comparison of Performance Metrics for Commercial ATP Assay Kits
| Feature | Kit A (e.g., Promega CellTiter-Glo® 2.0) | Kit B (e.g., Abcam Luminescent ATP Detection Assay Kit) | Kit C (e.g., Thermo Fisher Scientific ATP Determination Kit) | Kit D (e.g., Revvity ATPlite™ 1step) |
| Principle | Luciferase-based, "glow" luminescence | Luciferase-based, "glow" luminescence | Luciferase-based, "flash" luminescence | Luciferase-based, "glow" luminescence |
| Limit of Detection (LOD) | As few as 15 cells/well (384-well format)[2] | 1 pM ATP[3] | ~0.1 picomole of ATP | ~1 nM ATP[4] |
| Linearity (Correlation Coefficient, r²) | >0.99 over 3-4 orders of magnitude[5] | >0.98[1] | Not explicitly stated, but implied linearity | >0.99 over three magnitudes of ATP concentration[4] |
| Dynamic Range | Up to 5 logs[2] | 0.001 µM to 10 µM of ATP[3] | Dependent on user optimization[4] | ~1 nM to 1 µM ATP[4] |
| Signal Half-Life | > 5 hours[6] | Not explicitly stated | "Flash" reaction, signal decays rapidly | > 4 hours[4] |
| Intra-Assay CV (%) | Typically < 10% | Typically < 10% | User-dependent | Not explicitly stated |
| Inter-Assay CV (%) | Typically < 15% | Typically < 15% | User-dependent | Not explicitly stated |
Disclaimer: The data presented in this table is compiled from publicly available manufacturer's literature and application notes. Performance may vary depending on cell type, experimental conditions, and instrumentation. Researchers are strongly encouraged to perform their own validation studies.
Experimental Protocols for Cross-Validation
A robust cross-validation of different ATP assay kits is essential to ensure that the chosen kit is optimal for a specific experimental setup. The following protocol outlines a systematic approach to compare the performance of multiple ATP assay kits.
Materials and Reagents
-
Cell Line: A well-characterized and consistently growing cell line relevant to the research area (e.g., HeLa, HEK293, or a specific cancer cell line).
-
ATP Assay Kits: A minimum of two different commercially available ATP assay kits to be compared.
-
ATP Standard: A certified ATP standard for generating a standard curve.
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Sterile PBS for cell washing.
-
Multi-well Plates: White, opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer: A plate-reading luminometer with appropriate sensitivity for the chosen assay kits.
-
Multichannel Pipettes and Sterile Tips
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of ATP assay kits.
Detailed Methodologies
3.3.1. Cell Preparation and Seeding
-
Culture the chosen cell line under standard conditions until it reaches approximately 80% confluency.
-
Harvest the cells and perform a cell count to determine cell viability and concentration.
-
Prepare a serial dilution of the cell suspension in complete culture medium to achieve a range of cell densities (e.g., from 10 to 50,000 cells per well).
-
Seed 100 µL of each cell dilution into the wells of a 96-well white, opaque-walled plate. Include wells with medium only as a background control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell attachment and equilibration (typically 2-4 hours).
3.3.2. ATP Standard Curve Preparation
-
Prepare a stock solution of the ATP standard in ATP-free water or the same culture medium used for the cells.
-
Perform a serial dilution of the ATP stock solution to generate a standard curve with a range of concentrations that is expected to cover the linear range of the assays (e.g., 1 nM to 10 µM).
-
Add 10 µL of each ATP standard dilution to separate wells of the experimental plate.
3.3.3. Performing the ATP Assay
-
Follow the specific instructions provided by the manufacturer for each ATP assay kit being compared. This will typically involve:
-
Equilibrating the assay reagents to room temperature.
-
Adding the ATP releasing/detection reagent to each well.
-
Incubating the plate for the recommended time to allow for cell lysis and signal stabilization.
-
-
Measure the luminescence of each well using a plate-reading luminometer. Ensure the integration time is set appropriately for each kit to avoid signal saturation.
Data Analysis and Performance Parameter Evaluation
3.4.1. Sensitivity (Limit of Detection - LOD)
The LOD is the lowest concentration of ATP or the lowest number of cells that can be reliably distinguished from the background.
-
Calculation: LOD = 3 x (Standard Deviation of the Blank) / Slope of the standard curve.
-
Acceptance Criterion: A lower LOD indicates higher sensitivity.
3.4.2. Linearity and Dynamic Range
Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the range of analyte concentrations over which the assay is linear.
-
Analysis: Plot the luminescence signal against the known ATP concentrations or cell numbers. Perform a linear regression analysis.
-
Acceptance Criterion: A correlation coefficient (r²) of > 0.95 is generally considered acceptable for linearity.
3.4.3. Reproducibility (Precision)
Precision is the measure of agreement among replicate measurements of the same sample. It is typically expressed as the coefficient of variation (%CV).
-
Intra-Assay Variability: The precision within a single assay run.
-
Calculation: (Standard Deviation of replicates / Mean of replicates) x 100%.
-
Acceptance Criterion: Intra-assay %CV should ideally be less than 10%.
-
-
Inter-Assay Variability: The precision between different assay runs on different days.
-
Calculation: (Standard Deviation of means from different runs / Overall mean of different runs) x 100%.
-
Acceptance Criterion: Inter-assay %CV should ideally be less than 15%.
-
Signaling Pathway and Logical Relationships
The underlying principle of the most common ATP assays is the luciferase-luciferin reaction. The following diagram illustrates this biochemical pathway.
Conclusion and Recommendations
The choice of an ATP assay kit can significantly impact the quality and reliability of experimental data. This guide provides a framework for the systematic cross-validation of different commercial kits. Based on the comparative data, researchers should select a kit that offers the optimal combination of sensitivity, linearity, dynamic range, and reproducibility for their specific application and cell type. It is imperative to perform an in-house validation to confirm the kit's performance under the specific experimental conditions that will be used in future studies. For high-throughput screening applications, "glow" type assays with a long signal half-life are generally preferred for their flexibility in batch processing. For endpoint assays where maximum sensitivity is required, a "flash" type assay might be more suitable, provided that a luminometer with injectors is available. By following the detailed protocols and data analysis guidelines presented here, researchers can confidently select the most appropriate ATP assay kit to generate high-quality, reproducible data.
References
- 1. ATP Assays | What is an ATP Assay? [promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 4. Best ATP Assay Kits for Microbial Viability Testing [synapse.patsnap.com]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 6. biocompare.com [biocompare.com]
Probing the Engine: A Comparative Guide to ATP Analogs in Elucidating Enzyme Mechanisms
For researchers, scientists, and drug development professionals navigating the intricate world of enzyme kinetics and signaling pathways, understanding the tools that illuminate these processes is paramount. Adenosine triphosphate (ATP) analogs, molecular mimics of the universal energy currency of the cell, are indispensable probes for dissecting enzyme mechanisms. This guide provides a comprehensive comparison of various classes of ATP analogs, supported by experimental data and detailed protocols, to empower informed decisions in experimental design.
ATP-dependent enzymes, such as kinases and ATPases, orchestrate a vast array of cellular processes, from signal transduction to muscle contraction. However, the rapid hydrolysis of ATP often obscures the transient intermediate steps of the enzymatic cycle. ATP analogs circumvent this challenge by binding to the enzyme's active site and either resisting hydrolysis, covalently modifying the protein upon photoactivation, or reporting on their binding environment through fluorescence. This allows researchers to trap and study specific conformational states, identify substrates, and characterize the kinetics of ATP-dependent reactions.
This guide will delve into the properties and applications of three major classes of ATP analogs: non-hydrolyzable analogs, photoaffinity labels, and fluorescent analogs. We will present their performance through comparative data tables and provide detailed experimental protocols for their use. Furthermore, we will visualize key signaling pathways and experimental workflows using Graphviz to offer a clear and structured understanding of their application in practice.
Non-Hydrolyzable ATP Analogs: Freezing the Catalytic Moment
Non-hydrolyzable ATP analogs are invaluable for trapping enzymes in their ATP-bound state, enabling structural and functional studies of the pre-hydrolysis or transition states. These analogs typically feature modifications to the triphosphate chain that render it resistant to enzymatic cleavage.
Key Characteristics and Applications:
-
Adenosine 5'-(γ-thio)triphosphate (ATPγS): In ATPγS, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. While significantly more resistant to hydrolysis than ATP, many kinases can slowly transfer the thiophosphate group to their substrates.[1][2] This property makes ATPγS uniquely suited for identifying kinase substrates and for non-radioactive kinase assays, as the thiophosphorylated substrate can be detected using specific antibodies.[3][4]
-
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): AMP-PNP contains a nitrogen atom bridging the β- and γ-phosphates, creating a highly stable P-N bond that is resistant to cleavage by most ATPases.[2] It acts as a true competitive inhibitor, locking the enzyme in a pre-hydrolysis state, which is ideal for structural studies like X-ray crystallography.[2]
-
Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): Similar to AMP-PNP, AMP-PCP replaces the bridging oxygen between the β- and γ-phosphates with a carbon atom, also conferring resistance to hydrolysis.[2] It serves a similar purpose to AMP-PNP in stabilizing the enzyme-substrate complex.
Quantitative Comparison of Non-Hydrolyzable ATP Analogs
The following table summarizes key kinetic parameters for various non-hydrolyzable ATP analogs compared to ATP. It is important to note that these values are highly dependent on the specific enzyme and experimental conditions.
| ATP Analog | Enzyme | Parameter | Value | Reference(s) |
| ATPγS | eIF4A | KM | 66 ± 9 µM | [5] |
| kcat | 1.0 ± 0.1 min-1 | [5] | ||
| CMG Helicase | Unwinding Rate | ~1.5-fold slower than ATP | [1] | |
| AMP-PNP | Myosin ATPase | Ki | ~200 µM | |
| Ca2+-ATPase | Binding | Similar to ATP | ||
| Kinesin | Kd | ~1.3 µM | ||
| AMP-PCP | Myosin ATPase | Ki | ~150 µM | |
| Ca2+-ATPase | Binding | Similar to ATP | ||
| ATP | eIF4A | KM | 58 ± 11 µM | [5] |
| kcat | 0.97 ± 0.06 min-1 | [5] | ||
| 6-Phosphogluconate Dehydrogenase | Ki | 2.500 ± 0.866 mM | [6] |
Experimental Protocol: Non-Radioactive Kinase Assay using ATPγS
This protocol outlines a general method for identifying kinase substrates by detecting thiophosphorylation using a specific antibody.
Materials:
-
Purified kinase of interest
-
Substrate protein or cell lysate
-
ATPγS (10 mM stock)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Alkylation reagent: p-Nitrobenzylmesylate (PNBM)
-
Anti-thiophosphate ester antibody
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction by combining the purified kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATPγS to a final concentration of 100-200 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.[3]
-
-
Alkylation:
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the anti-thiophosphate ester antibody to detect the thiophosphorylated substrate.
-
Use a secondary antibody conjugated to a detectable label (e.g., HRP) for visualization.
-
Photoaffinity ATP Analogs: Covalently Capturing Interactions
Photoaffinity labels are ATP analogs that contain a photoreactive group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the ATP-binding site. This allows for the permanent labeling and subsequent identification of ATP-binding proteins or specific residues within the active site.
Key Characteristics and Applications:
-
Arylazido-β-alanyl-ATP: This analog contains an arylazide group that, upon photolysis, forms a highly reactive nitrene intermediate.[7] It has been successfully used to label the ATP-binding sites of various enzymes, including mitochondrial ATPase.[7]
-
Benzophenone-ATP (ATP-BP): ATP analogs incorporating a benzophenone (B1666685) moiety are also effective photo-crosslinkers.[8]
Experimental Protocol: Photoaffinity Labeling of ATP-Binding Proteins
This protocol provides a general workflow for using a photoaffinity ATP analog to label and identify an ATP-binding protein.
Materials:
-
Photoaffinity ATP analog (e.g., Arylazido-β-alanyl-ATP)
-
Purified protein or cell lysate
-
Binding buffer (specific to the protein of interest)
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE and autoradiography/western blotting equipment
Procedure:
-
Binding:
-
Incubate the protein sample with the photoaffinity ATP analog in the dark to allow for binding to the active site. The concentration of the analog should be optimized for the specific enzyme.
-
To control for non-specific labeling, a parallel reaction can be performed in the presence of a large excess of ATP or a non-photoactivatable analog.[7]
-
-
Photocrosslinking:
-
Expose the sample to UV light for a specified duration to activate the photoreactive group and induce covalent crosslinking. The irradiation time and distance from the UV source should be optimized to maximize labeling efficiency while minimizing protein damage.
-
-
Analysis:
-
If the analog is radiolabeled, the labeled protein can be visualized by SDS-PAGE followed by autoradiography.
-
If the analog contains a tag (e.g., biotin), the labeled protein can be detected by western blotting with a corresponding antibody or captured using streptavidin beads for subsequent identification by mass spectrometry.
-
Fluorescent ATP Analogs: Reporting on the Binding Environment
Fluorescent ATP analogs are powerful tools for real-time monitoring of ATP binding and enzyme kinetics. These analogs contain a fluorophore whose fluorescence properties (intensity, emission wavelength) are often sensitive to the local environment. A change in fluorescence upon binding to a protein can be used to determine binding affinities (Kd) and to screen for inhibitors in a high-throughput manner.[9][10]
Key Characteristics and Applications:
-
2'(or 3')-O-(Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP): The fluorescence of TNP-ATP is significantly enhanced upon binding to the hydrophobic environment of an ATP-binding pocket.[9][11] This property makes it a widely used probe for determining ATP binding affinity and for competition assays to measure the affinity of other non-fluorescent ligands.[9]
-
N-Methylanthraniloyl-ATP (MANT-ATP): MANT-ATP is another environmentally sensitive fluorescent analog used for similar purposes as TNP-ATP.[10]
Quantitative Comparison of Fluorescent ATP Analogs
The dissociation constants (Kd) of fluorescent ATP analogs are crucial for designing and interpreting binding assays.
| ATP Analog | Enzyme/Protein | Kd | Reference(s) |
| TNP-ATP | CASK CaM-kinase domain | ~1 µM (in presence of EDTA) | [9] |
| mantATP | OaPAC | 2.25 ± 0.4 μM | [12] |
| ApCpp | OaPAC | 5.92 ± 5.06 μM | [12] |
Experimental Protocol: Fluorescence Competition Assay to Determine Inhibitor Ki
This protocol describes how to use a fluorescent ATP analog to determine the inhibition constant (Ki) of a non-fluorescent inhibitor.
Materials:
-
Purified kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
Inhibitor of interest
-
Assay buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Determine Kd of Fluorescent Analog:
-
First, determine the dissociation constant (Kd) of the fluorescent ATP analog for the kinase by titrating a fixed concentration of the kinase with increasing concentrations of the analog and measuring the change in fluorescence.
-
Fit the resulting binding curve to a saturation binding equation to calculate the Kd.[9]
-
-
Competition Assay:
-
Prepare a series of reactions containing a fixed concentration of the kinase and the fluorescent ATP analog (typically at or below its Kd).
-
Add increasing concentrations of the non-fluorescent inhibitor to these reactions.
-
Measure the fluorescence intensity at each inhibitor concentration. The fluorescence will decrease as the inhibitor displaces the fluorescent analog from the active site.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the inhibitor concentration.
-
Fit the data to a competition binding equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of fluorescent analog binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Fluorescent Analog]/Kd).[13]
-
Visualizing the Application of ATP Analogs
To further illustrate the utility of ATP analogs in research, the following diagrams, generated using the DOT language, depict a key signaling pathway where these analogs are employed and a general workflow for identifying kinase substrates.
Caption: EGF Receptor signaling pathway probed with ATP analogs.
Caption: Experimental workflow for identifying kinase substrates.
Conclusion
The selection of an appropriate ATP analog is critical for the successful investigation of enzyme mechanisms. Non-hydrolyzable analogs are ideal for structural studies and for dissecting the roles of ATP binding and hydrolysis. Photoaffinity analogs provide a means to covalently label and identify ATP-binding proteins and their active site residues. Fluorescent analogs offer a powerful approach for real-time kinetic analysis and high-throughput screening of inhibitors. By understanding the unique properties and applications of each class of analog, and by employing the detailed experimental protocols provided, researchers can effectively probe the intricate workings of ATP-dependent enzymes, paving the way for new discoveries in basic science and drug development.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
- 5. Adenosine 5′-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of arylazido-beta-alanyl-ATP as a photoaffinity label for the isolated and membrane-bound mitochondrial ATPase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATP-dependent conformational dynamics in a photoactivated adenylate cyclase revealed by fluorescence spectroscopy and small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shop.carnabio.com [shop.carnabio.com]
A Researcher's Guide to Validating the Role of ATP Hydrolysis in DNA Helicase Function
For researchers, scientists, and drug development professionals, deciphering the precise role of ATP hydrolysis in cellular processes is fundamental. DNA helicases, essential motor proteins that unwind DNA, serve as a prime example where ATP hydrolysis is the critical energy source for mechanical work.[1] This guide provides an objective comparison of common experimental approaches used to validate this dependency, supported by published data and detailed protocols.
The two primary strategies to probe the function of ATP hydrolysis are:
-
Site-Directed Mutagenesis: Creating an enzyme variant that can bind but not hydrolyze ATP.
-
Use of Non-Hydrolyzable ATP Analogs: Employing ATP mimics that stall the enzymatic cycle.
This guide will compare these methods, focusing on the RecQL4 and CMG helicases as case studies.
Comparison of Experimental Approaches
Site-Directed Mutagenesis: The ATPase-Deficient Mutant
This approach involves creating a point mutation in a critical residue of the ATP-binding site, most commonly within the Walker A motif.[2] A conserved lysine (B10760008) in this motif is essential for the chemical step of hydrolysis. Mutating it to an alanine (B10760859) (K→A) typically abolishes ATPase activity while preserving the protein's overall structure and its ability to bind both ATP and DNA.[2] This creates a powerful tool to separate the effects of nucleotide binding from the energy release of hydrolysis.
Advantages:
-
Provides a clear, genetically defined "off" state for hydrolysis.
-
Allows for in vivo studies by introducing the mutation into cellular models.[2]
-
The mutant protein can act as a dominant-negative inhibitor by binding to DNA without performing its function, effectively trapping the substrate.[3]
Limitations:
-
Requires protein engineering and expression of the mutant.
-
Assumes the point mutation does not cause unintended global conformational changes.
Non-Hydrolyzable ATP Analogs
These are small molecules that mimic ATP but are resistant to enzymatic cleavage, effectively trapping the enzyme in a pre-hydrolysis state.[4] They are indispensable tools for biochemical and structural studies.[5][6]
-
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): A widely used analog where a nitrogen atom replaces the bridging oxygen between the β and γ phosphates. This imido bond is highly resistant to cleavage, making AMP-PNP a true competitive inhibitor that "locks" the enzyme in its ATP-bound conformation.[4][7]
-
Adenosine 5'-[γ-thio]triphosphate (ATPγS): In this analog, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. While more resistant to hydrolysis than ATP, it can be slowly hydrolyzed by some enzymes.[7] This property can be a drawback or an advantage, depending on the experimental question. For some helicases, it has been used to facilitate loading onto DNA, under the assumption it would not fuel unwinding, though recent studies show this is not always the case.[7]
Advantages:
-
Commercially available and easy to use in in vitro assays.
-
Allows for temporal control by adding the analog at specific times.
-
Excellent for structural biology to capture the enzyme in a specific conformational state.[5]
Limitations:
-
Effects are primarily limited to in vitro systems.
-
Binding affinity may differ from ATP, requiring higher concentrations.
-
Analogs like ATPγS may be slowly hydrolyzed, leading to ambiguous results.[7]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from studies on RecQL4 and CMG helicases, comparing the effects of mutagenesis and non-hydrolyzable analogs.
Table 1: Biochemical Characterization of Wild-Type (WT) vs. ATPase-Deficient (K525A) Recql4 Helicase [2]
| Parameter | Wild-Type (WT) Recql4 | K525A Mutant Recql4 | Rationale for Comparison |
| ssDNA Binding | Equivalent to K525A | Equivalent to WT | Confirms the mutation does not disrupt the protein's ability to engage its substrate (DNA). |
| ATPase Activity | DNA-dependent ATP hydrolysis observed | No activity above background | Directly demonstrates that the K525A mutation successfully abolishes ATP hydrolysis. |
| DNA Unwinding | Robust unwinding activity | No unwinding activity | Shows that the helicase function (unwinding) is strictly dependent on ATP hydrolysis. |
Table 2: Effect of Different Nucleotides on CMG Helicase DNA Unwinding Activity [7]
| Nucleotide | DNA Unwinding Observed | Rationale for Comparison |
| ATP | Yes | Establishes the baseline activity with the natural substrate. |
| ATPγS | Yes (unexpectedly) | Reveals that this "slowly hydrolyzable" analog can fuel the mechanical work of this specific helicase. |
| AMP-PNP | No | Confirms that a truly non-hydrolyzable analog prevents unwinding, locking the helicase in a pre-hydrolysis state. |
Mandatory Visualization
Caption: The DNA helicase catalytic cycle and points of experimental intervention.
Caption: Workflow for validating the role of ATP hydrolysis in helicase function.
Experimental Protocols
Protocol 1: In Vitro ATPase Assay
This protocol is designed to measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified WT and ATPase-deficient helicase.
-
ssDNA oligonucleotide substrate (e.g., poly(dT)).
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT.
-
ATP solution (10 mM).
-
Phosphate detection reagent (e.g., BIOMOL Green or Malachite Green).
-
96-well microplate and plate reader.
Methodology:
-
Prepare reaction mixtures in a 96-well plate. For each enzyme (WT and mutant), set up reactions with and without ssDNA. A typical 50 µL reaction contains Assay Buffer, 115 nM of enzyme, and (if included) an optimal concentration of ssDNA.[2]
-
To start the reaction, add ATP to a final concentration of 1 mM.[2]
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a set time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength (e.g., 635 nm).[2]
-
Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi released.
-
Calculate the rate of ATP hydrolysis (nmol Pi released/min/pmol enzyme). Compare the rates for WT and mutant enzymes. The WT should show DNA-dependent activity, while the mutant should have no activity above background.[2]
Protocol 2: Fluorescence-Based Helicase (DNA Unwinding) Assay
This protocol measures the real-time unwinding of a dsDNA substrate.
Materials:
-
Purified WT and ATPase-deficient helicase.
-
Fluorescently labeled DNA substrate: A dsDNA substrate with a 3' or 5' ssDNA tail for helicase loading. One strand is labeled with a fluorophore (e.g., Cy3) and the complementary strand is labeled with a quencher (e.g., Dabcyl) at the opposite end.[2] When the DNA is double-stranded, the quencher suppresses the fluorophore's signal.
-
Assay Buffer (same as ATPase assay).
-
ATP, AMP-PNP, and/or ATPγS solutions (10 mM).
-
Fluorometer or fluorescence plate reader.
Methodology:
-
Prepare reaction mixtures in a suitable plate or cuvette. A typical reaction contains Assay Buffer, the fluorescent DNA substrate (e.g., 25 nM), and the helicase (e.g., 50 nM).
-
Place the mixture in the fluorometer and record a baseline fluorescence signal.
-
Initiate the unwinding reaction by adding the nucleotide (ATP, AMP-PNP, or ATPγS) to a final concentration of 1-2 mM.
-
Monitor the increase in fluorescence in real-time. As the helicase unwinds the DNA, the fluorophore and quencher are separated, resulting in an increased signal.[2]
-
Record the data for a sufficient duration to observe the full reaction course.
-
Compare the unwinding rates. Robust unwinding should be observed for the WT enzyme with ATP. The ATPase-deficient mutant should show no activity.[2] When using analogs with the WT enzyme, AMP-PNP should prevent unwinding, while ATPγS may or may not support it, depending on the helicase.[7]
Conclusion
References
- 1. ATPase Mechanism of the 5′-3′ DNA Helicase, RecD2: EVIDENCE FOR A PRE-HYDROLYSIS CONFORMATION CHANGE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-dependent helicase activity is dispensable for the physiological functions of Recql4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicase-inactivating mutations as a basis for dominant negative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
comparing the efficacy of different ATP delivery methods in cell culture
For researchers, scientists, and drug development professionals, modulating intracellular ATP levels is crucial for studying cellular bioenergetics, signaling, and response to stress. This guide provides a comparative analysis of common ATP delivery methods, offering experimental data and detailed protocols to help you select the most effective technique for your research needs.
Extracellularly applied ATP is rapidly degraded by ectonucleotidases and its high negative charge prevents efficient passage across the cell membrane.[1][2] Therefore, various strategies have been developed to overcome these barriers and effectively increase intracellular ATP concentrations. This guide compares the efficacy of direct addition, liposomal delivery, electroporation, and mechanoporation for intracellular ATP delivery in cell culture.
Comparison of ATP Delivery Method Efficacy
The choice of ATP delivery method depends on the specific experimental requirements, including the cell type, desired efficiency, and tolerance for cytotoxicity. The following table summarizes the key performance metrics of each technique based on existing literature.
| Delivery Method | Principle | Typical Delivery Efficiency | Resulting Intracellular ATP Increase | Cell Viability | Key Advantages | Key Disadvantages |
| Direct Addition | Passive diffusion of ATP added to the culture medium. | Very Low | Negligible to low | High | Simple, non-invasive. | Inefficient due to poor membrane permeability and rapid degradation by ectonucleotidases. |
| Liposomal Delivery | Encapsulation of ATP in lipid vesicles that fuse with the cell membrane.[1] | Moderate to High | Moderate | Moderate to High | Protects ATP from degradation, can be targeted to specific cells.[3][4] | Requires careful formulation, potential for lipid-induced cytotoxicity.[5] |
| Electroporation | Application of an electrical field to create transient pores in the cell membrane.[6][7] | High | High | Low to Moderate | Highly efficient for a broad range of cell types.[5][8] | Can cause significant cell death and off-target effects.[8] |
| Mechanoporation | Use of mechanical forces to create transient pores in the cell membrane.[9][10] | High | High | High | High efficiency with high cell viability, suitable for sensitive cells.[11][12] | Requires specialized equipment, may not be suitable for all cell types. |
Visualizing ATP-Mediated Signaling and Experimental Workflow
To understand the downstream consequences of successful ATP delivery, it is crucial to be familiar with the signaling pathways activated by intracellular ATP. Furthermore, a standardized workflow is essential for accurately comparing the efficacy of different delivery methods.
Experimental Protocols
Preparation of ATP-Encapsulated Liposomes
This protocol is adapted from methods for encapsulating small molecules in liposomes.[13]
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
ATP disodium (B8443419) salt
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing or size exclusion chromatography column
Procedure:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a solution of ATP in hydration buffer (e.g., 50 mM ATP). The temperature should be above the phase transition temperature of the lipids.
-
Vortex the mixture to form multilamellar vesicles.
-
For unilamellar vesicles, subject the suspension to several freeze-thaw cycles.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to create uniformly sized vesicles.
-
Remove unencapsulated ATP by dialysis against the hydration buffer or by size exclusion chromatography.
-
Store the ATP-liposomes at 4°C.
ATP Delivery via Electroporation
This protocol provides a general guideline for electroporating mammalian cells.[14][15][16] Optimal parameters (voltage, pulse duration, buffer composition) must be determined empirically for each cell type.
Materials:
-
Electroporator and compatible cuvettes
-
Electroporation buffer (commercial or custom-made, e.g., containing HEPES, salts, and sugars)
-
ATP solution in electroporation buffer
-
Cell suspension
-
Recovery medium (e.g., complete culture medium)
Procedure:
-
Harvest cells and wash with ice-cold electroporation buffer.
-
Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add ATP to the cell suspension to the desired final concentration (e.g., 1-10 mM).
-
Transfer the cell-ATP mixture to a pre-chilled electroporation cuvette.
-
Apply the electrical pulse using the optimized settings for your cell type.
-
Immediately after the pulse, add recovery medium to the cuvette.
-
Gently transfer the cells to a culture plate containing pre-warmed medium.
-
Incubate for the desired time before analysis.
Measurement of Intracellular ATP Concentration
This protocol is based on the widely used firefly luciferase-based ATP assay.[17][18][19]
Materials:
-
Luciferase-based ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
Luminometer
-
White, opaque 96-well plates
-
ATP standard for generating a standard curve
Procedure:
-
Plate cells in a 96-well plate and treat them with the different ATP delivery methods.
-
At the end of the treatment period, lyse the cells according to the kit manufacturer's instructions to release intracellular ATP.
-
Add the luciferase/D-luciferin reagent to each well. This reagent catalyzes the conversion of ATP and D-luciferin into light.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Prepare a standard curve using known concentrations of ATP.
-
Calculate the intracellular ATP concentration in the samples by comparing their luminescence values to the standard curve.
Assessment of Cell Viability
A standard MTT assay is described here to assess cell viability post-ATP delivery.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Following ATP delivery, incubate the cells for a period sufficient to allow for potential cytotoxicity to manifest (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The optimal method for ATP delivery is highly dependent on the experimental goals and the cell type being studied. For applications requiring high efficiency and cell viability, mechanoporation and optimized liposomal delivery are promising approaches. Electroporation offers high efficiency but at the cost of increased cell death. Direct addition of ATP is generally not recommended due to its low efficacy. By carefully considering the trade-offs and following standardized protocols for delivery and assessment, researchers can effectively modulate intracellular ATP levels to advance their understanding of cellular function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Maintenance of ischemic β cell viability through delivery of lipids and ATP by targeted liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular ATP delivery using highly fusogenic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of liposome fusion and electroporation for the intracellular delivery of nonpermeant molecules to adherent cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abyntek.com [abyntek.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of electrically mediated and liposome-complexed plasmid DNA delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Massively-Parallelized, Deterministic Mechanoporation for Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and gentle delivery of molecules into cells with different elasticity via Progressive Mechanoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation of ATP into liposomes by different methods: optimization of the procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electroporation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. maxcyte.com [maxcyte.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
Demonstrating ATP Dependence in Biological Systems: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, unequivocally demonstrating the ATP dependence of a biological process is a critical step in elucidating molecular mechanisms and validating drug targets. This guide provides a comprehensive comparison of established control experiments, offering detailed protocols, quantitative data, and a clear evaluation of their respective strengths and weaknesses.
Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of processes from enzymatic reactions to cellular signaling and transport.[1] To rigorously establish that a specific biological event is contingent upon ATP, a series of well-designed control experiments are essential. The three primary strategies employed are:
-
ATP Depletion: Reducing the intracellular pool of ATP to observe the impact on the process of interest.
-
Non-hydrolyzable ATP Analogs: Utilizing ATP mimics that can bind to ATP-dependent enzymes but cannot be broken down to provide energy.
-
Direct Measurement of ATPase Activity: Quantifying the enzymatic hydrolysis of ATP by a purified protein or biological sample.
This guide will delve into each of these methodologies, providing the necessary information to select and implement the most appropriate control for your experimental system.
Comparison of Control Experiment Strategies for ATP Dependence
| Method | Principle | Common Agents/Assays | Advantages | Disadvantages |
| ATP Depletion | Indirectly demonstrates ATP dependence by removing the substrate. | Oligomycin, Sodium Azide, 2-deoxyglucose (2-DG) & Antimycin A | - Relatively inexpensive and easy to implement in cell-based assays.[2] - Effective for observing the global cellular response to energy deprivation.[3] | - Can have off-target effects and induce cellular stress responses.[4] - May not be specific to the process of interest.[5] - Difficult to control the exact level of ATP depletion.[2] |
| Non-hydrolyzable ATP Analogs | Directly probes the requirement for ATP hydrolysis by competitive inhibition. | AMP-PNP, ATPγS, AMP-PCP | - Highly specific for ATP-binding sites.[6][7] - Allows for the distinction between ATP binding and hydrolysis.[6] - Useful for in vitro assays with purified components.[8] | - Can have variable efficacy depending on the specific enzyme.[9] - May not perfectly mimic the ATP-bound state.[10] - Can be expensive. |
| ATPase Activity Assays | Directly quantifies the ATP hydrolyzing capacity of a protein or complex. | Colorimetric (Malachite Green), Luminescence (Luciferase), Radioactive ([γ-³²P]ATP) | - Provides direct evidence of enzymatic activity.[11] - Allows for quantitative kinetic analysis (Km, Vmax).[12] - Can be adapted for high-throughput screening.[11] | - Requires purified protein or isolated organelles, which can be challenging to obtain. - May not reflect in vivo activity due to the absence of regulatory factors. - Radioactive assays require specialized handling and disposal.[13] |
Section 1: ATP Depletion Strategies
Cellular ATP levels can be effectively reduced by targeting the primary ATP-generating pathways: oxidative phosphorylation and glycolysis.
Metabolic Inhibitors for ATP Depletion
| Inhibitor | Mechanism of Action | Typical Working Concentration (in cell culture) | Key Considerations |
| Oligomycin | Inhibits the F0 subunit of mitochondrial ATP synthase, blocking oxidative phosphorylation.[14] | 0.5 - 10 µg/mL[1] | Highly specific for mitochondrial ATP synthase.[14] Can induce a shift towards glycolysis.[12] |
| Sodium Azide | Inhibits cytochrome c oxidase (Complex IV) of the electron transport chain, halting oxidative phosphorylation.[8] | 1 - 10 mM | Also inhibits other heme-containing proteins. Can be toxic to cells at higher concentrations.[8] |
| 2-deoxyglucose (2-DG) & Antimycin A | 2-DG inhibits glycolysis, while Antimycin A inhibits Complex III of the electron transport chain. Used in combination for profound ATP depletion.[15] | 2-DG: 5-10 mM, Antimycin A: 1-10 µM | Provides a more complete inhibition of ATP production from both major pathways. |
Experimental Protocol: ATP Depletion in Cultured Cells using Oligomycin
This protocol describes a general procedure for depleting ATP in a cell culture model to assess the ATP dependence of a cellular process.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Reagent Preparation: Prepare a stock solution of Oligomycin A in DMSO (e.g., 10 mM).
-
Treatment: On the day of the experiment, dilute the Oligomycin A stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the existing medium from the cells and replace it with the Oligomycin A-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours). The optimal incubation time should be determined empirically for the specific cell type and process being studied.
-
ATP Measurement (Optional but Recommended): To confirm the efficacy of ATP depletion, lyse the cells and measure ATP levels using a commercially available luciferase-based ATP assay kit according to the manufacturer's instructions.[16]
-
Assessment of Biological Readout: Following incubation, proceed with the experimental assay to measure the biological process of interest (e.g., protein phosphorylation, cell migration, etc.).
Section 2: Non-hydrolyzable ATP Analogs
These molecules are structurally similar to ATP and can bind to the active site of ATP-dependent enzymes. However, modifications to the phosphate (B84403) chain prevent their hydrolysis, effectively acting as competitive inhibitors.[6][7]
Comparison of Common Non-hydrolyzable ATP Analogs
| Analog | Modification | Binding Affinity (Ki or IC50) | Key Characteristics |
| AMP-PNP (Adenylyl-imidodiphosphate) | The β-γ bridging oxygen is replaced by a nitrogen atom.[7] | Enzyme-dependent, typically in the µM to mM range.[17] | Considered a classic non-hydrolyzable analog. Often used to trap enzymes in a pre-hydrolysis state for structural studies.[7] |
| ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) | A non-bridging oxygen on the γ-phosphate is replaced by a sulfur atom.[6] | Can act as a slow substrate for some kinases, with Km values similar to ATP.[18] | The transferred thiophosphate is resistant to phosphatases, making it useful for identifying kinase substrates.[6] |
| AMP-PCP (Adenylyl-methylenediphosphonate) | The β-γ bridging oxygen is replaced by a carbon atom.[6] | Varies depending on the enzyme. | Similar to AMP-PNP, it is highly resistant to hydrolysis.[6] |
Experimental Protocol: Using AMP-PNP to Inhibit an ATPase in vitro
This protocol outlines a general method for using AMP-PNP to demonstrate the ATP-dependence of a purified enzyme.
-
Reagent Preparation: Prepare a stock solution of AMP-PNP (e.g., 100 mM) in the appropriate assay buffer. Ensure the pH is adjusted to the optimal range for the enzyme.
-
Enzyme Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified enzyme, its substrate, and the assay buffer.
-
Inhibition: Add AMP-PNP to the reaction mixture at a final concentration typically 10-100 fold higher than the Km of the enzyme for ATP. A concentration range should be tested to determine the optimal inhibitory concentration.
-
Initiation of Reaction: Add ATP to the reaction mixture to initiate the enzymatic reaction. The concentration of ATP should ideally be at or near its Km for the enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a predetermined amount of time.
-
Measurement of Activity: Quantify the enzymatic activity using an appropriate assay (e.g., measuring product formation). Compare the activity in the presence and absence of AMP-PNP. A significant reduction in activity in the presence of AMP-PNP indicates ATP dependence.
Section 3: Direct Measurement of ATPase Activity
The most direct way to demonstrate ATP dependence is to show that a protein or biological sample can hydrolyze ATP. This is typically achieved using an ATPase assay.
Common ATPase Assay Formats
-
Colorimetric Assays (Malachite Green): These assays detect the release of inorganic phosphate (Pi), a product of ATP hydrolysis. The reaction of Pi with a malachite green-molybdate complex forms a colored product that can be measured spectrophotometrically.[12]
-
Luminescence-Based Assays (Luciferase): These assays measure the amount of ATP remaining in a reaction. The luciferase enzyme uses ATP to produce light, so a decrease in luminescence corresponds to ATP hydrolysis.[13]
-
Radioactive Assays ([γ-³²P]ATP): This highly sensitive method involves using ATP that is radioactively labeled on the gamma phosphate. The transfer of the radioactive phosphate to a substrate or its release as free phosphate is then measured.[18]
Experimental Protocol: Colorimetric (Malachite Green) ATPase Assay
This protocol provides a general framework for a malachite green-based ATPase assay.
-
Reagent Preparation:
-
Prepare a phosphate standard curve using a stock solution of potassium phosphate.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions or a published protocol.
-
Prepare the reaction buffer optimal for the ATPase being studied.
-
-
Reaction Setup:
-
In a 96-well plate, add the purified enzyme or biological sample to the reaction buffer.
-
Include a negative control with no enzyme.
-
-
Initiation of Reaction: Add ATP to each well to a final concentration appropriate for the enzyme (typically in the µM to mM range).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-60 minutes).
-
Stopping the Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent is typically acidic and will denature the enzyme. Allow time for the color to develop.
-
Measurement: Read the absorbance of the plate at a wavelength of approximately 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the experimental samples.
-
Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate released.
-
Calculate the specific activity of the ATPase (e.g., in nmol of Pi released per minute per mg of protein).
-
Visualizing ATP-Dependent Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to demonstrating ATP dependence.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. sm.unife.it [sm.unife.it]
- 3. Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] ATP Cellotoxicity, ATP-Induced Cell Death and ATP Depletion | Semantic Scholar [semanticscholar.org]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ATP depletion: a novel method to study junctional properties in epithelial tissues. II. Internalization of Na+,K(+)-ATPase and E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Adenosine triphosphate disodium hydrate proper disposal procedures
The proper disposal of Adenosine Triphosphate (ATP) Disodium Hydrate is crucial for maintaining laboratory safety and environmental compliance. While some classifications consider it non-hazardous, it is imperative to handle it with care and adhere to established disposal protocols.[1] This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.
Pre-Disposal Considerations
Before initiating the disposal process, it is essential to consult the Safety Data Sheet (SDS) specific to the product in your possession, as classifications may vary.[2] The waste generator holds the responsibility for correctly characterizing the waste material and ensuring compliance with all applicable federal, state, and local regulations.[3]
Summary of Disposal Procedures
| Parameter | Guideline | Citation |
| Regulatory Compliance | Disposal must be in accordance with all local, regional, and national hazardous waste regulations. | [3][4][5] |
| Recommended Disposal | Engage a licensed professional waste disposal service or send to an approved waste disposal plant. | [2][3][6] |
| Prohibited Actions | Do not dispose of with household garbage. Prevent release into the environment, including drains, sewers, and waterways. | [2][3][6][7] |
| Container Management | Treat empty containers as unused product. Dispose of them in the same manner as the chemical. Do not reuse empty containers. | [5][7] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate PPE, including protective eyewear, gloves, and clothing.[3]
-
Waste Characterization: Determine if the waste is classified as hazardous according to local and national regulations. This step is a requirement for the waste generator.[3]
-
Containment:
-
Engage a Professional Service: Contact a licensed waste disposal contractor to handle the disposal of the material.[3][6]
-
Documentation: Maintain records of the disposal process as required by your institution and local regulations.
Disposal Decision Workflow
Caption: Disposal decision workflow for Adenosine Triphosphate Disodium Hydrate.
Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated.[1] Wearing appropriate personal protective equipment, prevent the spill from entering drains or waterways.[6][7] Sweep up the solid material, taking care to avoid dust formation, and place it into a suitable container for disposal.[5][7] After the material has been collected, wash the spill site.[1]
References
- 1. Adenosine Triphosphate Disodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. media.laballey.com [media.laballey.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling Adenosine triphosphate disodium hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Adenosine triphosphate disodium (B8443419) hydrate (B1144303) (ATP disodium hydrate). The following procedures ensure safe operational handling and disposal in a laboratory setting.
Adenosine triphosphate disodium hydrate is generally considered non-hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to adhere to prudent laboratory practices as unforeseeable reactions can occur.[1]
Personal Protective Equipment (PPE)
While ATP disodium hydrate is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard References |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing. | OSHA 29 CFR 1910.133, EN 166 |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling the material.[2][3][4] | |
| Body Protection | A standard laboratory coat or a complete suit protecting against chemicals, depending on the scale of the operation and potential for exposure.[2] | |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[5][6] If dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[2] | NIOSH (US), CEN (EU) |
Operational Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of ATP disodium hydrate and ensure the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: Always handle the compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with larger quantities or when dust may be generated.[2]
-
Avoid Contact: Take measures to prevent contact with eyes, skin, and clothing.[2] Do not breathe in the dust.[5][6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before breaks or leaving the laboratory.[1][2][3]
-
Equipment: Use clean, dedicated spatulas and weighing boats for transferring the powder.
Storage Protocol:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Temperature: The recommended storage temperature is -20°C for long-term stability.[1][2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, heat, and moisture.[1][5]
Disposal Plan
Proper disposal of ATP disodium hydrate and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Disposal:
-
Unused Material: Dispose of unused or waste material by entrusting it to a licensed waste disposal company.[7] Do not dispose of it in the sewer system.[2][7][8]
-
Contaminated Containers: Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[8] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[8]
Spill Cleanup:
-
Ventilate: Ensure the area of the spill is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Cleanup: For small spills, wipe up with a damp towel.[1] For larger spills, sweep up the material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][6]
-
Post-Cleanup: Wash the spill site after the material has been collected.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling ATP disodium hydrate.
References
- 1. Adenosine Triphosphate Disodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
